molecular formula C8H14N2O4 B023832 (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone CAS No. 71405-01-1

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Cat. No.: B023832
CAS No.: 71405-01-1
M. Wt: 202.21 g/mol
InChI Key: RIBKFUFXCHRYDR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a sophisticated chiral azetidinone building block of significant value in medicinal chemistry and antibiotic research. This compound features a stereochemically defined (S) configuration at the 3-position, a crucial element for imparting specific biological activity and for diastereoselective synthesis. Its core structure is the highly reactive and strained β-lactam (2-azetidinone) ring, the defining pharmacophore of all β-lactam antibiotics. The N-Boc (tert-butoxycarbonyl) protecting group on the amine functionality ensures stability during synthetic manipulations while allowing for facile, orthogonal deprotection under mild acidic conditions to unveil the free amine for further derivatization. The 1-hydroxy substituent introduces a key point for structural modification and can influence the compound's reactivity and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKFUFXCHRYDR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503692
Record name tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71405-01-1
Record name tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, bearing the CAS number 71405-01-1, is a pivotal chiral building block in contemporary medicinal chemistry. Its significance is most profoundly demonstrated in its role as a key intermediate in the synthesis of avibactam, a potent, non-β-lactam β-lactamase inhibitor. The unique structural features of this azetidinone derivative, including its stereochemistry and the presence of a hydroxyl group on the nitrogen atom of the β-lactam ring, are crucial for its utility in constructing complex bioactive molecules. This guide provides a comprehensive overview of the synthesis, characterization, and application of this important compound, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that forms the core structure of some of the most important antibiotics in history, including penicillins and cephalosporins.[1] These molecules function by inhibiting bacterial cell wall biosynthesis.[2] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a property exploited in its biological mechanism of action.

This compound represents a sophisticated evolution of the simple azetidinone scaffold. The N-hydroxy functionality is a key feature that distinguishes it from classical β-lactam antibiotics and is integral to the mechanism of action of the final drug products it is used to synthesize. The Boc (tert-butoxycarbonyl) protecting group on the 3-amino substituent allows for controlled and selective chemical transformations during multi-step syntheses.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValue
CAS Number 71405-01-1
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Appearance White to off-white solid
Stereochemistry (S)-configuration at C3

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy starts from readily available chiral precursors, such as L-serine. The synthetic pathway is designed to construct the strained four-membered ring with the desired substituents in the correct spatial orientation.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals its connection to L-serine, a naturally occurring amino acid. The core azetidinone ring can be formed through an intramolecular cyclization of a suitably functionalized β-amino acid derivative.

retrosynthesis target This compound intermediate1 N-Boc-L-serine derivative target->intermediate1 Intramolecular Cyclization start L-Serine intermediate1->start Protection & Activation

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

While specific industrial processes are often proprietary, the following protocol illustrates a common academic approach starting from N-Boc-L-serine. This process highlights the key chemical transformations and the rationale behind them.

Step 1: Esterification of N-Boc-L-serine The carboxylic acid of N-Boc-L-serine is first converted to an ester, typically a methyl or ethyl ester, to protect it from participating in subsequent reactions. This is often achieved using a mild esterification agent in the presence of a base.[3]

Step 2: Activation of the Hydroxyl Group The primary hydroxyl group of the serine backbone is a poor leaving group. To facilitate the subsequent intramolecular cyclization, it must be converted into a better leaving group. This is commonly achieved by mesylation or tosylation, reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

Step 3: Intramolecular Cyclization to form the Azetidinone Ring Treatment of the activated ester with a suitable base promotes an intramolecular SN2 reaction. The amino group nitrogen attacks the carbon bearing the leaving group, displacing it and forming the four-membered azetidinone ring. The stereochemistry at the C3 position is retained from the starting L-serine.

Step 4: N-Hydroxylation The final step involves the introduction of the hydroxyl group onto the nitrogen of the azetidinone ring. This can be accomplished through various methods, including oxidation of the N-unsubstituted azetidinone.

Note: The Boc protecting group is crucial throughout this process as it prevents the amino group from undergoing unwanted side reactions and directs the desired cyclization.[]

Role in the Synthesis of Avibactam

The primary and most significant application of this compound is as a key building block in the synthesis of Avibactam.[5][6] Avibactam is a non-β-lactam, β-lactamase inhibitor that is used in combination with β-lactam antibiotics to treat infections caused by resistant bacteria.[7]

The synthesis of avibactam from this intermediate involves several key transformations, including the deprotection of the Boc group, formation of a urea linkage, and subsequent sulfation. The stereochemistry and the N-hydroxy group of the starting azetidinone are critical for the final structure and biological activity of avibactam.

Caption: Simplified synthetic pathway from the title compound to Avibactam.

Mechanism of Action in β-Lactamase Inhibition

When incorporated into a molecule like avibactam, the structural motif derived from this compound plays a direct role in the inhibition of β-lactamase enzymes. Unlike traditional β-lactam antibiotics that are hydrolyzed by these enzymes, avibactam acts as a covalent but reversible inhibitor.

The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl carbon of the azetidinone-derived core of avibactam. This forms a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme. The N-hydroxy group and the overall conformation of the molecule are crucial for its binding affinity and inhibitory potency.

Analytical Characterization

The purity and identity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (a singlet around 1.4 ppm), protons on the azetidinone ring (multiplets in the 3-5 ppm range), and the NH and OH protons.
¹³C NMR Resonances for the carbonyl carbon of the azetidinone (around 170 ppm), the carbons of the Boc group, and the carbons of the azetidinone ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ adducts.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the β-lactam (around 1750-1780 cm⁻¹), the C=O of the Boc group (around 1690-1710 cm⁻¹), and N-H and O-H stretches.
Chiral HPLC A single major peak confirming the enantiomeric purity of the (S)-isomer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the ingenuity of modern synthetic chemistry and its impact on drug discovery. Its unique structure, carefully crafted through stereoselective synthesis, provides the essential framework for the development of life-saving drugs like avibactam. A thorough understanding of its synthesis, properties, and applications is invaluable for scientists and researchers working at the forefront of pharmaceutical development.

References

  • The Critical Role of Intermediates: Understanding the Synthesis of Avibactam. (URL: [Link])

  • The Synthesis of Avibactam Intermediate 1: Process, Purity, and Pharmaceutical Applications. (URL: [Link])

  • Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. (URL: [Link])

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (URL: [Link])

  • Azetidinone: Different methods of synthesis and its biological profile. (URL: [Link])

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (URL: [Link])

  • Synthesis and biological study of Azetidinone derivatives. (URL: [Link])

  • Synthesis of 3-(Cbz-amino)-2-azetidinone. (URL: [Link])

  • azetidine - Organic Syntheses Procedure. (URL: [Link])

  • Method for synthesizing beta-lactamase inhibitor Avibactam. (URL: [Link])

  • CN111116587A - Preparation method of avibactam intermedi
  • CN106565712A - Preparation method of avibactam sodium intermedi
  • CN108239089B - Method for synthesizing avibactam sodium. (URL: )
  • CN117586177A - Preparation method of avibactam intermedi
  • 70 - Organic Syntheses Procedure. (URL: [Link])

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and applic

Sources

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a chiral, protected amino-β-lactam featuring a synthetically important N-hydroxy moiety. As a key intermediate in the development of novel therapeutics, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the core physicochemical attributes of this molecule, including its structural features, solubility, stability, and key descriptors such as melting point, pKa, and LogP. Due to the novelty of this specific compound, this guide synthesizes data from closely related structural analogs and foundational chemical principles to project its properties. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of these characteristics, ensuring a robust framework for its application in research and development.

Introduction: Structural and Functional Significance

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the active core of β-lactam antibiotics.[1] The title compound, this compound, integrates several key structural features that dictate its chemical behavior and potential applications:

  • The β-Lactam Core: This strained four-membered ring is susceptible to nucleophilic attack, a property crucial for the biological activity of many β-lactam-containing drugs.[2]

  • The (S)-3-amino Group: The stereochemistry at the C3 position is critical for specific molecular interactions. The amino group itself introduces a site for hydrogen bonding and further functionalization.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that increases lipophilicity and is readily removable under acidic conditions, allowing for selective reactions at other sites.[3][4]

  • The N-hydroxy Moiety: This feature transforms the amide into a hydroxamic acid derivative. Hydroxamic acids are known for their ability to chelate metal ions and often exhibit unique reactivity and acidity compared to simple amides.[5][6]

This unique combination of functional groups suggests potential applications beyond traditional antibiotics, including roles as enzyme inhibitors or advanced synthetic intermediates.

Projected Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is essential for its handling, formulation, and development as a potential therapeutic agent. The following sections project the key properties of this compound based on its structural components and data from analogous compounds.

Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, a crystalline solid form is expected. The presence of the polar N-hydroxy and amino groups, capable of hydrogen bonding, would suggest a relatively high melting point. However, the bulky, non-polar N-Boc group can disrupt crystal packing, potentially lowering the melting point compared to its deprotected counterpart.

Table 1: Melting Points of Analogous Compounds

Compound NameStructureMelting Point (°C)Reference
Boc-L-alanineBoc-NH-CH(CH₃)-COOH79-83[7]
BOC-ONC₁₃H₁₄N₂O₃87-89[8]
2-AzetidinoneC₃H₅NO73-74[9]

Based on these analogs, the melting point of this compound is likely to be in the range of 80-150 °C. Empirical determination is essential for confirmation.

Solubility Profile

Solubility is a critical factor in drug delivery and formulation. The solubility of this compound is expected to be a balance of its hydrophilic and lipophilic features.

  • Aqueous Solubility: The N-hydroxy and amino groups can participate in hydrogen bonding with water, contributing to aqueous solubility. However, the bulky tert-butyl group of the Boc protecting group significantly increases lipophilicity, which will likely limit its solubility in water. Amphoteric β-lactams often exhibit U-shaped pH-solubility profiles, with minimum solubility at their isoelectric point.[10][11]

  • Organic Solubility: The presence of the Boc group generally enhances solubility in a range of organic solvents.[8] Good solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. It is also expected to be soluble in alcohols such as methanol and ethanol.

Stability

The stability of the β-lactam ring is a key concern. The ring strain makes it susceptible to hydrolysis, particularly under basic conditions which promote nucleophilic attack on the carbonyl carbon.[12] The N-hydroxy group, forming a hydroxamic acid, introduces additional stability considerations. Hydroxamic acids themselves can be reactive, but the overall stability will be pH-dependent.[5] The Boc group is stable to a wide range of conditions but is labile to strong acids.[4]

A comprehensive stability analysis should involve subjecting the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) and monitoring its degradation using a stability-indicating HPLC method.[13]

Acidity (pKa)

The primary acidic proton in this compound is on the N-hydroxy group. Hydroxamic acids are generally more acidic than the corresponding amides.[14][15] The pKa of the N-OH proton is expected to be in the range of 8.5 to 9.5, similar to other hydroxamic acids.[5] The N-H of the Boc-protected amine is significantly less acidic, with a pKa likely well above 15.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the large, non-polar Boc group is expected to make a significant contribution to the lipophilicity of the molecule. While the N-hydroxy and amino groups add polarity, the overall LogP is predicted to be positive, indicating a preference for the lipid phase.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the stereochemistry of the β-lactam ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the β-lactam ring (typically around 1740-1760 cm⁻¹), the C=O of the Boc group (around 1690 cm⁻¹), and the N-H and O-H stretching frequencies.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound and for conducting stability studies. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

Experimental Protocols

The following protocols provide a framework for the empirical determination of the key physicochemical properties of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal behavior of the compound.

MeltingPointWorkflow

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to 25°C at 10°C/min.

    • Perform a second heating ramp under the same conditions as the first.

  • Data Analysis: Analyze the thermogram from the second heating ramp to determine the onset and peak of the melting endotherm. The peak of the endotherm is reported as the melting point (Tm).

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values.

SolubilityWorkflow

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

  • Preparation of Media: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid should be visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sampling and Separation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility at that specific pH.

Stability Assessment by HPLC

Objective: To evaluate the stability of the compound under forced degradation conditions.

StabilityWorkflow

Caption: Workflow for Forced Degradation Stability Study.

Methodology:

  • Method Development: Develop and validate a stability-indicating HPLC method that separates the parent compound from any potential degradation products.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in 3% H₂O₂.

    • Thermal: Store a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution of the compound to UV and visible light.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by the stability-indicating HPLC method.

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point and observe the formation of any degradation products.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a chiral amino-β-lactam core, a versatile N-Boc protecting group, and a reactive N-hydroxy functionality. While empirical data for this specific compound is not yet widely available, a detailed projection of its physicochemical properties can be made based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its expected melting point, solubility, stability, acidity, and lipophilicity. The provided experimental protocols offer a robust framework for researchers to empirically determine these critical parameters, thereby facilitating its effective use in synthesis and drug discovery endeavors.

References

  • bepls. (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acidity of hydroxamic acids and amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidity of hydroxamic acids and amides. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
  • National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azetidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Synthesis and Chemistry of Azetidinones. Retrieved from [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • University of Wisconsin. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

The Enigmatic Role of N-Boc Protected Azetidinones in Biological Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Protected Core

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, a property ingeniously exploited to inhibit bacterial cell wall synthesis.[3][4] However, the journey of an azetidinone-based compound from a synthetic intermediate to a potent therapeutic agent is often nuanced, with every functional group playing a critical role. This guide delves into the intriguing world of N-Boc protected azetidinone compounds, exploring their synthesis, diverse biological activities, and the often-understated influence of the tert-butyloxycarbonyl (Boc) protecting group. While frequently viewed as a transient synthetic tool, we will explore the causality behind its use and its potential impact on the biological profile of these fascinating molecules.

Section 1: The Synthetic Imperative - Why N-Boc Protection?

The construction of the azetidinone ring, most commonly via the Staudinger [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis.[5][6] The nitrogen atom of the resulting lactam is a nucleophilic center, and its reactivity can interfere with subsequent synthetic transformations or be a key determinant of the final compound's biological activity. The N-Boc group, introduced to protect this nitrogen, offers several strategic advantages in the synthesis of complex azetidinone derivatives.

The primary rationale for employing the N-Boc protecting group is to modulate the reactivity of the azetidinone nitrogen. This allows for selective functionalization at other positions of the molecule without undesired side reactions. Furthermore, the Boc group's steric bulk can influence the stereochemical outcome of reactions, guiding the formation of specific diastereomers. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the often-sensitive β-lactam ring, makes it an invaluable tool for synthetic chemists.[7][8]

Section 2: A Spectrum of Biological Activities

While the N-Boc group is often removed in the final active pharmaceutical ingredient, there is a growing body of research exploring the biological activities of N-Boc protected azetidinone intermediates themselves. This section will explore the diverse pharmacological landscape of these compounds.

Antibacterial and β-Lactamase Inhibitory Activity

The quintessential biological activity of azetidinones is their antibacterial effect, primarily through the inhibition of penicillin-binding proteins (PBPs) involved in bacterial cell wall biosynthesis.[9] While many potent antibiotics feature an unsubstituted or acylated lactam nitrogen, N-Boc protected azetidinones have also been investigated for their antibacterial potential.

The presence of the bulky N-Boc group can influence the interaction of the azetidinone with the active site of PBPs. Furthermore, in an era of widespread antibiotic resistance, the inhibition of β-lactamase enzymes, which degrade β-lactam antibiotics, is a critical therapeutic strategy.[][11] Some N-substituted azetidinones have shown promise as β-lactamase inhibitors, and the N-Boc moiety could play a role in modulating this activity.[12]

Anticancer Activity

The therapeutic reach of azetidinones extends beyond infectious diseases into the realm of oncology. Numerous studies have reported the cytotoxic effects of novel azetidinone derivatives against various cancer cell lines.[1][13] The proposed mechanisms of action are diverse and include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of critical cellular enzymes. The lipophilicity and steric hindrance imparted by the N-Boc group can significantly alter a molecule's ability to cross cell membranes and interact with intracellular targets, thereby influencing its anticancer potency.

Enzyme Inhibition

The strained four-membered ring of azetidinone makes it an effective scaffold for designing inhibitors of various enzymes beyond those involved in bacterial cell wall synthesis. Reports have highlighted the potential of azetidinone derivatives to inhibit enzymes such as cholesterol absorption inhibitors, human tryptase and chymase inhibitors, and vasopressin V1a antagonists.[14] The N-Boc group can influence the binding affinity and selectivity of these compounds for their respective enzymatic targets.

Section 3: Experimental Protocols - From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details a representative synthesis of an N-Boc protected azetidinone and outlines standard protocols for evaluating its biological activity.

Synthesis of a Representative N-Boc Protected Azetidinone

This protocol describes the synthesis of a generic N-Boc protected 4-aryl-azetidin-2-one via the Staudinger cycloaddition.

Experimental Workflow: Synthesis of N-Boc Protected Azetidinone

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Schiff Base Formation cluster_reaction2 [2+2] Cycloaddition (Staudinger Reaction) A Aromatic Aldehyde C Imine (Schiff Base) A->C Condensation B N-Boc-protected Amine B->C F N-Boc Protected Azetidinone C->F Reaction D Chloroacetyl Chloride D->F E Triethylamine (Base) E->F

Figure 1: General workflow for the synthesis of N-Boc protected azetidinones.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • To a solution of an aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add an N-Boc-protected amine (1.0 eq).

    • Add a dehydrating agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine (Schiff base). This is often used in the next step without further purification.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • Dissolve the crude imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution.

    • Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected azetidinone.

Biological Evaluation Protocols

3.2.1 In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[15]

Experimental Workflow: Antibacterial Susceptibility Testing

Antibacterial_Workflow A Prepare serial dilutions of N-Boc protected azetidinone C Add compound dilutions to wells A->C B Inoculate microplate wells with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Measure optical density (OD) or add viability indicator D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare a stock solution of the N-Boc protected azetidinone in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.2 In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N-Boc protected azetidinone for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 4: Data Interpretation and Structure-Activity Relationships

The biological data obtained from these assays can be compiled to establish structure-activity relationships (SAR). This involves correlating the structural features of the synthesized N-Boc protected azetidinones with their observed biological activities.

Table 1: Representative Biological Activity Data of Azetidinone Derivatives

Compound IDN1-SubstituentC4-SubstituentAntibacterial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Reference
1 H4-methoxyphenyl>12858.86[13]
2 Boc4-chlorophenylNot Reported28.66[1]
3 H2,4-dimethylaminophenylGood activityNot Reported[4]
4 Tosyl4-aryl>512Not Reported[15]
5 BenzamidoStyrylNot Reported28.66[1]

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Direct comparison between studies may be limited due to variations in experimental conditions.

The data suggests that the nature of the substituent at the N1 and C4 positions of the azetidinone ring significantly influences biological activity. While a free N-H may be crucial for some antibacterial activities, the presence of a bulky group like Boc or other substituents can enhance anticancer potency.

Conclusion: A Scaffold of Continuing Promise

N-Boc protected azetidinone compounds represent a fascinating and evolving area of drug discovery. While the Boc group is undeniably a powerful tool in synthetic chemistry, its role in the biological activity of the final molecule is a subject that warrants further investigation. This guide has provided a comprehensive overview of their synthesis, a survey of their diverse biological activities, and detailed experimental protocols to empower researchers in this field. The continued exploration of this privileged scaffold, with a keen eye on the interplay between structure, protection, and biological function, will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (URL not provided)
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. (URL not provided)
  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. (URL not provided)
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL not provided)
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014). [Link]

  • Synthesis and Biological Significance of Some 2-Azetidinone Deriv
  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones - JOCPR. (URL not provided)
  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). (URL not provided)
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE | Journal of Pharmaceutical Negative Results. (2022). [Link]

  • Chemistry and biological activities of 2-azetidinone derivatives – A mini-review - GLOBAL SCITECH OCEAN Publishing Company. (URL not provided)
  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (URL not provided)
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC - NIH. (URL not provided)
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. (URL not provided)
  • Synthesis and biological study of Azetidinone deriv
  • A REVIEW ON 2-AZETEDINONES. (URL not provided)
  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER. (URL not provided)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - ResearchGate. (2007). [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL not provided)
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (URL not provided)
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL not provided)
  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL not provided)
  • Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams - PubMed. (2017). [Link]

  • Enzyme Inhibitors in Antibacterial Therapy - BOC Sciences. (URL not provided)
  • Biochemical exploration of β-lactamase inhibitors - PMC - NIH. (URL not provided)
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (URL not provided)
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI. (URL not provided)

Sources

The 2-Azetidinone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action of 2-Azetidinone Derivatives

Introduction: The Enduring Legacy of the β-Lactam Ring

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that holds a place of distinction in the annals of medicinal chemistry. Initially catapulted to fame as the core pharmacophore of penicillin, the first discovered antibiotic, its utility has since expanded far beyond the realm of infectious diseases.[1][2][3] Today, 2-azetidinone derivatives represent a versatile class of therapeutic agents with a remarkable diversity of biological activities, including cholesterol absorption inhibition, anticancer, and anti-inflammatory effects.[4][5][6][7] This guide provides a detailed exploration of the multifaceted mechanisms of action of 2-azetidinone derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: Inhibition of Cholesterol Absorption - The Ezetimibe Story

One of the most significant non-antibiotic applications of the 2-azetidinone scaffold is in the management of hypercholesterolemia. Ezetimibe, a prominent 2-azetidinone derivative, effectively lowers cholesterol levels by a unique mechanism of action that is distinct from that of statins.[8][9]

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1) Protein

The primary molecular target of ezetimibe is the Niemann-Pick C1-like 1 (NPC1L1) protein.[8][10][11] NPC1L1 is a transmembrane protein predominantly expressed on the brush border of enterocytes in the small intestine and also found in hepatocytes.[10][11] It plays a pivotal role in the absorption of dietary and biliary cholesterol.

Mechanism of Inhibition

Ezetimibe and its active glucuronide metabolite exert their effect by binding directly to the NPC1L1 protein.[12][13] This binding event inhibits the internalization of the NPC1L1/cholesterol complex.[12] Specifically, ezetimibe is thought to prevent the interaction of the NPC1L1/sterol complex with the clathrin/AP2 complex, which is essential for the endocytosis of cholesterol into the enterocyte.[11][12] By blocking this crucial step, ezetimibe effectively reduces the amount of cholesterol absorbed from the gut, leading to a decrease in the delivery of cholesterol to the liver.[11][13] This reduction in hepatic cholesterol stores upregulates the expression of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the circulation.[13]

Diagram: Mechanism of Ezetimibe Action

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 Binds endocytosis Clathrin-mediated Endocytosis NPC1L1->endocytosis Internalization chylomicrons Chylomicron Formation endocytosis->chylomicrons bloodstream To Liver via Lymphatics chylomicrons->bloodstream ezetimibe Ezetimibe ezetimibe->NPC1L1 Inhibits Binding Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (Transpeptidase) peptidoglycan Peptidoglycan Synthesis PBP->peptidoglycan Catalyzes lysis Cell Lysis PBP->lysis cell_wall Intact Cell Wall peptidoglycan->cell_wall beta_lactam 2-Azetidinone (β-Lactam) beta_lactam->PBP Irreversible Acylation

Caption: β-lactam antibiotics inhibit bacterial cell wall synthesis by inactivating PBPs.

Experimental Protocols for Assessing Antimicrobial Activity

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Serial Dilution of Test Compound: The 2-azetidinone derivative is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the bacterial inoculum (to ensure bacterial growth).

    • Negative Control: Wells containing only the growth medium (to check for sterility).

    • Standard Antibiotic: A known antibiotic is included as a reference.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Data Interpretation: A lower MIC value indicates greater antimicrobial potency.

Trustworthiness of the Protocol: This is a standardized and reproducible method widely used in microbiology to quantify the in vitro activity of antimicrobial agents.

Part 3: Emerging Frontiers - Anticancer Mechanisms of 2-Azetidinone Derivatives

More recently, the 2-azetidinone scaffold has been explored for its potential as an anticancer agent, with several derivatives demonstrating promising cytotoxic activity against various cancer cell lines. [14][15][16][17]The mechanisms of action in this context are more diverse and appear to be cell-type and compound-specific.

Targeting Cell Survival Pathways: The AKT/GSK-3β Axis

One of the identified mechanisms involves the inhibition of key cell survival pathways. For instance, certain 2-azetidinone derivatives have been shown to target the PI3K/AKT signaling pathway. [14]Specifically, a derivative, 19w, was found to decrease the phosphorylation of AKT and its downstream target, GSK-3β, leading to a reduction in AKT kinase activity. [14]This inhibition of a critical pro-survival pathway can induce apoptosis and arrest the cell cycle in cancer cells. [14]

Induction of Apoptosis and Cell Cycle Arrest

Several studies have reported that 2-azetidinone derivatives can induce apoptosis in cancer cells. [14]This is often accompanied by an increased expression of pro-apoptotic genes like p53 and Bax, and a decreased expression of anti-apoptotic proteins. [14]Furthermore, these compounds can cause cell cycle arrest, often at the G1 phase, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs). [14]

Quantitative Data Summary
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
19wMCF-7 (Breast)5.79 ± 0.01Inhibition of AKT/GSK-3β pathway, apoptosis induction, G1 cell cycle arrest[14]
19wMDA-MB-231 (Breast)6.86 ± 0.009Inhibition of AKT/GSK-3β pathway, apoptosis induction, G1 cell cycle arrest[14]
17MCF-7 (Breast)28.66Not specified[15]

Diagram: Anticancer Workflow for 2-Azetidinone Derivatives

Anticancer_Workflow start Synthesized 2-Azetidinone Derivative cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) mechanism->cell_cycle western_blot Western Blot (e.g., for p-AKT) mechanism->western_blot end Lead Compound Identification apoptosis->end cell_cycle->end western_blot->end

Caption: A typical workflow for evaluating the anticancer potential of 2-azetidinone derivatives.

Conclusion

The 2-azetidinone scaffold continues to be a source of remarkable therapeutic innovation. From its foundational role in combating bacterial infections to its more recent applications in cardiovascular disease and oncology, the versatility of this simple four-membered ring is undeniable. A thorough understanding of the diverse mechanisms of action of 2-azetidinone derivatives is paramount for the rational design and development of novel therapeutics. This guide has provided a comprehensive overview of the key mechanisms, supported by experimental protocols, to aid researchers in their quest to unlock the full potential of this privileged chemical motif.

References

  • Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. (n.d.). Scilit.
  • Ezetimibe - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. (n.d.). EBM Consult. Retrieved January 12, 2026, from [Link]

  • Ezetimibe Mechanism of Action. (n.d.). My Endo Consult. Retrieved January 12, 2026, from [Link]

  • Ezetimibe therapy: mechanism of action and clinical update. (2012). Vascular Health and Risk Management. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor. Retrieved January 12, 2026, from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (2009). International Journal of ChemTech Research. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER. Retrieved January 12, 2026, from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (2016). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]

  • Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. (2020). Global SciTech Ocean Publishing Company. Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Al-Zahraa Journal for Health and Medical Sciences. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinone – A new profile of various pharmacological activities. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. (2010). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. (1985). The Journal of Antibiotics. Retrieved January 12, 2026, from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinone derivatives: design, synthesis and evaluation of cholesterol absorption inhibitors. (2009). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Design and Synthesis of 2-Azetidinone Cholesterol Absorption Inhibitors. (2008). Bentham Science Publishers. Retrieved January 12, 2026, from [Link]

  • A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. (2014). ChemInform. Retrieved January 12, 2026, from [Link]

  • Carboxy-substituted 2-azetidinones as cholesterol absorption inhibitors. (2001). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • How Do 2-Azetidiones Work? Uses, Side Effects, Drug Names. (2021). RxList. Retrieved January 12, 2026, from [Link]

  • Synthesis of bioactive 2-azetidinones and their pharmacological activity. (2024). ScienceGate. Retrieved January 12, 2026, from [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 2- AZETIDINONE DERIVATIVES. (n.d.). Jetir.org. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). MDPI. Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a constrained β-amino acid precursor and a core component of various peptidomimetics and β-lactam antibiotic analogues, its unambiguous structural characterization is paramount. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the positive identification and quality assessment of this compound. We delve into the rationale behind spectral assignments, present detailed experimental protocols for data acquisition, and offer insights grounded in established chemical principles.

Introduction: The Significance of a Chiral Building Block

The 2-azetidinone ring, commonly known as the β-lactam ring, is a cornerstone of some of the most important antibiotic classes in history, including penicillins and cephalosporins.[1][2] These molecules function by inhibiting bacterial cell wall biosynthesis.[3] The introduction of varied substituents onto this core scaffold allows for the modulation of biological activity, stability, and pharmacokinetic properties. This compound serves as a versatile chiral building block for creating novel therapeutic agents. The presence of the N-hydroxy group can influence its biological activity and stability, while the Boc-protected amine at the C3 position provides a handle for further synthetic elaboration, such as peptide coupling.

Given its role as a critical intermediate, stringent structural verification is non-negotiable. Spectroscopic analysis provides a definitive, non-destructive method to confirm the compound's identity, stereochemistry, and purity. This guide synthesizes expected data from foundational spectroscopic principles and data from analogous structures to provide a predictive and practical framework for researchers.

Molecular Structure and Spectroscopic Implications

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all NMR assignments.

Caption: Numbered structure of this compound.

Key Structural Features:

  • β-Lactam Ring: A four-membered cyclic amide. The significant ring strain affects bond angles and lengths, which has a pronounced effect on the C=O stretching frequency in IR spectroscopy.[2]

  • N-Boc Protecting Group: The tert-butoxycarbonyl group is a common amine protecting group. It is characterized by a strong carbonyl absorption in IR and distinct signals for the nine equivalent methyl protons and the quaternary carbon in NMR.[4]

  • Chiral Center (C3): The stereochemistry at this position is critical. The two protons on the adjacent C4 are diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals in the ¹H NMR spectrum, each coupling to the C3 proton.

  • N-Hydroxy Group: The hydroxyl group attached to the lactam nitrogen is a key feature. It is expected to show a characteristic O-H stretch in the IR spectrum and a potentially broad, exchangeable proton signal in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this molecule, a combination of ¹H, ¹³C, and 2D NMR experiments would provide unambiguous assignments.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of protons in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale & Notes
~10.5 br s - N1-OH Broad signal, exchangeable with D₂O. Position is highly dependent on concentration and solvent.
~7.0 d ~8.0 C3-NH Doublet due to coupling with H3. Position can vary and signal may broaden.
~4.8 m - H3 Complex multiplet due to coupling with NH, H4a, and H4b.
~3.8 dd J ≈ 15.0, 5.0 H4a Part of an ABX system with H4b and H3. Diastereotopic proton, expected to show geminal and vicinal coupling.
~3.2 dd J ≈ 15.0, 2.5 H4b The other diastereotopic proton at C4. The large geminal coupling (~15 Hz) is characteristic of protons on a four-membered ring.

| 1.38 | s | - | -C(CH₃ )₃ | A strong singlet integrating to 9 protons, characteristic of the Boc group.[5] |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it helps in observing exchangeable protons like N-H and O-H, which might be lost in solvents like D₂O.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Confirmation: To confirm the assignment of exchangeable protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for N1-OH and C3-NH should diminish or disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Notes
~168.0 C2 (Lactam C=O) The β-lactam carbonyl is typically found in this region.[4]
~155.5 C5 (Boc C=O) Carbonyl carbon of the carbamate group.[4]
~78.0 C6 (-C (CH₃)₃) Quaternary carbon of the tert-butyl group.
~55.0 C3 The methine carbon bearing the amino group.
~45.0 C4 The methylene carbon of the azetidinone ring.

| ~28.0 | C7,C8,C9 (-C(CH₃ )₃) | The three equivalent methyl carbons of the Boc group.[4][5] |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a 101 MHz (or corresponding frequency for the spectrometer) probe.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[6]

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Broad, Medium O-H Stretch N-Hydroxy
~3350 Medium N-H Stretch Amide (Boc)
2980 - 2850 Medium C-H Stretch Aliphatic (Boc & Ring)
~1760 Strong C=O Stretch β-Lactam Carbonyl
~1695 Strong C=O Stretch Carbamate (Boc) Carbonyl
~1520 Medium N-H Bend Amide II
1365 & 1390 Medium C-H Bend gem-dimethyl (Boc)

| ~1160 | Strong | C-O Stretch | Carbamate (Boc) |

Causality Behind Key Absorptions:

  • β-Lactam Carbonyl: The most characteristic peak is the C=O stretch of the β-lactam ring. Its high frequency (~1760 cm⁻¹) compared to a typical acyclic amide (~1650 cm⁻¹) is a direct consequence of the significant angle strain in the four-membered ring, which increases the s-character of the C=O bond.[7]

  • Boc Group: The Boc group gives rise to two prominent absorptions: the carbamate C=O stretch (~1695 cm⁻¹) and a strong C-O stretch (~1160 cm⁻¹).[8]

Experimental Protocol: IR Data Acquisition (KBr Pellet)

  • Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural features. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

m/z Ion Rationale
217.11 [M+H]⁺ Protonated molecular ion (C₉H₁₆N₂O₄ + H⁺)
239.09 [M+Na]⁺ Sodium adduct of the molecular ion
161.07 [M+H - C₄H₈]⁺ Loss of isobutylene from the Boc group

| 117.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da) |

Fragmentation Rationale: The N-Boc group is notoriously labile in the mass spectrometer. The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group as CO₂ and isobutylene (100 Da), leading to characteristic neutral losses that are highly diagnostic.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validation Structural Confirmation & Purity Assessment NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the synthesis and spectroscopic validation of the target compound.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Mode):

    • Capillary Voltage: ~3.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions.

    • Nebulizer Pressure: Optimized for a stable spray.

  • Data Acquisition: Acquire spectra in the m/z range of 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass data, which can be used to confirm the elemental formula.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. Key identifying features include the diastereotopic protons of the azetidinone ring in ¹H NMR, the characteristic high-frequency β-lactam carbonyl stretch (~1760 cm⁻¹) in the IR spectrum, and the predictable fragmentation of the Boc group in mass spectrometry. This guide provides a robust framework of the expected spectroscopic data and validated protocols, empowering researchers in drug discovery and development to confidently identify and utilize this valuable chiral intermediate.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

  • AWS. Aza-amino Acid Scan for Rapid Identification of Secondary Structure. Available at: [Link]

  • LibreTexts Chemistry. Infrared (IR) Spectroscopy. Available at: [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Available at: [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]

  • The Royal Society of Chemistry. Infrared spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Bio-Ethanol, a new bio-fuel from biomass. (2015). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Available at: [Link]

  • SpringerLink. (2004). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Available at: [Link]

  • PubChem. 2-Azetidinone. Available at: [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Synthetic β-Lactams

This guide provides a comprehensive exploration of the scientific journey behind synthetic β-lactam antibiotics. It delves into the pivotal discoveries, the rationale behind chemical modifications, and the persistent challenge of bacterial resistance that has driven innovation for nearly a century. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this cornerstone class of antibacterial agents.

The Genesis: Penicillin and the Dawn of a New Era

The story of β-lactam antibiotics begins not with synthesis, but with a serendipitous observation. In 1928, Scottish bacteriologist Alexander Fleming noticed that a culture of Staphylococcus aureus had been contaminated by the mold Penicillium notatum (now classified as P. chrysogenum), and the bacteria surrounding the mold had been lysed.[1][2] Fleming isolated the mold, grew it in a fluid medium, and discovered it produced a substance—penicillin—capable of killing many common bacteria.[1][2] He published his findings in 1929, but the instability of the compound and the difficulty in producing large quantities meant its therapeutic potential was not immediately realized.[3][4]

It wasn't until the 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully developed methods for purifying and mass-producing penicillin, turning a laboratory curiosity into a life-saving drug crucial during World War II.[2][3][5] This monumental achievement marked the beginning of the antibiotic age and laid the molecular groundwork for all subsequent β-lactam development.[3][6] The core of penicillin's activity was its four-membered β-lactam ring, a strained cyclic amide that mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), enzymes essential for cross-linking the bacterial cell wall.[7]

The Rise of Resistance and the Need for Synthesis

The widespread use of penicillin led to an inevitable evolutionary response from bacteria: the emergence of resistance. The primary mechanism was the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[7][8][9] The first β-lactamase was documented as early as 1940.[6] This growing threat, particularly from penicillinase-producing Staphylococcus aureus in hospitals, created an urgent need for new antibiotics that could withstand this enzymatic assault.[10] This challenge was the primary catalyst for the development of synthetic and semi-synthetic β-lactams.

The first fully synthetic β-lactam was actually prepared by Hermann Staudinger in 1907, predating Fleming's discovery, through a [2+2] cycloaddition.[6][7] However, its antibiotic properties were unknown. The modern era of synthetic β-lactams began with the modification of naturally produced scaffolds.

The Cephalosporins: Expanding the Spectrum

A new chapter began in 1945 when Italian scientist Giuseppe Brotzu isolated the fungus Cephalosporium acremonium from a sewage outfall in Sardinia.[2][10] This fungus was found to produce several antibiotics. Researchers in Oxford later isolated cephalosporin C, a compound that, like penicillin, contained a β-lactam ring but was notably resistant to penicillinase.[10]

The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), was a critical breakthrough that paralleled the earlier isolation of penicillin's 6-aminopenicillanic acid (6-APA).[2][10] It enabled chemists to create thousands of semi-synthetic derivatives by modifying the side chains at the C-7 and C-3 positions. This work led to the first cephalosporin for clinical use, Cephalothin, which became available in 1964.[11]

Causality in Cephalosporin Generations

The development of cephalosporins is logically categorized into "generations," each representing a significant shift in spectrum and β-lactamase stability, driven by specific chemical modifications.

  • First Generation (e.g., Cefazolin, Cephalexin): Highly active against Gram-positive cocci but with limited activity against Gram-negative bacteria.[12]

  • Second Generation (e.g., Cefuroxime): An important structural innovation was the introduction of an α-iminomethoxy group to the C-7 side chain. This modification provided steric hindrance, increasing resistance to many β-lactamases and expanding the Gram-negative spectrum.[11]

  • Third Generation (e.g., Cefotaxime, Ceftriaxone): The addition of an aminothiazole ring to the C-7 side chain drastically increased binding affinity to PBPs, further enhancing activity against Gram-negative bacteria, including many that were resistant to earlier generations.[11] However, this came at the cost of reduced potency against some Gram-positive organisms.[11]

  • Fourth Generation (e.g., Cefepime): Designed to have a balanced, broad spectrum, combining the Gram-positive activity of first-generation agents with the broad Gram-negative coverage of third-generation agents.[11]

  • Fifth Generation (e.g., Ceftaroline): These agents were specifically developed to combat emerging resistance, notably methicillin-resistant Staphylococcus aureus (MRSA).[12]

Workflow: Semi-Synthetic Cephalosporin Development

The following diagram illustrates the generalized workflow for creating novel semi-synthetic cephalosporins from the natural precursor, Cephalosporin C.

G cluster_0 Fermentation & Isolation cluster_1 Core Synthesis cluster_2 Semi-Synthetic Modification cluster_3 Screening & Development A 1. Culture Cephalosporium acremonium B 2. Isolate Natural Cephalosporin C A->B C 3. Enzymatic or Chemical Cleavage of C-7 Side Chain B->C D 4. Purify 7-ACA Nucleus (7-aminocephalosporanic acid) C->D F 6. Acylation Reaction: Couple new R1 side chain to 7-ACA D->F E 5. Design Novel Side Chains (R1 at C-7, R2 at C-3) E->F G 7. (Optional) Modify R2 side chain F->G H 8. Screen new derivatives for: - Antibacterial Spectrum - β-Lactamase Stability - Pharmacokinetics G->H I 9. Lead Optimization & Clinical Trials H->I G cluster_0 Standard Hydrolysis Pathway cluster_1 Inhibition Pathway (Clavulanic Acid) A β-Lactam Antibiotic + Active β-Lactamase (Ser-OH) B Acyl-Enzyme Intermediate (Stable but Reversible) A->B Acylation C Hydrolysis by H₂O B->C D Inactive Antibiotic + Regenerated Enzyme C->D Deacylation E Clavulanic Acid + Active β-Lactamase (Ser-OH) F Initial Acyl-Enzyme Intermediate E->F Acylation G Rearrangement to a Cross-Linked, Stable Adduct F->G Irreversible Rearrangement H Irreversibly Inactivated Enzyme G->H

Caption: Action of β-lactamase and its irreversible inhibition.

Conclusion and Future Outlook

The discovery and development of synthetic β-lactam antibiotics represent one of the most impactful achievements in modern medicine. [13]From the initial modification of penicillin to the creation of broad-spectrum cephalosporins, carbapenems, and monobactams, the field has been defined by a relentless drive to overcome bacterial resistance. The parallel development of β-lactamase inhibitors has provided a critical strategy to preserve the efficacy of this vital class of drugs.

The continued evolution of antibiotic-resistant bacteria ensures that this work is far from over. [6]Future research will focus on developing novel β-lactams and inhibitors that can overcome even the most challenging resistance mechanisms, such as metallo-β-lactamases. Advances in genetic engineering and rational drug design may soon allow for the creation of new compounds with unprecedented precision and efficacy, continuing the legacy that began with a chance discovery in 1928. [10]

References

  • Evolution of Beta-Lactamase Inhibitors.PubMed.
  • Evolution of beta-lactamase inhibitors.PubMed.
  • Evolution of beta-lactamase inhibitors.PubMed.
  • Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Beta-lactam Antibiotics: The Past, Present, and Future.NHSJS.
  • Discovery and development of the monobactams.PubMed.
  • β-Lactam.Wikipedia.
  • Cephalosporin Antibiotics History and Update Introduction.International Journal of Science and Innovative Research.
  • Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts.Britannica.
  • Alexander Fleming Discovery and Development of Penicillin.American Chemical Society.
  • Cephalosporins- History,Classification,Sar,Synthesis,Mechanism of action,Uses,side effects.Slideshare.
  • Cephalosporin discovery and history.[No Source Found].
  • Evolution of Beta-Lactamase Inhibitors.Alfa Chemistry.
  • Beta lactams antibiotics: The greatest discovery, the biggest danger.RINGBIO.
  • Discovery and development of cephalosporins.Wikipedia.
  • Cephalosporins 1945-1986.PubMed.
  • Alexander Fleming.Wikipedia.
  • THE DEVELOPMENT OF PENICILLIN: genesis of a famous antibiotic.ProQuest.
  • The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use.PMC.
  • Carbapenems- Definition, Mechanism, Types, Uses.Microbe Notes.
  • Carbapenems: Past, Present, and Future.PMC - PubMed Central.
  • The beta-lactam antibiotics: past, present, and future.PubMed.
  • Carbapenem.Wikipedia.
  • β-Lactams and β-Lactamase Inhibitors: An Overview.PMC - NIH.
  • Carbapenems and Monobactams.Mayo Clinic Proceedings - Ovid.
  • The development of beta-lactam antibiotics in response to the evolution of beta-lactamases.ResearchGate.
  • The History, Present, and Future of β-lactam Antibiotics.ResearchGate.

Sources

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone: A Keystone Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The precise control of molecular architecture is a cornerstone of modern drug discovery.[1] Chiral building blocks, which are enantiomerically pure compounds, serve as foundational starting materials for the synthesis of complex, stereochemically defined pharmaceuticals.[] Their use is critical because the biological activity and safety of a drug are often dictated by its specific three-dimensional arrangement.[3][4] Among the vast arsenal of these synthons, the β-lactam (azetidin-2-one) ring holds a privileged position, primarily due to its prevalence in a wide array of life-saving antibiotics.[5][6] This guide focuses on a particularly valuable derivative, (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone , a versatile chiral building block that offers a unique combination of functionalities for the asymmetric synthesis of novel therapeutic agents.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the synthesis, properties, and strategic applications of this key intermediate.

The Strategic Importance of the Azetidinone Core

The four-membered azetidinone ring is not merely a structural motif; its inherent ring strain imparts a unique reactivity profile.[7] This strained cyclic amide is susceptible to nucleophilic attack at the carbonyl carbon, a property famously exploited by β-lactam antibiotics like penicillins and cephalosporins to irreversibly acylate and inhibit bacterial transpeptidase enzymes, thereby halting cell wall synthesis.[8][9][10]

Beyond its role in antibiotics, the azetidinone scaffold provides a rigid and stereochemically defined framework. The substituents on the ring can be manipulated with high levels of stereocontrol, making it an ideal platform for asymmetric synthesis. The title compound, this compound, is a prime example, featuring three key points of functionality:

  • A Chiral Center at C3: The (S)-configuration at the 3-position provides a crucial stereochemical anchor, enabling the synthesis of enantiomerically pure final products.

  • A Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent is robust under many reaction conditions but can be removed cleanly under mild acidic conditions, allowing for subsequent elaboration.[11][12]

  • An N-Hydroxy Group: The hydroxyl group at the N1 position offers a unique reactive handle for further functionalization, distinct from the typical reactivity of the β-lactam ring itself.

Synthesis and Characterization

The preparation of enantiomerically pure 3-amino-2-azetidinone derivatives is a well-established field, often leveraging chiral pool starting materials or asymmetric catalysis.[13][14] A common and effective strategy for synthesizing the title compound involves a stereoselective cyclization reaction.

Illustrative Synthetic Workflow

A representative synthesis begins with a suitably protected amino acid, such as L-aspartic acid, which already contains the desired (S)-stereochemistry. The workflow involves the activation of the side-chain carboxylic acid, followed by an intramolecular nucleophilic substitution to form the strained four-membered ring.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Cyclization & Hydroxylation cluster_2 Step 3: Deprotection & Final Product L-Aspartic_Acid L-Aspartic Acid ((S)-Stereocenter) Protection Protection of α-amine (Boc) and α-carboxylic acid (e.g., Benzyl ester) L-Aspartic_Acid->Protection Activation Selective activation of β-carboxylic acid Protection->Activation Cyclization Intramolecular Cyclization (e.g., via Mitsunobu or other coupling agents) Activation->Cyclization Forms β-lactam ring N-Hydroxylation Introduction of N-hydroxy group (e.g., oxidation or displacement) Cyclization->N-Hydroxylation Deprotection Selective deprotection of α-ester group N-Hydroxylation->Deprotection Intermediate processing Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the structure and purity of the chiral building block. The following table summarizes typical data for the title compound.

PropertyValue
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight 216.24 g/mol
Appearance White to off-white solid
Stereochemistry (S)-configuration at C3
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.5 (br s, 1H, NH-Boc), ~4.8 (d, 1H, C3-H), ~3.5-3.7 (m, 2H, C4-H₂), ~1.45 (s, 9H, Boc-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O, lactam), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~55 (C3), ~45 (C4), ~28 (Boc-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H, O-H), ~1750 (C=O, β-lactam), ~1690 (C=O, Boc)
Mass Spec (ESI+) m/z: 217.1 [M+H]⁺, 239.1 [M+Na]⁺

Applications in Asymmetric Synthesis

The utility of this compound stems from its ability to serve as a precursor to a variety of more complex chiral structures. The strategic unmasking and derivatization of its functional groups allow for the stereocontrolled introduction of diverse substituents.

Key Synthetic Transformations
  • N-Alkylation/Acylation: Following deprotection of the Boc group, the resulting free amine at the C3 position is a potent nucleophile. It can be readily acylated or alkylated to introduce a wide array of side chains, a key step in modifying the biological activity of β-lactam antibiotics and other targeted molecules.[15]

  • Modification at the N1-Hydroxy Position: The N-hydroxy group can be activated (e.g., by conversion to a leaving group like a mesylate or tosylate) and displaced by nucleophiles. Alternatively, it can be used to direct metallo-enzyme-catalyzed reactions or serve as a precursor for N-alkoxy or N-acyloxy derivatives.

  • Ring-Opening Reactions: Under specific conditions, the β-lactam ring can be opened to yield chiral γ-amino acid derivatives, which are valuable intermediates in their own right for peptide and polymer synthesis.

Workflow: Elaboration into a Bioactive Scaffold

The following diagram illustrates a typical synthetic logic for employing the building block in a drug discovery program.

G Start (S)-3-(N-Boc-amino)- 1-hydroxy-2-azetidinone Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Boc_Deprotection Free_Amine (S)-3-amino-1-hydroxy- 2-azetidinone Boc_Deprotection->Free_Amine Side_Chain Side Chain Addition (Acylation/Alkylation) Free_Amine->Side_Chain Intermediate_1 C3-Functionalized Azetidinone Side_Chain->Intermediate_1 N1_Modification N1-Hydroxy Modification (Activation & Substitution) Intermediate_1->N1_Modification Final_Target Diverse Bioactive Targets (e.g., Antibiotics, Enzyme Inhibitors) N1_Modification->Final_Target

Sources

Methodological & Application

Application Note & Protocol: A Chiral Pool Approach to the Synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, a valuable chiral building block in medicinal chemistry, particularly for the development of novel β-lactamase inhibitors.[1][2][3] The synthetic strategy detailed herein utilizes L-aspartic acid as an inexpensive and readily available chiral precursor. The protocol leverages the robust tert-butyloxycarbonyl (Boc) protecting group, derived from tert-butyl carbamate chemistry, to shield the α-amino moiety during key transformations.[4][5] The core of the synthesis involves a diastereoselective cyclization to construct the strained β-lactam ring, followed by N-hydroxylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical rationale for each experimental choice to ensure reproducibility and facilitate troubleshooting.

Introduction and Strategic Rationale

The 2-azetidinone (or β-lactam) ring is a privileged scaffold in pharmaceutical sciences, forming the core of penicillin, cephalosporin, and carbapenem antibiotics.[6][7] However, the emergence of bacterial resistance, primarily through the action of β-lactamase enzymes, has necessitated the development of new agents that can inhibit these enzymes.[2][3][7] N-hydroxy-2-azetidinones, in particular, have shown promise as potent inhibitors.[1]

The synthesis of enantiomerically pure β-lactams is a critical challenge. This protocol circumvents the need for asymmetric catalysis or chiral resolution by employing a chiral pool strategy, starting with the naturally occurring amino acid, L-aspartic acid.

Causality Behind Experimental Choices:

  • Starting Material: L-Aspartic acid provides the desired (S)-stereochemistry at the C3 position of the final product, which is crucial for biological activity. Its two distinct carboxylic acid groups offer handles for selective modification to facilitate the key cyclization step.

  • Amino Group Protection: The α-amino group is protected as a tert-butyl carbamate (Boc). The Boc group is selected for its stability across a wide range of reaction conditions (including reduction and mild base treatment) and its facile, orthogonal removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][9] This protection is achieved using di-tert-butyl dicarbonate (Boc₂O), a common reagent derived from tert-butyl carbamate chemistry.[]

  • β-Lactam Ring Formation: The construction of the strained four-membered ring is the most critical step. Our strategy involves the selective reduction of the α-carboxyl group to a primary alcohol, conversion of this alcohol into a good leaving group (mesylate), and subsequent intramolecular Sₙ2 cyclization promoted by a non-nucleophilic base. This ensures high diastereoselectivity.

  • N-Hydroxylation: The final introduction of the hydroxyl group on the lactam nitrogen is achieved via oxidation, yielding the target molecule.

Overall Synthetic Pathway

The synthesis proceeds through four principal stages, starting from the commercially available N-Boc-L-aspartic acid 4-benzyl ester.

G cluster_0 Overall Synthetic Scheme A N-Boc-L-Aspartic acid 4-benzyl ester (1) B (S)-Benzyl 2-((tert-butoxycarbonyl)amino) -4-hydroxybutanoate (2) A->B  1. Isobutyl chloroformate, NMM  2. NaBH₄, THF/H₂O C (S)-Benzyl 2-((tert-butoxycarbonyl)amino) -4-((methylsulfonyl)oxy)butanoate (3) B->C  MsCl, Et₃N, DCM D (S)-tert-Butyl (2-oxoazetidin-3-yl)carbamate (4) C->D  1. KHMDS, THF  2. H₂, Pd/C, EtOH E (S)-3-(N-Boc-amino)-1-hydroxy -2-azetidinone (5) D->E  m-CPBA, EtOAc

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
N-Boc-L-aspartic acid 4-benzyl ester≥98%Commercial
Isobutyl chloroformate≥98%Commercial
N-Methylmorpholine (NMM)≥99%, anhydrousCommercial
Sodium borohydride (NaBH₄)≥98%Commercial
Methanesulfonyl chloride (MsCl)≥99.5%Commercial
Triethylamine (Et₃N)≥99.5%, distilledCommercial
Potassium bis(trimethylsilyl)amide (KHMDS)0.5 M in tolueneCommercial
Palladium on carbon (Pd/C)10 wt. %Commercial
meta-Chloroperoxybenzoic acid (m-CPBA)~77%Commercial
Tetrahydrofuran (THF)AnhydrousCommercial
Dichloromethane (DCM)AnhydrousCommercial
Ethyl acetate (EtOAc)ACS GradeCommercial
Saturated aq. NH₄Cl, NaHCO₃, NaCl (brine)Reagent GradeIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial
Standard glassware, magnetic stirrers, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), column chromatography setup.N/AN/A

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Reagents like isobutyl chloroformate, MsCl, and KHMDS are corrosive, moisture-sensitive, and/or flammable and must be handled with extreme care.

Step 1: Selective Reduction of the α-Carboxylic Acid

Rationale: The α-carboxylic acid is selectively activated as a mixed anhydride and then reduced in situ with NaBH₄. The β-benzyl ester remains intact, preventing side reactions.

  • Dissolve N-Boc-L-aspartic acid 4-benzyl ester (1) (10.0 g, 30.9 mmol) in anhydrous THF (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -15 °C using an ice-salt bath.

  • Add N-methylmorpholine (NMM) (3.75 mL, 34.0 mmol) dropwise, maintaining the internal temperature below -10 °C.

  • Slowly add isobutyl chloroformate (4.43 mL, 34.0 mmol) dropwise over 20 minutes. A white precipitate of NMM·HCl will form. Stir the resulting suspension for 30 minutes at -15 °C.

  • In a separate flask, prepare a solution of NaBH₄ (2.34 g, 61.8 mmol) in water (30 mL).

  • Add the cold NaBH₄ solution dropwise to the mixed anhydride suspension, ensuring the temperature does not exceed -5 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction to warm to 0 °C and stir for 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aq. NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature and extract with EtOAc (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, 30% EtOAc in hexanes) to yield (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (2) as a colorless oil.

  • Expected Yield: 80-88%

  • TLC (30% EtOAc/Hex): R_f ≈ 0.35

Step 2: Mesylation of the Primary Alcohol

Rationale: The primary alcohol is converted to a mesylate, an excellent leaving group, in preparation for the intramolecular cyclization.

  • Dissolve alcohol 2 (7.6 g, 24.6 mmol) in anhydrous DCM (120 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (Et₃N) (5.1 mL, 36.9 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.1 mL, 27.1 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor progress by TLC.

  • Work-up: Dilute the mixture with DCM (100 mL) and wash sequentially with cold 1 M HCl (1 x 50 mL), saturated aq. NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)butanoate (3) as a pale yellow oil. This product is often used in the next step without further purification.

  • Expected Yield: >95% (crude)

  • TLC (40% EtOAc/Hex): R_f ≈ 0.50

Step 3: β-Lactam Formation and Deprotection

Rationale: A strong, non-nucleophilic base (KHMDS) deprotonates the Boc-protected amine, and the resulting anion displaces the mesylate group in an intramolecular Sₙ2 reaction to form the β-lactam ring. The benzyl ester is subsequently removed by hydrogenolysis.

  • Dissolve the crude mesylate 3 (~24.6 mmol) in anhydrous THF (250 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add KHMDS (0.5 M in toluene) (54 mL, 27.0 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After addition, allow the reaction to slowly warm to room temperature and stir overnight (16 hours).

  • Work-up: Quench the reaction with saturated aq. NH₄Cl (50 mL) and extract with EtOAc (3 x 150 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Dissolve the crude intermediate in ethanol (150 mL) and transfer to a hydrogenation vessel.

  • Add 10% Pd/C (0.8 g, 10 wt. %).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) while stirring vigorously for 4-6 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, 50-70% EtOAc in hexanes) to yield (S)-tert-Butyl (2-oxoazetidin-3-yl)carbamate (4) as a white solid.

  • Expected Yield: 65-75% over two steps

  • TLC (70% EtOAc/Hex): R_f ≈ 0.40

Step 4: N-Hydroxylation

Rationale: The final step involves the oxidation of the lactam nitrogen using m-CPBA to introduce the desired hydroxyl group.

  • Suspend β-lactam 4 (3.0 g, 16.1 mmol) in EtOAc (100 mL).

  • Add m-CPBA (~77%) (4.3 g, ~19.3 mmol) portion-wise at room temperature.

  • Stir the mixture for 24 hours. The suspension should become a clear solution as the reaction proceeds.

  • Work-up: Dilute the reaction with EtOAc (100 mL) and wash with 10% aq. sodium bisulfite solution (2 x 50 mL) to destroy excess peroxide.

  • Wash with saturated aq. NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Recrystallize the crude product from an EtOAc/hexanes mixture to afford This compound (5) as a crystalline white solid.

  • Expected Yield: 70-80%

Experimental Workflow and Data Summary

Caption: A generalized workflow for each synthetic step.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepTransformationProductKey ReagentsTypical YieldPhysical State
1Selective Reduction(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoateNaBH₄80-88%Colorless Oil
2Mesylation(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)butanoateMsCl, Et₃N>95%Yellow Oil
3Cyclization & Debenzylation(S)-tert-Butyl (2-oxoazetidin-3-yl)carbamateKHMDS, H₂/Pd-C65-75%White Solid
4N-HydroxylationThis compoundm-CPBA70-80%White Solid

References

  • Couturier, C., et al. (2012). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 3(6), 708-712. Available at: [Link]

  • Brem, J., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature, 520(7547), 383-386. Available at: [Link]

  • Takeuchi, Y., et al. (1993). beta-Lactamase inhibitors derived from N-tosyloxy-beta-lactams. Journal of the American Chemical Society, 115(19), 8477-8488. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of N-Boc-L-Aspartic Acid in Modern Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. Available at: [Link]

  • Brem, J., et al. (2018). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Medicinal Chemistry, 61(1), 40-77. Available at: [Link]

  • Palomo, C., et al. (2004). A General Approach towards the Asymmetric Synthesis of Amino Acid Derived 4-Alkyl-4-carboxy-2-azetidinones. The Journal of Organic Chemistry, 69(12), 4126-4135. Available at: [Link]

  • Singh, G. S. (2014). Azetidinones: An overview of recent advances in their synthesis and biological activities. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 42-50. Available at: [Link]

  • Tooke, C. L., et al. (2019). Breakthrough Advances in Beta-Lactamase Inhibitors. Molecules, 24(19), 3467. Available at: [Link]

Sources

Application Notes & Protocols: (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone as a Putative β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antibiotic resistance, largely driven by the bacterial production of β-lactamase enzymes, necessitates the discovery of novel inhibitors to preserve the efficacy of β-lactam antibiotics.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, a monocyclic β-lactam, as a potential inhibitor of serine-β-lactamases (Ambler Classes A, C, and D).[1][2] While β-lactamase inhibitors have little to no intrinsic antibiotic activity, their role is to neutralize the enzymatic defense of bacteria, thereby restoring the function of partner antibiotics.[4][5] We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks for the in vitro characterization and cellular validation of this compound. The methodologies outlined herein are designed to be robust and self-validating, providing a clear pathway from initial enzymatic screening to cellular synergy assessment.

Introduction: The Scientific Rationale

The Challenge of β-Lactamase-Mediated Resistance

β-Lactam antibiotics, such as penicillins and cephalosporins, are cornerstones of modern medicine. Their mechanism involves the acylation of penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall biosynthesis, leading to cell lysis.[6] However, bacteria have evolved a primary defense mechanism: the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][6] These enzymes are broadly classified into four Ambler classes: A, C, and D are serine hydrolases, while class B are metallo-β-lactamases (MBLs) that require zinc ions for activity.[1][2] The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a clinically proven strategy to overcome this resistance.[5][7][8]

Compound Profile: this compound

The target compound, this compound, belongs to the 2-azetidinone class, which forms the core structure of many β-lactam antibiotics and inhibitors.[6][9][10][11] Its key features suggest a potential role as a mechanism-based inhibitor:

  • Strained β-Lactam Ring: The four-membered ring is inherently reactive, making it an attractive substrate for the active site serine of a β-lactamase.

  • N-hydroxy Group: The N-hydroxy functionality can influence the electronics of the β-lactam carbonyl, potentially enhancing its reactivity and acting as a key recognition element. Related N-substituted β-lactams, like N-tosyloxy-β-lactams, have been shown to be potent inhibitors.[12]

  • Mechanism-Based Inhibition: It is hypothesized that the compound will act as a "suicide substrate."[5] The β-lactamase will attack the carbonyl, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively sequesters and inactivates the enzyme, preventing it from hydrolyzing the partner antibiotic.[4][5]

Figure 1: Proposed mechanism of β-lactamase inactivation. The inhibitor forms a reversible complex before acylation of the active site serine, leading to an inactivated enzyme.

Application I: In Vitro Enzymatic Characterization

The first critical step is to determine if the compound directly inhibits the activity of purified β-lactamase enzymes and to quantify its potency.

Protocol: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency. This protocol uses the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase, a reaction that can be monitored spectrophotometrically.[13][14][15][16]

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target β-lactamase (e.g., TEM-1, a common Class A enzyme).

Materials:

  • Purified β-lactamase (e.g., TEM-1 from E. coli)

  • This compound (test inhibitor)

  • Nitrocefin

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • DMSO (for dissolving inhibitor)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 490 nm.[13][14]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Prepare a 1 mM stock solution of nitrocefin in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer just before use.

    • Dilute the purified β-lactamase in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes (typically in the low nM range).

  • Assay Setup:

    • Create a serial dilution series of the test inhibitor. In a separate 96-well plate, perform 2-fold serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.6 µM).

    • In the assay plate, add 2 µL of each inhibitor dilution to triplicate wells.

    • Add 2 µL of DMSO alone to control wells (for 0% inhibition) and wells for a no-enzyme control (background).

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted β-lactamase enzyme solution to all wells except the no-enzyme control. Mix gently.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 100 µM nitrocefin to all wells for a final volume of 200 µL and a final nitrocefin concentration of 50 µM.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 490 nm every 60 seconds for 10-20 minutes.[13]

Data Analysis:

  • Calculate the rate of reaction (V, in mOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the average rate of the no-enzyme control (background hydrolysis) from all other rates.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Figure 2: Standard workflow for determining the IC₅₀ of a β-lactamase inhibitor.

Protocol: Kinetic Analysis of Inhibition Mechanism

Once IC₅₀ is established, determining the inhibition constant (Kᵢ) and the mechanism (e.g., competitive, non-competitive) provides deeper insight.[17][18]

Objective: To determine the Kᵢ and mode of inhibition of the test compound.

Procedure: This experiment is similar to the IC₅₀ assay but involves varying the concentrations of both the substrate (nitrocefin) and the inhibitor.

  • Set up a matrix in a 96-well plate. Rows will have varying concentrations of nitrocefin (e.g., 0.25x, 0.5x, 1x, 2x, 4x its Kₘ value). Columns will have fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Run the kinetic assay as described in section 2.1.

  • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor.

  • Analyze the data using graphical methods, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will indicate the mechanism of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Fit the data to the appropriate Michaelis-Menten inhibition model using non-linear regression software to calculate Kᵢ.

Table 1: Representative Kinetic Data for a Hypothetical Inhibitor

Inhibitor Conc. (µM) Apparent Kₘ (µM) Apparent Vₘₐₓ (µOD/min) Inhibition Type Kᵢ (µM)
0 (Control) 50 200 - -
1.0 100 200 Competitive 1.0

| 5.0 | 250 | 200 | Competitive | 1.0 |

This table illustrates expected results for a competitive inhibitor, where Vₘₐₓ remains constant while the apparent Kₘ increases with inhibitor concentration.

Application II: Cellular Activity Assessment

Demonstrating enzymatic inhibition is necessary but not sufficient. The ultimate goal is to show that the inhibitor can potentiate the activity of a β-lactam antibiotic against a resistant bacterial strain. The checkerboard assay is the gold standard for this purpose.[19][20][21][22]

Protocol: Checkerboard Synergy Assay

Objective: To quantify the synergistic effect between this compound and a β-lactam antibiotic (e.g., ampicillin) against a β-lactamase-producing bacterium (e.g., TEM-1 expressing E. coli).

Materials:

  • β-lactamase-producing bacterial strain (e.g., E. coli ATCC 35218)

  • β-lactam antibiotic (e.g., Ampicillin)

  • Test inhibitor

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

Procedure:

  • Determine Individual MICs: First, determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and the inhibitor alone against the test organism using standard broth microdilution methods.[14] The inhibitor is expected to have a very high or undetectable MIC on its own.

  • Prepare Checkerboard Plate:

    • In a 96-well plate, prepare 2-fold serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB. Concentrations should range from 4x MIC down to sub-MIC levels.

    • Prepare 2-fold serial dilutions of the inhibitor along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.

    • This creates a matrix where each well has a unique combination of antibiotic and inhibitor.

    • Include control wells: antibiotic only (row H), inhibitor only (column 11), and a growth control with no drugs (e.g., well H12).[21][22]

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

Data Analysis:

  • After incubation, determine the MIC of the combination, which is the lowest concentration of the drugs that visibly inhibits bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth.[19][22]

    • FIC of Antibiotic (FICₐ) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC of Inhibitor (FICₑ) = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

    • FIC Index (FICI) = FICₐ + FICₑ

  • The synergistic potential is determined by the lowest FICI value calculated.

Interpretation of FICI Values: [19][21]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

A result showing synergy indicates that the inhibitor successfully protects the antibiotic from degradation, significantly lowering the concentration needed to kill the bacteria.

Figure 3: Conceptual layout of a checkerboard assay to test for synergy between an antibiotic and an inhibitor.

Conclusion and Future Directions

This document outlines a systematic approach to validate this compound or similar novel compounds as β-lactamase inhibitors. Successful execution of these protocols will establish the compound's enzymatic potency, mechanism of action, and its ability to restore antibiotic efficacy in a cellular context. Positive results from these foundational assays would justify progression to more advanced studies, including evaluation against a broader panel of β-lactamases (including Class C and D enzymes), time-kill kinetic assays to confirm bactericidal synergy, and eventual lead optimization and in vivo efficacy studies in animal infection models.

References

  • Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. (2022). ASM Journals. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. (2014). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (2020). MethodsX. Available at: [Link]

  • Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. (2018). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • [Kinetics of beta-lactamase inhibition by clavulanic acid]. (1979). Pathologie-biologie. Available at: [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). Pharmaceuticals (Basel). Available at: [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Available at: [Link]

  • A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. (2014). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • New and simplified method for drug combination studies by checkerboard assay. ScienceDirect. Available at: [Link]

  • Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. Available at: [Link]

  • Inhibition of β-lactamase function by de novo designed peptide. (2023). PLOS ONE. Available at: [Link]

  • In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. (2022). Journal of Traditional and Complementary Medicine. Available at: [Link]

  • Assays for Β-Lactamase Activity and Inhibition. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. (2023). ACS Omega. Available at: [Link]

  • beta-Lactamase inhibitors derived from N-tosyloxy-beta-lactams. (1985). Journal of Medicinal Chemistry. Available at: [Link]

  • β-Lactamase inhibitor. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2016). Molecules. Available at: [Link]

  • Biochemical exploration of β-lactamase inhibitors. (2022). Frontiers in Microbiology. Available at: [Link]

  • Azetidinone derivatives as β-lactamase inhibitors. Google Patents.
  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica. Available at: [Link]

  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available at: [Link]

  • Beta-Lactamase Inhibitors. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2019). Biomedical and Pharmacology Journal. Available at: [Link]

  • Three Decades of β-Lactamase Inhibitors. (2010). Clinical Microbiology Reviews. Available at: [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. (2021). Antibiotics. Available at: [Link]

  • Monobactams. Preparation of (S)-3-amino-2-oxoazetidine-1-sulfonic acids from L-.alpha.-amino-.beta.-hydroxy acids via their hydroxamic esters. (1984). The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for N-Boc Deprotection of 3-Amino-2-Azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-azetidinone core is a critical pharmacophore found in a wide array of β-lactam antibiotics. The synthesis and derivatization of this scaffold are pivotal in the development of new therapeutic agents.[1][2][3] Protecting the 3-amino group is a common strategy in multi-step syntheses, with the tert-butoxycarbonyl (Boc) group being a favored choice due to its stability under various conditions and its facile removal under acidic conditions.[4][5][6]

This guide provides detailed protocols and technical insights for the N-Boc deprotection of 3-amino-2-azetidinone. As a Senior Application Scientist, this document is structured to provide not only step-by-step procedures but also the rationale behind experimental choices, potential challenges, and troubleshooting strategies to ensure reliable and efficient deprotection while maintaining the integrity of the sensitive β-lactam ring.

The Chemistry of N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[4][7][8] The general mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[4][5][7]

  • Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a tert-butyl cation and a carbamic acid intermediate.[4][5][7]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[4][7] The liberated amine is then protonated by the excess acid to form the corresponding salt.[7][8]

Boc_Deprotection_Mechanism Boc-Protected_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Protected_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation Free_Amine_Salt R-NH3+ X- Carbamic_Acid->Free_Amine_Salt - CO2 + H+ CO2 CO2 Carbamic_Acid->CO2 HX H-X X_minus X-

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

A critical consideration in the deprotection of Boc-protected 3-amino-2-azetidinone is the potential for the reactive tert-butyl cation to cause side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[9][10] The use of "scavengers" is often essential to trap this electrophilic intermediate and prevent the formation of undesired byproducts.[11][12]

Protocols for N-Boc Deprotection

The choice of deprotection protocol depends on the overall acid sensitivity of the 3-amino-2-azetidinone derivative and the desired final salt form.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies product isolation.[4][5]

Experimental Protocol:

  • Preparation: Dissolve the N-Boc-3-amino-2-azetidinone substrate in a suitable solvent, typically dichloromethane (DCM), at a concentration of 0.1-0.5 M in a well-ventilated fume hood.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA). The amount of TFA can range from 20-50% (v/v) in DCM. For substrates with other acid-sensitive groups, a lower concentration of TFA should be initially investigated.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.[13]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.

    • The resulting product will be the trifluoroacetate salt of 3-amino-2-azetidinone. If the free amine is desired, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[13] Exercise caution as the β-lactam ring can be susceptible to hydrolysis under basic conditions. A rapid and efficient extraction is crucial.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Causality and Troubleshooting:

  • Why DCM? DCM is a common solvent as it is relatively inert and effectively solubilizes many organic compounds.

  • Role of Temperature: Starting at 0 °C helps to control any potential exotherm and minimize side reactions.

  • Incomplete Reaction: If the reaction is sluggish, increasing the concentration of TFA or allowing the reaction to stir at room temperature for a longer duration may be necessary.[11]

  • Side Product Formation: The tert-butyl cation generated can lead to byproducts. If this is observed, the addition of a scavenger is recommended.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane/Methanol

Using a solution of HCl in an organic solvent is another standard and often milder method for Boc deprotection.[13][14] This can be advantageous when dealing with substrates that are sensitive to the harshness of neat TFA.

Experimental Protocol:

  • Preparation: Dissolve the N-Boc-3-amino-2-azetidinone in a minimal amount of a suitable solvent such as methanol or suspend it directly in 1,4-dioxane.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane or a freshly prepared solution of HCl in methanol. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the mixture for 1 to 4 hours.[13] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[13]

    • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[13] This salt can often be used in the next step without further purification.

Causality and Troubleshooting:

  • Solvent Choice: Dioxane and methanol are common choices for preparing HCl solutions. Methanol can sometimes participate in side reactions, so dioxane is often preferred for sensitive substrates.

  • Precipitation of Product: The formation of the hydrochloride salt, which is often insoluble in the reaction medium, can drive the reaction to completion.

  • Water Content: Ensure anhydrous conditions, as water can affect the reactivity and potentially lead to hydrolysis of the β-lactam ring, especially in the presence of a strong acid.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Dissolve N-Boc-3-amino-2-azetidinone Add_Acid Add Acidic Reagent (TFA or HCl) Start->Add_Acid Monitor Monitor by TLC/LC-MS Add_Acid->Monitor Remove_Solvent Remove Solvent/Excess Acid Monitor->Remove_Solvent Reaction Complete Isolation Isolate Product (Salt or Free Amine) Remove_Solvent->Isolation

Caption: General experimental workflow for N-Boc deprotection.

The Critical Role of Scavengers

The tert-butyl cation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture.[9][10] For the 3-amino-2-azetidinone core, while less of an issue than with electron-rich amino acids like tryptophan or methionine, the use of scavengers is a good practice to ensure clean product formation, especially if other sensitive functional groups are present.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Reacts with the tert-butyl cation via hydride transfer to form isobutane.

  • Thioanisole: A nucleophilic aromatic compound that effectively traps the tert-butyl cation.

  • Anisole: Another effective aromatic scavenger.

  • Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11]

Scavenger_Action tBu_Cation t-Bu+ Scavenger Scavenger (e.g., TIS, Anisole) tBu_Cation->Scavenger Fast Reaction Substrate Substrate (Nucleophilic Sites) tBu_Cation->Substrate Slow/Undesired Reaction Trapped_tBu Trapped t-Bu Scavenger->Trapped_tBu Alkylated_Byproduct Alkylated Byproduct Substrate->Alkylated_Byproduct

Caption: The role of scavengers in preventing side reactions.

Comparative Data of Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (20-50% in DCM)4M HCl in 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours[13]1 - 4 hours[13]
Work-up Evaporation, optional basic washFiltration or Evaporation
Final Product Trifluoroacetate salt or free amineHydrochloride salt
Advantages Fast, volatile reagentMilder conditions, product often precipitates
Disadvantages Harsh conditions, potential for side reactionsLonger reaction times, requires anhydrous conditions

Conclusion

The N-Boc deprotection of 3-amino-2-azetidinone is a fundamental transformation in the synthesis of novel β-lactam derivatives. The choice between TFA and HCl-based protocols should be guided by the specific stability of the substrate and the desired final product form. Careful monitoring of the reaction and the judicious use of scavengers are key to achieving high yields of the desired 3-amino-2-azetidinone. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to perform this deprotection reaction with confidence and success.

References

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PubMed. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • A New and Efficient Route to 3-Amino-2-azetidinones via Zinc Enolates of N,N-Disubstituted Glycine Esters. DSpace@MIT. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Wiley Online Library. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • Synthesis and biological study of Azetidinone derivatives. World Journal of Pharmaceutical Research. [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed. [Link]

  • Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Royal Society of Chemistry. [Link]

Sources

The Strategic Application of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone in the Synthesis of Novel Monobactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibiotics and the Role of Chiral Synthons

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antibacterial agents that can circumvent existing resistance mechanisms. β-Lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, remain a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis, leading to cell lysis and death[1]. However, the widespread production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, has rendered many of these life-saving drugs ineffective[1][2].

Monobactams, characterized by a monocyclic β-lactam nucleus, exhibit a strong affinity for PBPs of Gram-negative bacteria and possess notable stability against many β-lactamases[3]. The strategic synthesis of new monobactam analogues with enhanced potency and broader spectrum is a key focus of modern medicinal chemistry. Central to this effort is the use of chiral building blocks, or synthons, that enable the stereocontrolled construction of the antibiotic core. (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a preeminent example of such a synthon, offering a fixed stereocenter at the C3 position and versatile functional groups that can be strategically manipulated to build complex antibiotic structures.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound as a key precursor in the synthesis of novel monobactam antibiotics, with a specific focus on a detailed synthetic protocol for a Tigemonam analogue.

Physicochemical Properties of the Chiral Synthon

This compound is a white solid at room temperature. Its key properties are summarized in the table below. The Boc (tert-butyloxycarbonyl) protecting group on the C3-amino function and the hydroxyl group on the ring nitrogen are pivotal for its application in multi-step synthesis, allowing for sequential and selective chemical modifications.

PropertyValue
CAS Number 71405-01-1
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Appearance White Solid
Synonyms 3-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2-azetidinone

The Strategic Advantage of this compound

The selection of this specific chiral synthon is underpinned by several key strategic advantages in the context of antibiotic synthesis:

  • Inherent Stereochemistry: The molecule possesses the desired (S)-stereochemistry at the C3 position, which is a common feature in many clinically significant β-lactam antibiotics. Starting with a stereochemically defined precursor obviates the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence, making the overall process more efficient.

  • Orthogonal Protection: The Boc group on the C3-amine and the hydroxyl group on the N1-position are "orthogonal," meaning one can be chemically modified without affecting the other. The Boc group is labile under acidic conditions, while the N-hydroxy group can be activated for subsequent reactions like sulfonation under different conditions. This orthogonality is fundamental to a rational and controlled synthetic strategy.

  • N-Hydroxy Activation: The N-hydroxy functionality is a precursor to the N-sulfooxy group characteristic of many potent monobactams, including aztreonam and tigemonam. This group is crucial for the activation of the β-lactam ring and for binding to the target PBPs.

  • Versatile Handle for Side-Chain Introduction: The C3-amino group, once deprotected, serves as a key point for the introduction of complex side chains. The nature of this side chain is a primary determinant of the antibiotic's spectrum of activity and its stability to β-lactamases.

Application Protocol: Stereoselective Synthesis of a Tigemonam Analogue

This section details a representative multi-step protocol for the synthesis of a novel monobactam antibiotic, structurally analogous to Tigemonam, starting from this compound. Tigemonam is an orally active monobactam with a spectrum of activity against Gram-negative bacteria[4]. The synthetic pathway illustrates the strategic manipulation of the functional groups of the starting synthon.

Synthetic_Pathway_Tigemonam_Analogue cluster_0 Core Modification cluster_1 Side Chain Coupling & Final Steps A 1. (S)-3-(N-Boc-amino)-1- hydroxy-2-azetidinone B 2. C4-Gem-dimethylation A->B  Step 1   C 3. Boc Deprotection B->C  Step 2   D 4. Side Chain Acylation C->D  Step 3   E 5. N-Sulfonation D->E  Step 4   F 6. Tigemonam Analogue E->F  Step 5  

Caption: Synthetic workflow for a Tigemonam analogue.

Step 1: Gem-dimethylation at the C4-position

Causality: The gem-dimethyl group at the C4 position of the azetidinone ring in Tigemonam enhances the stability of the molecule. This step is crucial for building the correct monobactam core. A plausible route involves the stereoselective alkylation of an enolate intermediate.

Protocol:

  • N-Protection: The N-hydroxy group of This compound (1) is first protected, for example, as a benzyl ether, to prevent interference in the subsequent steps. This is achieved by reacting 1 with benzyl bromide in the presence of a mild base like potassium carbonate in a solvent such as dimethylformamide (DMF).

  • Enolate Formation: The N-protected azetidinone is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

  • Alkylation: An excess of methyl iodide is added to the enolate solution at -78 °C. The reaction is allowed to warm slowly to room temperature. This process is repeated to achieve dimethylation.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the (S)-3-(N-Boc-amino)-1-(benzyloxy)-4,4-dimethyl-2-azetidinone .

  • N-Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to regenerate the N-hydroxy group, yielding (S)-3-(N-Boc-amino)-1-hydroxy-4,4-dimethyl-2-azetidinone (2) .

Step 2: Boc Deprotection

Causality: Removal of the Boc protecting group is necessary to expose the C3-amino functionality for the subsequent coupling of the antibiotic side chain. This is typically achieved under acidic conditions which do not affect the rest of the molecule.

Protocol:

  • Dissolve the Boc-protected azetidinone (2) in a suitable organic solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA.

  • The resulting amine salt, (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one trifluoroacetate salt (3) , is typically used in the next step without further purification.

Step 3: Side Chain Acylation

Causality: The acylation of the C3-amino group with a specific side chain is a critical step that defines the antibacterial spectrum and potency of the final molecule. For a Tigemonam analogue, the side chain is (Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid or a protected derivative thereof.

Protocol:

  • Side Chain Activation: The side chain, (Z)-2-(2-aminothiazol-4-yl)-2-((tert-butoxycarbonyl)methoxyimino)acetic acid, is activated for amide bond formation. This can be achieved by converting it to an active ester (e.g., with N-hydroxysuccinimide and a carbodiimide like DCC or EDC) or an acid chloride.

  • Coupling Reaction: The crude amine salt (3) is dissolved in a polar aprotic solvent like DMF or DCM, and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the trifluoroacetate salt.

  • The activated side chain is then added to the solution of the free amine, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The product, (3S)-3-[[[(Z)-1-(2-amino-4-thiazolyl)-2-(tert-butoxycarbonylmethoxyimino)]acetyl]amino]-1-hydroxy-4,4-dimethyl-2-azetidinone (4) , is purified by column chromatography.

Step 4: N-Sulfonation

Causality: The N-sulfooxy group is essential for the biological activity of monobactams. It activates the β-lactam ring towards nucleophilic attack by PBPs. This is typically achieved by reacting the N-hydroxy group with a sulfur trioxide complex.

Protocol:

  • The N-hydroxyazetidinone derivative (4) is dissolved in a dry aprotic solvent such as DMF.

  • A sulfur trioxide-pyridine complex or sulfur trioxide-DMF complex is added to the solution at room temperature.

  • The reaction is stirred for several hours until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the addition of a buffer solution. The product, now containing the N-sulfooxy group, is often isolated as a salt (e.g., a potassium or tetrabutylammonium salt) to improve stability and facilitate purification by reverse-phase chromatography. This yields the protected Tigemonam analogue (5) .

Step 5: Final Deprotection

Causality: The final step involves the removal of the tert-butyl ester from the side chain to reveal the carboxylic acid, which is important for the drug's solubility and interaction with the target enzyme.

Protocol:

  • The protected monobactam (5) is treated with trifluoroacetic acid in dichloromethane, similar to the Boc deprotection step.

  • After stirring at room temperature, the solvent and excess acid are removed under reduced pressure.

  • The crude product is purified by preparative HPLC to yield the final Tigemonam analogue (6) as a stable salt.

Mechanistic Insight: The Role of the β-Lactam Ring

The antibacterial activity of the synthesized monobactam stems from its ability to act as a mechanism-based inhibitor of bacterial PBPs. The strained four-membered β-lactam ring mimics the D-Ala-D-Ala dipeptide substrate of the PBP transpeptidase.

Mechanism_of_Action PBP PBP Active Site (with Ser-OH) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) PBP->AcylEnzyme Acylation Monobactam Monobactam Antibiotic Monobactam->AcylEnzyme CellLysis Inhibition of Cell Wall Synthesis & Cell Lysis AcylEnzyme->CellLysis Leads to

Caption: Mechanism of PBP inhibition by a monobactam.

The active site serine hydroxyl of the PBP attacks the electrophilic carbonyl carbon of the β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, halting peptidoglycan synthesis and ultimately leading to bacterial cell death[1]. The N-sulfooxy group plays a crucial role in enhancing the electrophilicity of the β-lactam carbonyl, making it more susceptible to nucleophilic attack.

Conclusion

This compound is a highly valuable and versatile chiral synthon for the stereocontrolled synthesis of novel monobactam antibiotics. Its inherent stereochemistry and orthogonally protected functional groups allow for a rational and efficient synthetic design. The detailed protocol for the synthesis of a Tigemonam analogue provided in this note serves as a practical guide for researchers aiming to develop new β-lactam antibiotics to combat the growing threat of bacterial resistance. By understanding the strategic advantages of such chiral building blocks and the underlying chemical principles, the scientific community can continue to innovate in the critical field of antibiotic drug discovery.

References

  • Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core. (2020). Mini Reviews in Medicinal Chemistry, 20(16), 1653–1682. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica, 3(3), 306-316. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). Molecules, 27(23), 8296. Available at: [Link]

  • The monobactams. (1987). Clinical Pharmacy, 6(5), 388-396. Available at: [Link]

  • EP2646436B1 - Monobactams - Google Patents.
  • Typical synthetic routes to known C-4-substituted 3-amino-ß-lactams... - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (2018). RSC Medicinal Chemistry, 9(1), 125-133. Available at: [Link]

  • CN101450916B - Synthetic method of tigecycline - Google Patents.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2020). Journal of the American Chemical Society, 142(30), 13036–13042. Available at: [Link]

  • Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring. (1983). Journal of Antimicrobial Chemotherapy, 12 Suppl A, 1-11. Available at: [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science, 14(10), 2689–2695. Available at: [Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. (2016). The Journal of Organic Chemistry, 81(1), 241–251. Available at: [Link]

  • WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents.
  • (12) United States Patent (10) Patent No.: US 8,598,148 B2 - Googleapis.com. Available at: [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (2018). MedChemComm, 9(1), 125-133. Available at: [Link]

  • 2-(2-AMINOTHIAZOL-4-YL)-2-(CARBOXYMETHYLOXYIMINO)ACETYL)AMINO)-2-((2R) - GtoPdb. Available at: [Link]

  • In vitro antimicrobial activity of tigemonam, a new orally administered monobactam. (1988). Antimicrobial Agents and Chemotherapy, 32(3), 346–349. Available at: [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones - ResearchGate. Available at: [Link]

  • The Role of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Monobactam formation in sulfazecin by a non-ribosomal peptide synthetase thioesterase. (2017). Nature Communications, 8(1), 1549. Available at: [Link]

  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. (2024). Biomolecules, 15(1), 1497. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Chemistry—A European Journal, e202500490. Available at: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2020). Beilstein Journal of Organic Chemistry, 16, 237–246. Available at: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry, 7, 72. Available at: [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). Molecules, 26(21), 6480. Available at: [Link]

  • (PDF) Synthesis, Analytical and Theoretical studies of (Z)-4- amino-3- hydroxy-2- ((4-(N-(5- methylisoxazol-3- yl)sulfamoyl)phenyl)diazenyl)naphthalene-1- sulfonic acid - ResearchGate. Available at: [Link]

  • 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one - PubChem. Available at: [Link]

  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S - PubChem. Available at: [Link]

  • (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid - PubChem. Available at: [Link]

  • Ring Splitting of azetidin-2-ones via Radical Anions. (2012). Organic & Biomolecular Chemistry, 10(39), 7928–7932. Available at: [Link]

  • Tigemonam, an oral monobactam. (1988). Antimicrobial Agents and Chemotherapy, 32(1), 84–91. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available at: [Link]

  • In vitro evaluation of tigemonam, a novel oral monobactam. (1987). Antimicrobial Agents and Chemotherapy, 31(2), 219–225. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Incorporating a 2-Azetidinone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, forming the core of essential antibiotics like penicillins and cephalosporins.[1][2][3] The stereochemistry of this strained four-membered ring is paramount to its biological function, necessitating precise control during synthesis. This guide provides an in-depth exploration of modern asymmetric strategies for incorporating the 2-azetidinone motif. We will dissect the mechanistic foundations of key reactions, present detailed, field-validated protocols, and offer expert insights into experimental design to empower researchers in this critical area of drug development.

The Strategic Importance of Chiral β-Lactams in Synthesis

The significance of the β-lactam extends far beyond its celebrated role in antibiotics.[1][4] The inherent ring strain of the 2-azetidinone core makes it a highly versatile and reactive intermediate, or "synthon," for constructing a diverse array of complex nitrogen-containing molecules, including amino acids, peptides, and other heterocyclic systems.[5][6] This reactivity, coupled with the critical influence of stereochemistry on biological activity, underscores the demand for robust and reliable asymmetric synthetic methods. Access to enantiomerically pure β-lactams is a prerequisite for developing novel therapeutics and advanced molecular probes.[5][6]

Core Methodologies for Asymmetric Construction

While numerous methods exist for β-lactam synthesis, two approaches have proven to be exceptionally powerful and versatile for achieving high stereocontrol: the venerable Staudinger [2+2] cycloaddition and the more recent, catalytically driven ketene-imine cycloadditions.

The Staudinger [2+2] Cycloaddition: A Diastereoselective Workhorse

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most direct and widely utilized methods for constructing the 2-azetidinone ring.[7][8] The key to rendering this powerful reaction asymmetric lies in the strategic placement of a chiral controller.

The Staudinger reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate. The final stereochemical outcome is determined during the conrotatory ring closure of this intermediate. Diastereocontrol is most effectively achieved by attaching a chiral auxiliary to either the ketene or, more commonly, the imine component.[9][10] This auxiliary biases the approach of the reactants and directs the ring closure to preferentially form one diastereomer. High diastereomeric ratios, often exceeding 95:5, are achievable with this strategy.[9][10]

Staudinger_Workflow Staudinger Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_product Product Isolation Chiral_Amine Chiral Amine (e.g., (R)-phenylglycinol) Chiral_Imine Chiral Imine Synthesis Chiral_Amine->Chiral_Imine Aldehyde Aldehyde Aldehyde->Chiral_Imine Cycloaddition [2+2] Cycloaddition Chiral_Imine->Cycloaddition Acid_Chloride Acid Chloride (Ketene Precursor) Ketene_Formation In Situ Ketene Generation Acid_Chloride->Ketene_Formation Base Tertiary Amine Base (e.g., Et3N) Base->Ketene_Formation Ketene_Formation->Cycloaddition Diastereomeric_Lactam Diastereomerically Enriched β-Lactam Cycloaddition->Diastereomeric_Lactam Purification Purification (Chromatography) Diastereomeric_Lactam->Purification Final_Product Pure Chiral β-Lactam Purification->Final_Product

Figure 1: Workflow for diastereoselective Staudinger cycloaddition using a chiral imine.

This protocol details the synthesis of a cis-β-lactam using an imine derived from a chiral amino alcohol. The auxiliary guides the stereochemical outcome of the cycloaddition.

Materials:

  • Chiral amino alcohol (e.g., (S)-valinol)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent for imine formation (e.g., Toluene or CH₂Cl₂)

  • Drying agent (e.g., anhydrous MgSO₄ or molecular sieves)

  • Acid chloride (e.g., phenoxyacetyl chloride)

  • Triethylamine (Et₃N), distilled

  • Anhydrous CH₂Cl₂ for cycloaddition

  • Standard inert atmosphere glassware (N₂ or Ar)

  • Magnetic stirring, cooling bath (0 °C)

  • TLC plates, silica gel, and chromatography solvents (e.g., hexanes/ethyl acetate)

Experimental Procedure:

Part A: Chiral Imine Formation

  • In a round-bottom flask, dissolve the chiral amino alcohol (1.0 eq) and the aldehyde (1.0 eq) in anhydrous CH₂Cl₂.

  • Add anhydrous MgSO₄ (approx. 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC to confirm consumption of the aldehyde.

  • Filter the mixture to remove the MgSO₄ and wash the solid with a small amount of anhydrous CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure. The resulting crude chiral imine is typically of sufficient purity to be used directly in the next step.

Part B: [2+2] Cycloaddition

  • Under an inert atmosphere (N₂), dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add freshly distilled triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, prepare a solution of the acid chloride (1.2 eq) in anhydrous CH₂Cl₂.

  • Add the acid chloride solution dropwise to the imine solution over 20-30 minutes at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the β-lactam.

Catalytic Asymmetric Synthesis: The Rise of N-Heterocyclic Carbenes (NHCs)

A major goal in modern synthesis is the development of catalytic asymmetric methods, which avoid the use of stoichiometric chiral auxiliaries. Chiral N-heterocyclic carbenes (NHCs) have emerged as exceptionally effective organocatalysts for promoting the [2+2] cycloaddition of ketenes and imines, yielding β-lactams with high enantioselectivity.[11][12][13]

The catalytic cycle is initiated by the reaction of the chiral NHC with a ketene, forming a nucleophilic Breslow intermediate. This intermediate adds to the imine, generating a zwitterionic adduct. Subsequent intramolecular cyclization and elimination of the NHC catalyst furnishes the enantioenriched β-lactam product. The chiral scaffold of the NHC creates a stereochemically defined environment that dictates the facial selectivity of the imine addition, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

NHC_Mechanism NHC-Catalyzed β-Lactam Synthesis cluster_cycle Catalytic Cycle NHC Chiral NHC Catalyst Breslow Breslow Intermediate (Nucleophilic Acyl Equivalent) NHC->Breslow + Ketene Ketene Ketene Imine Imine Zwitterion Zwitterionic Adduct Breslow->Zwitterion + Imine Product Enantioenriched β-Lactam Zwitterion->Product Ring Closure Product->NHC Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the NHC-mediated asymmetric synthesis of β-lactams.

This protocol provides a general framework for the synthesis of a cis-β-lactam using a chiral triazolium salt as the NHC precatalyst.

Materials:

  • Chiral NHC precatalyst (e.g., a derivative of 1,2,4-triazolium salt)

  • Base (e.g., Potassium tert-butoxide or DBU)

  • Anhydrous, non-protic solvent (e.g., THF or Toluene)

  • Ketene precursor (e.g., an acid anhydride or silyl ketene acetal)

  • Imine (e.g., N-tosyl or N-Boc protected imine)

  • Strictly anhydrous and deoxygenated reaction conditions (Schlenk line or glovebox)

  • Low-temperature cooling system (e.g., cryocool or dry ice/acetone bath)

  • Chiral HPLC column for enantiomeric excess (ee) determination

Experimental Procedure:

  • To a flame-dried Schlenk flask under a high-purity inert atmosphere, add the chiral NHC precatalyst (5-10 mol%) and anhydrous solvent.

  • Cool the flask to the optimized reaction temperature (typically between -20 °C and -78 °C).

  • Add the base (5-10 mol%) to the solution to generate the active NHC catalyst in situ. Stir for 15-30 minutes.

  • In a separate flask, dissolve the imine (1.0 eq) and the ketene precursor (1.1-1.5 eq) in the anhydrous solvent.

  • Slowly add the substrate solution to the catalyst mixture via syringe pump over 2-4 hours to maintain a low concentration of the ketene.

  • Stir the reaction at the low temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a proton source, such as saturated aqueous NH₄Cl or silica gel.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel.

  • Analyze the purified product by chiral HPLC to determine the enantiomeric excess (% ee).

Data Summary and Method Comparison

The choice of synthetic strategy depends on factors such as desired stereoisomer (cis vs. trans), substrate scope, and tolerance for stoichiometric versus catalytic reagents.

FeatureStaudinger (Chiral Auxiliary)NHC-Catalyzed (Organocatalysis)
Stereocontrol DiastereoselectiveEnantioselective
Typical Selectivity >95:5 dr[9]90-99% ee[11]
Dominant Isomer Often cis[9][10]Often cis[11]
Reagent Stoichiometry Stoichiometric chiral auxiliaryCatalytic (5-10 mol%) chiral catalyst
Key Advantage Highly reliable, robust, well-establishedAtom economical, avoids chiral auxiliaries
Considerations Requires synthesis and removal of auxiliarySensitive to air and moisture, catalyst cost

Concluding Remarks for the Practicing Scientist

The asymmetric synthesis of 2-azetidinones is a mature yet continuously evolving field. The diastereoselective Staudinger cycloaddition remains a highly reliable and predictable method for accessing chiral β-lactams, making it an excellent choice for target-oriented synthesis where large quantities of a specific diastereomer are required. In parallel, catalytic methods, particularly those employing N-heterocyclic carbenes, represent the cutting edge of the field. These approaches offer a more elegant and atom-economical route to enantioenriched products and are ideally suited for library synthesis and the exploration of new chemical space. Mastery of these core methodologies provides the synthetic chemist with a powerful toolkit for innovation in drug discovery and beyond.

References

  • Title: Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Source: Organic Reactions. URL: [Link]

  • Title: Advances in the chemistry of β-lactam and its medicinal applications. Source: PMC (PubMed Central). URL: [Link]

  • Title: Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Source: ResearchGate. URL: [Link]

  • Title: Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. Source: European Journal of Organic Chemistry. URL: [Link]

  • Title: Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Source: Current Medicinal Chemistry. URL: [Link]

  • Title: Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Pr. Source: Ingenta Connect. URL: [Link]

  • Title: Novel and Recent Synthesis and Applications of β-Lactams. Source: PMC (PubMed Central). URL: [Link]

  • Title: Stereoselective synthesis of β-lactams: recent examples. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: β-lactam antibiotics: An overview from a medicinal chemistry perspective. Source: PubMed. URL: [Link]

  • Title: Medicinal chemistry-beta lactam antibiotics. Source: Slideshare. URL: [Link]

  • Title: N-Heterocyclic carbene catalysed beta-lactam synthesis. Source: PubMed. URL: [Link]

  • Title: N-Heterocyclic carbene catalysed β-lactam synthesis. Source: RSC Publishing. URL: [Link]

  • Title: The Chemistry and Biology of Beta-Lactams. Source: Taylor & Francis eBooks. URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Source: MDPI. URL: [Link]

Sources

Synthesis of Azetidinone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that stands as one of the most vital structural motifs in medicinal chemistry. Its fame originates from the discovery of penicillin, and the β-lactam core remains a cornerstone of antibiotic therapy, forming the pharmacophore of penicillins, cephalosporins, carbapenems, and monobactams.[1][2] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives.[1] Beyond their antibacterial prowess, enantiopure β-lactams are versatile chiral building blocks in organic synthesis, famously utilized in the semi-synthesis of the anticancer drug paclitaxel (Taxol®). The inherent ring strain of the azetidinone nucleus makes it a valuable synthetic intermediate, prone to selective ring-opening reactions that grant access to a diverse array of functionalized molecules.

This guide provides an in-depth exploration of the experimental procedures for synthesizing azetidinone derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and address critical aspects of safety, purification, and characterization.

Strategic Approaches to Azetidinone Synthesis

The construction of the strained four-membered β-lactam ring requires specific and efficient synthetic methodologies. Over the decades, several powerful reactions have emerged as the primary tools for this purpose. This guide will focus on three of the most robust and widely employed methods: the Staudinger Ketene-Imine Cycloaddition, the Kinugasa Reaction, and modern microwave-assisted techniques that offer significant procedural advantages.

Core Synthetic Strategies Overview

Below is a logical workflow illustrating the primary synthetic pathways to be discussed.

Synthesis_Workflow cluster_Staudinger Staudinger Synthesis cluster_Kinugasa Kinugasa Reaction cluster_Microwave Microwave-Assisted Synthesis Amine Amine Schiff_Base Schiff Base (Imine) Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Staudinger_Product Azetidinone Derivative Schiff_Base->Staudinger_Product [2+2] Cycloaddition Acid_Chloride Acid Chloride Ketene Ketene (in situ) Acid_Chloride->Ketene Ketene->Staudinger_Product Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu(I) Catalyst Nitrone Nitrone Kinugasa_Product Azetidinone Derivative Nitrone->Kinugasa_Product [3+2] Cycloaddition & Rearrangement Cu_Acetylide->Kinugasa_Product MW_Reactants Reactants (e.g., Schiff Base + Chloroacetyl Chloride) MW_Irradiation Microwave Irradiation MW_Reactants->MW_Irradiation MW_Product Azetidinone Derivative MW_Irradiation->MW_Product Rapid Heating

Caption: Overview of primary synthetic routes to azetidinone derivatives.

Part 1: The Staudinger [2+2] Ketene-Imine Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains the most general and versatile method for constructing the azetidinone ring.[3][4] The reaction's robustness and tolerance for a wide range of substituents have cemented its importance in organic synthesis.

Mechanistic Insights

The Staudinger reaction is not a concerted pericyclic reaction but rather a stepwise process.[3][5][6][7] Understanding this mechanism is crucial for predicting and controlling the stereochemical outcome.

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom onto the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[3][6][7] Electron-donating groups on the imine facilitate this step.[3]

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure. The enolate oxygen attacks the iminium carbon in a conrotatory fashion to form the four-membered ring.[5][7]

The stereochemistry of the final β-lactam is determined during this ring-closure step. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams.[5] The substituents on the ketene also play a critical role; electron-donating groups tend to favor cis products, whereas electron-withdrawing groups favor trans products by influencing the rate of ring closure versus intermediate isomerization.[6]

Staudinger_Mechanism Reactants Imine + Ketene TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Step 1 Zwitterion Zwitterionic Intermediate TS1->Zwitterion TS2 Transition State 2 (Conrotatory Ring Closure) Zwitterion->TS2 Step 2 Product β-Lactam Product TS2->Product

Caption: Stepwise mechanism of the Staudinger cycloaddition.

Experimental Protocol: Synthesis of a 3-Chloro-Azetidin-2-one Derivative

This protocol details a common two-step procedure: the formation of a Schiff base (imine) followed by its cycloaddition with a ketene generated in situ from chloroacetyl chloride.

Step 1: Synthesis of Schiff Base (N-aryl-imine)

  • Rationale: The imine is the foundational component that provides the N1 and C4 atoms of the azetidinone ring. Its stability and purity are critical for a successful cycloaddition.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve the substituted aromatic amine (10.0 mmol) in absolute ethanol (30 mL).

    • Add the corresponding aromatic aldehyde (10.0 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • After completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. Recrystallization from ethanol can be performed if further purification is needed.

Step 2: [2+2] Cycloaddition to form the Azetidinone

  • Rationale: This step involves the critical ring-forming reaction. Chloroacetyl chloride is used to generate a chloroketene in situ in the presence of a non-nucleophilic base, triethylamine (TEA). The reaction is typically run at low temperatures to control exothermicity and improve selectivity.

  • Procedure:

    • To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add the synthesized Schiff base (5.0 mmol) and anhydrous 1,4-dioxane (50 mL).

    • Cool the stirred solution to 0-5 °C in an ice-salt bath.

    • Add triethylamine (TEA, 7.5 mmol, 1.5 equiv.) to the solution.

    • Slowly add a solution of chloroacetyl chloride (7.5 mmol, 1.5 equiv.) in anhydrous 1,4-dioxane (15 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, the triethylamine hydrochloride salt will have precipitated. Filter the salt and wash it with a small amount of dioxane.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization or column chromatography.

Part 2: The Copper-Catalyzed Kinugasa Reaction

The Kinugasa reaction is a powerful method for synthesizing β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst.[8][9][10] It is a cascade process involving a 1,3-dipolar cycloaddition followed by a rearrangement, stereoselectively yielding cis-substituted β-lactams.[11]

Mechanistic Insights

The mechanism of the Kinugasa reaction has been subject to extensive study, with recent evidence pointing to a complex cascade.[10][12][13]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide species.[8]

  • [3+2] Cycloaddition: The nitrone undergoes a 1,3-dipolar cycloaddition with the copper acetylide to form a five-membered heterocyclic intermediate.[8][14]

  • Cascade Rearrangement: This is the most complex phase. The five-membered ring intermediate can undergo a cycloreversion to generate an imine and a copper-ketenyl species.[10][12][13] The final β-lactam is then formed through a subsequent intramolecular cyclization, rather than a simple Staudinger-type [2+2] cycloaddition.[12] This refined understanding helps explain the formation of various byproducts and the observed stereoselectivity.[10][13]

Kinugasa_Mechanism Reactants Nitrone + Terminal Alkyne + Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Reactants->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Cu_Acetylide->Cycloaddition Intermediate Five-membered Intermediate Cycloaddition->Intermediate Cascade Cycloreversion & Rearrangement Intermediate->Cascade Product cis-β-Lactam Cascade->Product

Caption: Simplified cascade mechanism of the Kinugasa reaction.

Experimental Protocol: Copper(I)-Catalyzed Synthesis
  • Rationale: This protocol utilizes a copper(I) salt and a base to facilitate the reaction between a pre-formed nitrone and a terminal alkyne. Anhydrous and oxygen-free conditions are often employed to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[8]

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

    • Add the nitrone (1.0 mmol) and anhydrous, degassed solvent (e.g., THF or toluene, 10 mL).

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the mixture.

    • Finally, add a suitable base, such as triethylamine (1.5 mmol, 1.5 equiv.), via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Part 3: Modern Enabling Technologies: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating.[15][16] The synthesis of azetidinones is particularly amenable to this technology.

Rationale and Advantages

Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases. This can overcome activation energy barriers more efficiently than conventional oil-bath heating. For the Staudinger cycloaddition, microwave irradiation can reduce reaction times from many hours to mere minutes.[17]

Experimental Protocol: Microwave-Assisted Staudinger Reaction
  • Procedure:

    • In a dedicated microwave reaction vessel, place the Schiff base (1.0 mmol) and dimethylformamide (DMF, 3-5 mL).

    • Add triethylamine (1.5 mmol, 1.5 equiv.) and chloroacetyl chloride (1.5 mmol, 1.5 equiv.) to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) or power (e.g., 150-300 W) for a short duration, typically 3-15 minutes.[15][17] The optimal conditions should be determined empirically for the specific substrates.

    • After irradiation, cool the vessel to room temperature (using the instrument's cooling system).

    • Pour the reaction mixture into ice-cold water (50 mL). The product will often precipitate.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azetidinone derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the described methods, compiled from various literature sources.

Synthesis MethodKey ReagentsSolventTemperatureTimeTypical YieldReference(s)
Staudinger (Conventional) Schiff Base, Chloroacetyl Chloride, TEADioxane, Toluene0 °C to RT12 - 24 h60 - 85%[17][18]
Kinugasa Reaction Nitrone, Terminal Alkyne, CuI, BaseTHF, TolueneRT to 50 °C12 - 24 h55 - 90%[8][10][11]
Staudinger (Microwave) Schiff Base, Chloroacetyl Chloride, TEADMF100 - 120 °C3 - 15 min75 - 95%[15][16][17]

Purification and Characterization

Rigorous purification and unambiguous characterization are paramount to validate the synthesis of the target azetidinone derivatives.

Purification Protocols
  • Recrystallization: This is the most common method for purifying solid azetidinone products. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems include ethanol, ethyl acetate/hexane, and acetone/hexane.[19]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system. The fractions are monitored by TLC to isolate the pure product.

Characterization Techniques

The structure of synthesized azetidinones is typically confirmed using a combination of spectroscopic methods and elemental analysis.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl (C=O) stretching band, which typically appears in the range of 1730-1790 cm⁻¹ .[20][21] This high wavenumber is a direct consequence of the ring strain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the azetidinone ring have characteristic chemical shifts. For a typical 3-chloro-4-aryl-azetidinone, the proton at C4 (CH-Ar) often appears as a doublet around δ 4.5-5.5 ppm , while the proton at C3 (CH-Cl) appears as a doublet around δ 5.1-5.8 ppm .[22][23] The coupling constant (J) between these two protons is indicative of their relative stereochemistry (cis or trans).

    • ¹³C NMR: The carbonyl carbon of the β-lactam ring typically resonates in the range of δ 160-170 ppm .[24]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its molecular formula.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the target molecular formula to within ±0.4%.[2]

Characterization TechniqueKey FeatureTypical Range / ValueReference(s)
FTIR β-Lactam C=O Stretch1730 - 1790 cm⁻¹[20][21]
¹H NMR C4-H (doublet)δ 4.5 - 5.5 ppm[22][23]
C3-H (doublet)δ 5.1 - 5.8 ppm[22][23]
¹³C NMR β-Lactam C=Oδ 160 - 170 ppm[24]
Elemental Analysis %C, H, NWithin ±0.4% of theoretical[2]

Safety and Handling: A Critical Imperative

The synthesis of azetidinone derivatives involves the use of hazardous chemicals that demand strict adherence to safety protocols.

  • General Precautions: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. An emergency eyewash station and safety shower must be readily accessible.

  • Reagent-Specific Hazards:

    • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and reacts violently with water.[3][5][9][10] It causes severe skin burns and eye damage and is toxic if inhaled, swallowed, or in contact with skin.[3][8][10] It must be handled with extreme care in a well-ventilated fume hood, and moisture must be rigorously excluded from all glassware and solvents.

    • Triethylamine (TEA): TEA is a flammable liquid and is toxic and corrosive.[6][13] It can cause severe skin burns and eye damage and may cause respiratory irritation.[6] It should be handled in a fume hood away from ignition sources.

    • Copper Catalysts: While solid copper salts are generally stable, fine powders can be irritating to the respiratory tract.[25][26] Avoid inhaling dust and wear appropriate PPE.[25][27]

  • Handling β-Lactam Compounds: β-Lactam antibiotics are potent sensitizers and can cause severe allergic reactions in susceptible individuals.[21] While synthetic intermediates may pose a lower risk, it is prudent to handle all β-lactam-containing compounds with care to avoid cross-contamination, especially in facilities where other biological or pharmaceutical work is conducted.

Conclusion and Future Outlook

The synthesis of azetidinone derivatives remains a dynamic and vital area of chemical research. The classical Staudinger and Kinugasa reactions, enhanced by modern techniques like microwave-assisted synthesis, provide a powerful and versatile toolkit for accessing this privileged heterocyclic core. The protocols and insights detailed in this guide are intended to provide a solid foundation for researchers to confidently and safely explore the synthesis of novel β-lactam structures. As the challenges of drug resistance and the demand for new therapeutic agents continue to grow, the elegant chemistry of the azetidinone ring will undoubtedly continue to inspire innovation in medicine and beyond.

References

  • Álvarez-García, D., Fraix, A., & de Cozar, A. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10343–10351. [Link]

  • Gessner, C. S., & Miller, M. J. (2018). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. Molecules, 23(11), 2999. [Link]

  • Álvarez-García, D., Fraix, A., & de Cozar, A. (2021). Mechanism of the Kinugasa Reaction Revisited. ACS Publications. [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. [Link]

  • Staudinger synthesis. (2023). In Wikipedia. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Malig, T. C., Yu, D., & Hein, J. E. (2018). A Revised Mechanism for the Kinugasa Reaction. Journal of the American Chemical Society, 140(29), 9167–9173. [Link]

  • Malig, T. C., Yu, D., & Hein, J. E. (2018). A Revised Mechanism for the Kinugasa Reaction. Journal of the American Chemical Society, 140(29), 9167–9173. [Link]

  • Ugalde, M., Azofra, L. M., & Cossío, F. P. (2017). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Beilstein Journal of Organic Chemistry, 13, 2196–2204. [Link]

  • S. S. More, et al. (2014). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Rasayan Journal of Chemistry, 7(4), 393-399. [Link]

  • Al-Masoudi, N. A. L., et al. (2024). Exploring Beta-Lactam Synthesis Dynamics from Schiff Bases to Spectacular Forms. Journal of Chemical Health Risks, 14(1). [Link]

  • Q-5 Copper Catalyst Safety Data Sheet. Research Catalysts, Inc. (2013). [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. Journal of Chemistry. [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]

  • Banik, B. K., et al. (2003). Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. ARKIVOC, 2003(12), 145-152. [Link]

  • Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223-506. [Link]

  • Gil, M., et al. (2001). FTIR study of five complex β-lactam molecules. ResearchGate. [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 25(1), 1-35. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2966-2971. [Link]

  • Zangade, S. B., et al. (2019). Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. Orbital: The Electronic Journal of Chemistry, 11(3). [Link]

  • Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. [Link]

  • Al-Obaidi, A. M. J. (2018). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. [Link]

  • Copper Cathodes Safety Data Sheet. KGHM. [Link]

  • Student safety sheets 40: Copper and its compounds. CLEAPSS. [Link]

  • Sun, S., et al. (2023). Copper(I)-Catalyzed Kinugasa Reactions in an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 100(8), 2986–2991. [Link]

  • Kinugasa Reaction. Chem-Station. (2016). [Link]

  • Process for the production of beta lactam crystals.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Palafox, M. A., & Gil, M. (2000). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Main-Santamaría, M., et al. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Chemistry, 27(40), 10343-10350. [Link]

  • Babu, V. H., et al. (2012). Synthesis and antibacterial screening of some novel n-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives. ResearchGate. [Link]

  • Singh, G. S., & Mmolotsi, B. J. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]

  • Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Kumar, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(19), 6549. [Link]

  • da Silva, A. C. S., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6296. [Link]

  • Al-Janabi, S. M. A. (2018). Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. ResearchGate. [Link]

Sources

Application Notes & Protocols: (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of some of the most critical antibiotic classes, including penicillins and cephalosporins.[1][2] Its inherent ring strain makes it a potent acylating agent of bacterial transpeptidases, thereby inhibiting cell wall synthesis.[1] Beyond antibiotics, the azetidinone scaffold has emerged as a versatile template in medicinal chemistry, with applications ranging from anticancer agents to enzyme inhibitors.[3][4] This document provides a detailed guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, a chiral building block of significant strategic value. We will explore its synthesis, characterization, and its crucial role as a precursor for advanced therapeutic agents, particularly monobactam antibiotics and novel β-lactamase inhibitors.[5][6]

Introduction: The Strategic Importance of the N-Hydroxy Azetidinone Scaffold

This compound is not merely another synthetic intermediate; it is a carefully designed molecular scaffold that offers multiple strategic advantages for drug discovery programs.

  • Chiral Integrity: The defined (S)-stereochemistry at the C3 position is critical for the biological activity of many β-lactam drugs, ensuring precise interaction with chiral enzyme active sites.

  • Orthogonal Protection Scheme: The tert-butyloxycarbonyl (Boc) group protecting the C3-amine and the N1-hydroxy group provide two distinct points for chemical modification. The Boc group is readily removed under acidic conditions, allowing for the introduction of various acyl side chains that modulate the compound's biological and pharmacokinetic profile.[7]

  • N-Hydroxy Functionality: The N-hydroxy group is a key feature. It can be a precursor to the N-sulfo group found in monobactams like Aztreonam, which enhances bacterial cell wall penetration and confers stability against many β-lactamases.[7][8] Alternatively, it can be removed or functionalized to create other classes of inhibitors.[7]

  • β-Lactam Core: The intrinsic reactivity of the 2-azetidinone ring is the basis for its mechanism of action against bacterial enzymes. This strained ring system is designed to be irreversibly opened upon nucleophilic attack by a serine residue in the active site of target enzymes like Penicillin-Binding Proteins (PBPs) or β-lactamases.[1][9]

This combination of features makes this compound a high-value starting point for constructing libraries of complex molecules aimed at combating infectious diseases and other therapeutic areas.[10][11]

Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity and purity of the intermediate before its use in subsequent synthetic steps.

PropertyValue
CAS Number 71405-01-1[12]
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight 216.24 g/mol
Appearance White to off-white solid
Stereochemistry (S)-configuration
Solubility Soluble in methanol, ethyl acetate, dichloromethane
Storage Store at 2-8°C under an inert atmosphere. The compound can be sensitive to moisture and heat.

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ ~5.20 (br s, 1H, NH), δ ~4.50 (m, 1H, H-3), δ ~3.80 (dd, 1H, H-4a), δ ~3.20 (dd, 1H, H-4b), δ 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~170.1 (C=O, lactam), δ ~155.8 (C=O, Boc), δ ~80.5 (C(CH₃)₃), δ ~55.0 (C-3), δ ~48.0 (C-4).

  • IR (KBr, cm⁻¹): ~3350 (N-H), ~3200 (O-H), ~1760 (C=O, β-lactam), ~1690 (C=O, Boc).

Synthesis Protocol: From L-Serine

The synthesis of this compound is typically achieved from a protected L-serine derivative, leveraging the inherent chirality of the amino acid starting material. The key transformation is an intramolecular cyclization.

G cluster_0 Synthesis Workflow A 1. N-Boc & O-Benzyl Protection of L-Serine Derivative B 2. Activation of Carboxylic Acid (e.g., with DCC/HOBt) A->B C 3. Condensation with O-benzylhydroxylamine B->C D 4. Mitsunobu Cyclization (PPh₃, DIAD) C->D E 5. Hydrogenolysis (Pd/C, H₂) D->E F Final Product: This compound E->F

Caption: High-level workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol:

This protocol is a representative procedure based on established methods for β-lactam synthesis, such as the cyclodehydration of threonine derivatives.[7]

Step 1: Preparation of N-(Benzyloxy)-N'-Boc-L-serinamide

  • To a stirred solution of N-Boc-L-serine (1 equiv.) in anhydrous dichloromethane (DCM) at 0°C, add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.).

  • Stir the mixture at 0°C for 30 minutes.

  • Add O-benzylhydroxylamine (1 equiv.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization (Mitsunobu Reaction)

  • Dissolve the product from Step 1 (1 equiv.) and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 30 minutes. The causality here is that the PPh₃/DIAD system activates the hydroxyl group of the serine backbone, facilitating nucleophilic attack by the amide nitrogen to form the strained four-membered ring.[7]

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by silica gel column chromatography to isolate (S)-3-(N-Boc-amino)-1-(benzyloxy)-2-azetidinone.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the benzylated intermediate (1 equiv.) in methanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, ~0.1 equiv. by weight) to the solution.

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be recrystallized for higher purity.

Applications in Drug Discovery

The true value of this intermediate is realized in its conversion to high-value pharmaceutical targets.

G cluster_1 Drug Discovery Pathways cluster_A Monobactam Synthesis cluster_B Novel Inhibitor Synthesis start (S)-3-(N-Boc-amino) -1-hydroxy-2-azetidinone A1 1. Sulfonation (SO₃-pyridine) start->A1 B1 1. N-O Functionalization start->B1 A2 2. Boc Deprotection (TFA) A1->A2 A3 3. Side Chain Acylation A2->A3 end_A Aztreonam Analogs A3->end_A B2 2. Boc Deprotection (TFA) B1->B2 B3 3. C3-Amine Derivatization B2->B3 end_B Penam Sulfone Analogs & Other β-Lactamase Inhibitors B3->end_B

Caption: Application pathways for the azetidinone intermediate.

Protocol 1: Synthesis of a Monobactam Core Structure

This protocol outlines the conversion of the N-hydroxy intermediate to the N-sulfonic acid core, characteristic of monobactam antibiotics like Aztreonam.[7]

  • Sulfonation: Dissolve this compound (1 equiv.) in anhydrous pyridine or DMF. Cool to 0°C. Add sulfur trioxide pyridine complex (SO₃·py) (1.5-2.0 equiv.) portion-wise. The pyridine complex is used to moderate the reactivity of SO₃. Stir for 2-4 hours at room temperature. Quench the reaction carefully with water and adjust the pH. The product is often isolated as a stable salt (e.g., potassium or tetrabutylammonium salt).[7]

  • Boc Deprotection: Treat the N-sulfonated intermediate with an excess of trifluoroacetic acid (TFA) in DCM at 0°C. Stir for 1-2 hours. Co-evaporate with toluene to remove residual TFA. This yields the free C3-amine, ready for acylation.

  • Side Chain Acylation: Couple the deprotected amine with a desired activated carboxylic acid side chain (e.g., an aminothiazole derivative for Aztreonam) using standard peptide coupling reagents (e.g., HBTU, HATU) to yield the final monobactam analog.[13]

Protocol 2: Elaboration into Other β-Lactamase Inhibitors

The scaffold can be diversified to create inhibitors beyond the monobactam class. For example, it can serve as a precursor for penicillanic acid sulfone-type inhibitors.[14][15][16]

  • N-Hydroxy Removal/Modification: The N-hydroxy group can be reductively removed (e.g., with titanium trichloride) to yield the corresponding NH-lactam.[7] This core can then be N-alkylated or N-acylated to explore structure-activity relationships for different enzyme targets, such as human leukocyte elastase.[17][18]

  • C3-Amine Derivatization: After Boc deprotection, the resulting amine serves as a versatile handle. It can be converted into a wide range of functional groups or used as an attachment point for complex side chains, a strategy employed in developing inhibitors for various β-lactamases and even as anticancer agents.[4][11][19]

Safety and Handling

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Stability: The β-lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions. Store in a cool, dry place away from moisture.[20]

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially harmful chemical.

References

  • Dubus, A., et al. (1990). Synthesis of new sulfonylamido-penicillanic acid sulfones inhibitors of beta-lactamases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.
  • Vallejo, J. A., et al. (2024). Novel Penicillin-Based Sulfone-Siderophore Conjugates for Restoring β-Lactam Antibiotic Efficacy. ACS Omega.
  • Singh, G., & Singh, P. (2023). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Current Organic Chemistry.
  • ChemicalBook. (n.d.). Aztreonam synthesis.
  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm.
  • Drawz, S. M., et al. (2010). Penicillin Sulfone Inhibitors of Class D β-Lactamases. Antimicrobial Agents and Chemotherapy.
  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of aztreonam.
  • Szostak, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). Molecules.
  • Singh, V., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology An Indian Journal.
  • Bristol-Myers Squibb Company. (2005). Preparation of Aztreonam. U.S. Patent 7,145,017 B2.
  • Synthesis and biological study of Azetidinone derivatives. (2019). World Journal of Pharmaceutical Research.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • S. S, S., & K.R., A. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • Afonso, A., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.
  • Curran, W. V., Ross, A. A., & Lee, V. J. (1988). N-azamonobactams. 1. The synthesis of some 3-substituted N-azamonobactam derivatives. The Journal of Antibiotics.
  • Groutas, W. C., et al. (2001). Design, synthesis and stability of N-acyloxymethyl- and N-aminocarbonyloxymethyl-2-azetidinones as human leukocyte elastase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Takeda Chemical Industries, Ltd. (1999). Azetidinone derivatives as β-lactamase inhibitors. U.S. Patent 5,994,340.
  • Shah, S. K., et al. (1992). Orally active beta-lactam inhibitors of human leukocyte elastase-1. Activity of 3,3-diethyl-2-azetidinones. Journal of Medicinal Chemistry.
  • Lee, S., et al. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. International Journal of Molecular Sciences.
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of Beta-Lactamase Inhibitors. Clinical Microbiology Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex β-lactam intermediates. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth, evidence-based solutions to improve your synthetic yield and purity.

The synthesis of this chiral azetidinone is a multi-step process, each with its own set of critical parameters. Low yields or failed reactions can often be traced back to subtle issues in precursor quality, reaction conditions, or purification strategies. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these common pitfalls.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three key transformations following the preparation of a suitable starting material, such as L-aspartic acid derivative.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product start L-Aspartic Acid Derivative boc (S)-3-Amino-2-azetidinone Precursor start->boc Ring Formation & Manipulation boc_protect Boc Protection boc->boc_protect Boc₂O, Base n_hydroxy N-Hydroxylation boc_protect->n_hydroxy Oxidizing Agent product This compound n_hydroxy->product Purification

Caption: General synthetic pathway for this compound.

Part 1: Boc Protection of the 3-Amino Group

The tert-butoxycarbonyl (Boc) group is an essential protecting group in this synthesis. Its successful installation is critical for preventing side reactions in subsequent steps.[1]

FAQs & Troubleshooting

Question: My Boc-protection reaction is showing low conversion, with significant starting material remaining. What are the likely causes?

Answer: Incomplete Boc protection is a common issue that can typically be traced to three factors: reagent stoichiometry, base selection, or reaction conditions.

  • Reagent Quality and Stoichiometry: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Ensure you are using fresh or properly stored Boc₂O. While a slight excess (1.1-1.2 equivalents) is standard, a significant excess may not be necessary and can complicate purification.[2]

  • Base Selection and Equivalents: The choice of base is critical. Triethylamine (TEA) is commonly used, but if your substrate is a salt (e.g., a hydrochloride), you will need at least two equivalents of the base: one to neutralize the salt and one to facilitate the reaction.[1] For sluggish reactions, a stronger, non-nucleophilic base or a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.

  • Solvent and Temperature: The reaction is typically performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2] Ensure your starting material is fully dissolved. If solubility is an issue, a co-solvent system (e.g., THF/water) might be necessary. Most Boc protections proceed well at room temperature, but gentle heating (e.g., 40°C) can sometimes drive the reaction to completion.

Table 1: Comparison of Common Conditions for Boc Protection

ParameterCondition A (Standard)Condition B (For Salt Forms)Condition C (Accelerated)
Boc₂O (eq.) 1.11.21.1
Base Triethylamine (TEA)Triethylamine (TEA)TEA + DMAP (catalytic)
Base (eq.) 1.22.21.5
Solvent THF or DCMTHF/H₂OAcetonitrile
Temperature Room TemperatureRoom Temperature0°C to Room Temperature
Typical Yield >90%>90%>95%

Part 2: Formation of the β-Lactam Ring

The construction of the four-membered azetidinone ring is arguably the most challenging step. The high ring strain makes this structure thermodynamically less favorable than acyclic or larger ring systems.[3] Success hinges on promoting the desired intramolecular cyclization while suppressing competing side reactions.

FAQs & Troubleshooting

Question: My yield for the β-lactam ring formation is very low, and I'm isolating a polymeric substance. What is happening?

Answer: The formation of polymers indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a classic challenge in the synthesis of small rings.[4]

Troubleshooting Workflow:

G start Low Yield / Polymer Formation conc Is reaction concentration high? start->conc lg Is the leaving group optimal? conc->lg No sol_conc Action: Use high dilution conditions (e.g., <0.1 M). Add reagents slowly. conc->sol_conc Yes base Is the base appropriate? lg->base Yes sol_lg Action: Switch to a better leaving group (e.g., MsO- > TsO- > I- > Br-). lg->sol_lg No temp Is the temperature too high? base->temp Yes sol_base Action: Use a hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge). base->sol_base No sol_temp Action: Run reaction at lower temperature to slow intermolecular reactions. temp->sol_temp No

Caption: Troubleshooting workflow for low yields in azetidinone cyclization.

The most powerful tool to combat polymerization is the principle of high dilution . By significantly lowering the concentration of your starting material (e.g., to 0.05 M), you decrease the probability of two molecules finding each other, thus favoring the intramolecular pathway. This is often combined with the slow addition of the substrate or a reagent via syringe pump.

Question: I am performing a Staudinger [2+2] cycloaddition between a ketene and an imine, but the stereoselectivity is poor. How can I improve the formation of the desired diastereomer?

Answer: The stereochemical outcome of the Staudinger cycloaddition is highly dependent on the substituents, the base used, and the reaction temperature.[5][6] For many substrates, this reaction proceeds via a zwitterionic intermediate, and the final ring closure determines the stereochemistry.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) is often crucial.[6] This minimizes the thermal energy of the intermediates, allowing for greater facial selectivity during the cyclization step.

  • Base Choice: Triethylamine is a standard base, but its geometry and steric bulk can influence the transition state. In some cases, a more hindered base like diisopropylethylamine (DIPEA) or a specific chiral amine can improve diastereoselectivity.

  • Chiral Auxiliaries: One of the most robust methods for controlling stereochemistry is to use a chiral auxiliary on either the ketene or the imine component. For instance, using an enantiopure oxazolidinone derived from an amino acid as a chiral auxiliary on the acetyl chloride (the ketene precursor) has been shown to give excellent diastereomeric ratios.[5]

Part 3: N-Hydroxylation of the Azetidinone Ring

Introducing the hydroxyl group onto the lactam nitrogen is the final key transformation. This step converts the stable intermediate into the more reactive and often more biologically relevant N-hydroxy-β-lactam.

FAQs & Troubleshooting

Question: My N-hydroxylation attempts using common oxidizing agents are resulting in ring-opening or other side products. What is a reliable method?

Answer: The N-hydroxy-β-lactam moiety is sensitive. The nitrogen lone pair's participation in the amide resonance is reduced due to ring strain, making the carbonyl group more ketone-like and the N-H bond susceptible to oxidation.[3] However, harsh oxidation can lead to cleavage of the strained ring.

A proven approach involves the oxidation of the N-unsubstituted lactam with an appropriate oxidizing agent under carefully controlled conditions. While direct N-hydroxylation can be challenging, a common strategy involves oxidation of a suitable precursor. For example, m-chloroperoxybenzoic acid (m-CPBA) has been used for the N-oxidation of related nitrogenous heterocycles.[7]

An alternative enzymatic approach has also been demonstrated for the synthesis of novel β-lactams, highlighting the delicate nature of these transformations.[8]

Recommended Protocol: N-Oxidation using m-CPBA

This protocol is adapted from general procedures for N-oxidation of nitrogen heterocycles and should be optimized for the specific substrate.

  • Dissolution: Dissolve the (S)-3-(N-Boc-amino)-2-azetidinone (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (approx. 1.1-1.3 eq., ensure purity is accounted for) portion-wise over 15-20 minutes, keeping the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Upon completion, quench the excess peroxide by washing the reaction mixture with a saturated aqueous solution of sodium bisulfite, followed by a wash with saturated sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified promptly via flash column chromatography on silica gel, as N-hydroxy-β-lactams can have limited stability.

Detailed Experimental Protocols

Protocol 1: Boc Protection of (S)-3-Amino-2-azetidinone Precursor
  • Setup: To a round-bottom flask charged with (S)-3-amino-2-azetidinone hydrochloride (1.0 eq.), add dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 10 minutes.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or flash chromatography.

Protocol 2: N-Hydroxylation of (S)-3-(N-Boc-amino)-2-azetidinone
  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (S)-3-(N-Boc-amino)-2-azetidinone (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Oxidant Addition: Add solid m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq.) in small portions over 20 minutes.

  • Reaction: Stir the reaction at 0 °C for 2 hours, monitoring for the consumption of starting material by LC-MS.

  • Quenching: Carefully add saturated aqueous sodium thiosulfate solution to quench excess peroxide. Separate the layers.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature (<30 °C). The resulting crude material should be purified immediately by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the title compound.

References

  • Wikipedia. β-Lactam. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Current Organic Chemistry, 8(11), 997-1026.
  • Singh, R., & Singh, O. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Medicinal Chemistry, 4(11), 749-766.
  • Wasserman, H. H., & Glazer, E. (1975). Conversion of amino acids to .beta.-lactam derivatives via cyclopropanone. The Journal of Organic Chemistry, 40(1), 150-151.
  • Patel, K. H., & Mehta, A. G. (2015). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. British Journal of Pharmaceutical and Life Sciences, 2(3), 1-8.
  • Baldwin, J. E., Adlington, R. M., & Schofield, C. J. (1989). Enzymatic approach to syntheses of unnatural beta-lactams. Tetrahedron, 45(15), 4829-4840.
  • Li, Z., & van den Heuvel, R. H. (2002). Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200. The Journal of Organic Chemistry, 67(11), 3634-3639.
  • Hodgson, D. M., & Kloesges, J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141.
  • Umesha, N., & Naik, H. S. B. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Andresini, G., Degennaro, L., & Luisi, R. (2022).
  • Tron, G. C., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 138, 946-957.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Zhang, J., & Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Gualandi, A., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14389-14399.
  • Kumar, A., & Rajput, C. S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 158-164.
  • Kumar, A., & Kumar, S. (2018). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Current Organic Synthesis, 15(1), 16-33.
  • Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40.
  • Deep, A., et al. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 71(4), 635-646.
  • Coutts, R. T., & Beckett, A. H. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585.
  • Bauer, J. A., et al. (2012).
  • Kumar, S., & Kumar, A. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(4), 834-843.
  • Hecht, S. S., Chen, C. B., & Hoffmann, D. (1980). Metabolic beta-hydroxylation and N-oxidation of N'-nitrosonornicotine. Journal of Medicinal Chemistry, 23(11), 1175-1178.

Sources

Technical Support Center: Navigating the Purification of Polar Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of polar azetidinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these valuable but often labile molecules. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Introduction: The Polarity and Instability Dilemma

Azetidinones, particularly the polar subclasses which include many β-lactam antibiotics, present a dual challenge for chemists. Their polarity makes them highly soluble in aqueous media but complicates their separation from polar impurities and starting materials using traditional chromatographic techniques. Furthermore, the inherent ring strain of the four-membered lactam ring renders them susceptible to degradation under various conditions, including exposure to acidic or basic pH, and even certain chromatographic media.[1][2][3] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My polar azetidinone compound shows significant degradation during silica gel chromatography. What is happening and what can I do?

A: Silica gel possesses acidic silanol groups on its surface which can catalyze the hydrolysis of the strained β-lactam ring.[4] This is a common cause of yield loss and the appearance of multiple degradation products.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites by treating the silica gel with a base, such as triethylamine. A common method is to prepare a slurry of silica in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine, and then pack the column with this slurry.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica such as aminopropyl-functionalized silica.[5]

  • Employ Reversed-Phase Chromatography: For highly polar azetidinones, reversed-phase chromatography (e.g., C18) is often a more suitable technique, using mobile phases like acetonitrile/water or methanol/water.[6]

  • Minimize Contact Time: If you must use silica, aim for a rapid purification. A well-optimized flash chromatography method is preferable to a slow gravity column.[4]

Q2: I am struggling to achieve good separation of my polar azetidinone from polar starting materials using reversed-phase HPLC. What parameters can I adjust?

A: Co-elution of polar compounds in reversed-phase HPLC is a frequent challenge. Here’s how you can improve your separation:

Optimization Strategies:

  • Mobile Phase Modification:

    • Adjust pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Experiment with adding a buffer to your mobile phase to control the ionization state of your compound and impurities.

    • Ion-Pairing Agents: For charged azetidinones, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds, or an alkylammonium salt for acidic compounds) to the mobile phase can significantly improve retention and selectivity.

    • Solvent Strength: If your compound is eluting too quickly, decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. If it's too retained, increase the organic component.

  • Stationary Phase Selection:

    • Different C18 Phases: Not all C18 columns are the same. A column with a different end-capping or pore size might offer different selectivity.

    • Alternative Reversed Phases: Consider using a C8, phenyl-hexyl, or polar-embedded phase column for alternative selectivity.

  • Temperature Control: Operating the column at a slightly elevated temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of your compound.[7]

Q3: My azetidinone appears to be epimerizing during purification. How can I prevent this?

A: Epimerization, the inversion of stereochemistry at a chiral center, is a significant concern as the biological activity of many azetidinones is stereospecific.[8] It can be induced by both acidic and basic conditions.

Preventative Measures:

  • Maintain Neutral pH: Throughout your workup and purification, strive to maintain a neutral pH. Use buffered aqueous solutions for extractions and washes.

  • Avoid Harsh Reagents: Be cautious with the use of strong acids or bases during your workup.

  • Temperature Control: Perform purification steps at ambient or sub-ambient temperatures to minimize the rate of epimerization.

  • Careful Solvent Selection: The choice of solvent can influence the rate of epimerization. Protic solvents may facilitate proton exchange that can lead to epimerization.

  • Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can sometimes catalyze epimerization.[8]

Troubleshooting Guides

Guide 1: Flash Chromatography of Polar Azetidinones

This guide provides a systematic approach to troubleshooting common issues encountered during the flash chromatography of polar azetidinone compounds.

flash_chromatography_troubleshooting start Start: Poor Separation or Degradation check_stability Is the compound stable to silica gel? (TLC test) start->check_stability deactivate_silica Deactivate silica with triethylamine check_stability->deactivate_silica No check_rf Is the Rf value in the optimal range (0.2-0.4)? check_stability->check_rf Yes alt_stationary_phase Use alternative stationary phase (Alumina, Amine-silica) deactivate_silica->alt_stationary_phase deactivate_silica->check_rf alt_stationary_phase->check_rf adjust_solvent Adjust mobile phase polarity check_rf->adjust_solvent No streaking_tailing Are peaks streaking or tailing? check_rf->streaking_tailing Yes adjust_solvent->check_rf add_modifier Add a mobile phase modifier (e.g., small % of MeOH or AcOH) streaking_tailing->add_modifier Yes success Successful Purification streaking_tailing->success No dry_loading Consider dry loading the sample add_modifier->dry_loading dry_loading->success

Caption: Troubleshooting workflow for flash chromatography.

  • Spotting: Spot your crude sample on a silica gel TLC plate.

  • Initial Run: Develop the TLC plate in an appropriate solvent system.

  • Visualization: Visualize the spots under UV light and/or with a suitable stain. Note the Rf values and the presence of any impurities.

  • Stability Check: Take a small amount of your crude material and dissolve it in a suitable solvent. Add a small amount of silica gel to this solution and stir at room temperature for 1-2 hours.

  • Second Run: Spot the silica-treated sample on a new TLC plate alongside a spot of the original crude material.

  • Comparison: Develop and visualize the plate. If new spots appear or the intensity of the product spot has significantly decreased in the silica-treated sample, your compound is likely degrading on silica gel.[4]

Guide 2: Crystallization of Polar Azetidinones

Crystallization can be an excellent method for purifying polar compounds, but inducing crystallization can be challenging.

crystallization_troubleshooting start Start: Supersaturated solution, no crystals scratching Scratch the inside of the flask with a glass rod start->scratching seeding Add a seed crystal of the pure compound scratching->seeding No success success Crystals Formed scratching->success Success reduce_temp Slowly cool the solution to a lower temperature seeding->reduce_temp No success seeding->success Success solvent_evaporation Allow slow evaporation of the solvent reduce_temp->solvent_evaporation No success reduce_temp->success Success change_solvent Try a different solvent or solvent system solvent_evaporation->change_solvent No success solvent_evaporation->success Success failure Still no crystals, reconsider purification method change_solvent->failure

Caption: Decision tree for inducing crystallization.

The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9][10]

Solvent PropertyRationaleExample Solvents for Polar Compounds
Polar Protic Can form hydrogen bonds, good for dissolving polar compounds.Water, Ethanol, Isopropanol
Polar Aprotic Can dissolve polar compounds without hydrogen bonding.Acetone, Acetonitrile, Ethyl Acetate
Mixed Solvents A good solvent can be paired with a poor solvent to fine-tune solubility.Ethanol/Water, Acetone/Hexane

Protocol for a Mixed-Solvent Crystallization:

  • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.[10]

Purity Assessment

Accurate determination of purity is critical. A combination of methods is often necessary to get a complete picture.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of non-volatile impurities.[][12]
Gas Chromatography (GC) Purity for volatile compounds, residual solvent analysis.[][12]
Mass Spectrometry (MS) Molecular weight confirmation of the main component and impurities.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, detection of structural isomers and impurities.[][12]
Chiral HPLC or Capillary Electrophoresis (CE) Enantiomeric purity.[13][14]

Forced Degradation Studies: A Proactive Approach

To anticipate stability issues, it is highly recommended to perform forced degradation studies.[15][16][17] This involves subjecting your compound to various stress conditions to identify potential degradation products and pathways.

Typical Stress Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature or elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid or a solution of the compound.

  • Photostability: Exposing the compound to UV and visible light.

The information gained from these studies is invaluable for developing stability-indicating analytical methods and for designing robust purification and formulation strategies.[16][17]

References

  • B. Alcaide, P. Almendros, C. Aragoncillo, "The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry," in Privileged Scaffolds in Medicinal Chemistry, 2015.

  • M. B. G. M. Leite, et al., "Intramolecular Ring-Opening Decomposition of Aryl Azetidines," ACS Omega, 2021.

  • "Purification Techniques," Journal of New Developments in Chemistry, Open Access Pub.

  • "Troubleshooting Guide," Agilent.

  • A. A. A. Borges, et al., "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes," Angewandte Chemie International Edition, 2013.

  • "How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies," Thermo Fisher Scientific, 2023.

  • S. K. Sahu, et al., "Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains," ResearchGate, 2017.

  • A. K. A. Al-Sultani, et al., "Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin," Molecules, 2023.

  • "Purification Techniques," Journal of New Developments in Chemistry, Open Access Pub.

  • S. A. Salman, et al., "Extraction and Purification of Intracellular Beta- Lactamase from Proteus mirabilis," Journal of Pharmaceutical Negative Results, 2022.

  • N. Fukutsu, et al., "An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment," ResearchGate, 2006.

  • "Troubleshooting Flash Column Chromatography," University of Rochester Department of Chemistry.

  • "Crystallization," University of California, Irvine.

  • S. T. A. Rasmussen, et al., "Forced Degradation Studies for Biopharmaceuticals," Pharmaceutical Technology, 2016.

  • "HPLC Troubleshooting Guide," Crawford Scientific.

  • U. N. et al., "Azetidinone: Different methods of synthesis and its biological profile," Der Pharma Chemica, 2011.

  • G. Andresini, et al., "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update," Molecules, 2023.

  • S. Singh, et al., "Azetidinones," International Journal of Pharmaceutical Sciences Review and Research, 2014.

  • K. Bush, "β-Lactamases: A Focus on Current Challenges," Cold Spring Harbor Perspectives in Medicine, 2018.

  • "HPLC Troubleshooting Guide," Sigma-Aldrich.

  • D. N. Venkatesh and S. D. Shanmuga Kumar, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, 2022.

  • S. G. Mauriz, et al., "Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water," Molecules, 2022.

  • "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline.

  • M. K. Gupta, et al., "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis, 2013.

  • M. A. A. El-Dydamony, et al., "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines," Molecules, 2022.

  • Z. Z. Szabo, et al., "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order," Molecules, 2023.

  • "Guide for crystallization," University of Geneva.

  • "Analytical Services for Purity Determination," BOC Sciences.

  • C. Wang, et al., "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir," Crystal Growth & Design, 2018.

  • "Identity determination and purity testing," ChemCon GmbH.

  • V. K. Ahluwalia, "1.2 Azetidinones (~-Lactams)," in Heterocyclic Chemistry.

  • M. A. A. El-Dydamony, et al., "Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes," Foods, 2021.

  • "HPLC Troubleshooting Guide," Advanced Chromatography Technologies.

  • N. Korovina, "Recrystallization Technique for Organic Chemistry with Nadia Korovina," YouTube, 2020.

  • M. A. A. El-Dydamony, et al., "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals," Separations, 2023.

  • R. C. Moellering Jr., "Meeting the challenges of beta-lactamases," Journal of Antimicrobial Chemotherapy, 1993.

  • B. Alcaide, P. Almendros, C. Aragoncillo, "The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry," in Privileged Scaffolds in Medicinal Chemistry, 2015.

  • "Avoiding epimerization during azetidin-2-one synthesis," Benchchem.

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester Department of Chemistry.

  • "Purine and Related Compound Purification Strategies," Teledyne ISCO.

  • S. K. Sahu, et al., "Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity," bepls, 2012.

Sources

Technical Support Center: Optimization of Reaction Conditions for β-Lactam Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of β-lactam ring formation. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this critical structural motif found in numerous antibiotics.[1] As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of β-lactam synthesis, ensuring both technical accuracy and practical success.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My Staudinger [2+2] cycloaddition reaction is resulting in a low yield of the desired β-lactam. What are the likely causes and how can I improve it?

Answer:

Low yields in Staudinger cycloadditions are a common challenge and can stem from several factors related to reactants, reagents, and reaction conditions.[2] Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Inefficient Ketene Formation: The in situ generation of the ketene from an acyl chloride and a tertiary amine is a critical step.

    • Solution: Ensure your tertiary amine (e.g., triethylamine, N-methylmorpholine) is pure and dry.[2] Consider using a stronger, non-nucleophilic base like a proton sponge if simple amines are ineffective. The order of addition is also crucial; typically, the acyl chloride is added slowly to a solution of the imine and the base.[2]

  • Imine Reactivity: The electronic nature of the imine substituent can significantly influence its reactivity.

    • Solution: Electron-withdrawing groups on the imine can decrease its nucleophilicity, slowing down the reaction.[3] If possible, consider modifying the imine substrate. Alternatively, using a Lewis acid co-catalyst (e.g., In(OTf)₃, Zn(OTf)₂) can help activate the imine towards nucleophilic attack.[4]

  • Side Reactions: Ketenes are highly reactive and can undergo polymerization or react with other nucleophiles present in the reaction mixture.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[5] Ensure all reagents and solvents are anhydrous, as water will readily react with the ketene.

  • Solvent Choice: The polarity of the solvent can impact the stability of the zwitterionic intermediate and the overall reaction rate.[4]

    • Solution: Non-polar solvents like benzene or toluene are often favored for cis-β-lactam formation, while polar solvents can promote the formation of trans-β-lactams.[4][6] Experiment with different solvents (e.g., CH₂Cl₂, THF, acetonitrile) to find the optimal medium for your specific substrates.[7][8]

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_reagents Verify Purity & Dryness of Reagents (Amine, Solvents) start->check_reagents optimize_base Optimize Base (e.g., Proton Sponge) check_reagents->optimize_base If reagents are pure check_temp Lower Reaction Temperature (-78°C to 0°C) optimize_base->check_temp change_solvent Screen Different Solvents (Polar vs. Non-polar) check_temp->change_solvent add_catalyst Consider Lewis Acid Co-catalyst change_solvent->add_catalyst monitor_reaction Monitor Reaction Progress (TLC, LC-MS) add_catalyst->monitor_reaction end Improved Yield monitor_reaction->end

Caption: A stepwise workflow for troubleshooting low yields in β-lactam synthesis.

Question 2: I am observing a mixture of cis and trans diastereomers. How can I control the stereoselectivity of the Staudinger reaction?

Answer:

Controlling the diastereoselectivity of the Staudinger reaction is a nuanced challenge, as it depends on a delicate balance of electronic and steric factors, as well as reaction conditions.[2][9]

Factors Influencing Stereoselectivity:

FactorEffect on StereochemistryRationale
Solvent Polarity Non-polar solvents (e.g., benzene) favor cis products. Polar solvents (e.g., CH₂Cl₂) can favor trans products.[4]Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization to the more stable transoid form before ring closure.[4]
Ketene Substituents Electron-donating groups on the ketene favor cis products. Electron-withdrawing groups favor trans products.[3][9]Electron-donating groups accelerate the direct ring closure, while electron-withdrawing groups slow it down, allowing for isomerization.[3]
Imine Substituents Electron-withdrawing groups on the imine favor cis products. Electron-donating groups favor trans products.[3]Electron-withdrawing groups on the imine accelerate the intramolecular nucleophilic attack for ring closure.[3]
Temperature Lower temperatures generally favor the kinetically controlled cis product.[8]At higher temperatures, the zwitterionic intermediate has more energy to overcome the barrier to isomerization to the thermodynamically favored trans product.[8]
N-Protecting Group on Imine N-tosyl imines tend to yield cis-β-lactams, while N-triflyl imines favor trans isomers.[5]The electronic nature of the protecting group influences the rate of ring closure versus isomerization.[10]

Experimental Protocol for Optimizing cis-Selectivity:

  • Reagent Preparation: Dry all solvents (e.g., benzene, toluene) over appropriate drying agents. Purify the tertiary amine (e.g., triethylamine) by distillation.

  • Reaction Setup: To a solution of the imine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous benzene at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of the acyl chloride (1.1 equiv) in anhydrous benzene dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the cis/trans ratio by ¹H NMR spectroscopy by analyzing the coupling constants between the C3 and C4 protons.

Question 3: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is often due to the high reactivity of the ketene intermediate. Common side products include ketene dimers, polymers, and products from the reaction of the ketene with the amine base.

Strategies to Minimize Side Products:

  • Slow Addition of Acyl Chloride: Adding the acyl chloride slowly at low temperatures ensures that the concentration of the ketene remains low, minimizing self-condensation.

  • Choice of Base: While triethylamine is common, it can sometimes react with the ketene. Using a more sterically hindered base like diisopropylethylamine (DIPEA) or a non-nucleophilic base can mitigate this.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like ketene dimerization.

  • Purification Techniques: If side products are unavoidable, consider alternative purification methods.

    • Crystallization: If your desired β-lactam is a solid, crystallization can be a highly effective method for purification.

    • Chromatography: Besides silica gel chromatography, consider other stationary phases like alumina or reverse-phase chromatography if separation is challenging. Affinity chromatography on phenylboronic acid-agarose can be used for the purification of β-lactamases.[11]

Question 4: I am concerned about epimerization at the C3 or C4 position of my β-lactam during the reaction or workup. How can I prevent this?

Answer:

Epimerization, particularly at the C3 position if it bears an acidic proton, can be a significant issue, especially under basic conditions.

Preventing Epimerization:

  • Mild Base: Use the minimum necessary amount of a non-nucleophilic, sterically hindered base.

  • Controlled Temperature: Keep the reaction and workup temperatures as low as possible.

  • Neutral Workup: During the workup, avoid strongly acidic or basic conditions. A neutral quench (e.g., with water or a buffer solution) is preferable.

  • Rapid Purification: Purify the product as quickly as possible after the reaction to minimize exposure to conditions that could cause epimerization. Base-catalyzed epimerization of penicillins has been extensively studied.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Staudinger [2+2] cycloaddition?

The Staudinger reaction is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[1][9] The reaction proceeds through a two-step mechanism involving the initial nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate.[3][10] This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[4] The stereochemistry of the final product is determined by the competition between this ring closure and the isomerization of the zwitterionic intermediate.[3]

Mechanism of the Staudinger Cycloaddition:

G reactants Imine + Ketene zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic Attack zwitterion->zwitterion Isomerization cis_product cis-β-Lactam zwitterion->cis_product Direct Ring Closure trans_product trans-β-Lactam zwitterion->trans_product Ring Closure after Isomerization

Caption: The general mechanism of the Staudinger reaction showing the formation of the zwitterionic intermediate and the pathways to cis and trans products.

Q2: What are some alternative methods for β-lactam ring formation?

While the Staudinger cycloaddition is widely used, several other methods exist for constructing the β-lactam ring.[2][13] These include:

  • Ester Enolate-Imine Condensation (Gilman-Speeter Reaction): This method involves the reaction of a metal enolate of an ester with an imine.[5]

  • Kinugasa Reaction: A copper-catalyzed reaction of a terminal alkyne with a nitrone.[2][14]

  • Ring Expansion of Aziridines: The Alper reaction allows for the regioselective synthesis of β-lactams from aziridines.[5]

  • Biocatalytic Methods: The use of enzymes, such as immobilized penicillin acylase, offers a greener and more specific route to certain β-lactam antibiotics.[15]

Q3: How can I effectively monitor the progress of my β-lactam synthesis?

Effective reaction monitoring is crucial for optimizing yield and minimizing side product formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the desired product and any major side products by their mass-to-charge ratio. A general LC-MS/MS method for monitoring potential β-lactam contamination has been developed.[16] Fully automated sample preparation modules connected to LC-MS/MS systems can be used for 24/7 therapeutic drug monitoring of beta-lactam antibiotics.[17]

Q4: What are the key safety considerations when working with reagents for β-lactam synthesis?

Many reagents used in β-lactam synthesis are hazardous and require careful handling.

  • Acyl Chlorides: These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tertiary Amines: Many amines are flammable and toxic. Avoid inhalation and skin contact.

  • Solvents: Organic solvents like benzene and dichloromethane are flammable and/or carcinogenic. Use them in a well-ventilated area or a fume hood.

  • β-Lactams: Some β-lactams are potent allergens and can cause severe allergic reactions in sensitized individuals.[16] Handle all β-lactam products with care, especially in powdered form, to avoid inhalation.

References

  • Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in the chemistry of β-lactam and its medicinal applications. PMC.
  • Synthesis of β-Lactams. Encyclopedia.pub.
  • β-Lactam - Wikipedia. Wikipedia.
  • How to synthesize beta-lactam. Quora.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
  • β-Lactam synthesis. Organic Chemistry Portal.
  • The Synthesis of β-Lactams. Organic Reactions.
  • Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. (PDF).
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Regulation and compartmentalization of β-lactam biosynthesis. PubMed.
  • Theoretical Calculations of β‐Lactam Antibiotics. Part VII. Influence of the solvent on the basic hydrolysis of the β‐lactam ring. Semantic Scholar.
  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society - ACS Publications.
  • Staudinger synthesis - Wikipedia. Wikipedia.
  • β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. Journal of Medicinal Chemistry - ACS Publications.
  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PMC.
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed.
  • beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. Maghar Singh Manhas, ShantilaL Gordhandas Amtn.
  • Total Synthesis of Beta-Lactam Antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -Cephalosporins From Alpha to Beta. PubMed.
  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PubMed Central.
  • 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. MDPI.
  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing.
  • Synthesis of beta-lactams with pi electron-withdrawing substituents. Request PDF.
  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC - PubMed Central.
  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega - ACS Publications.
  • The general mechanism of the Staudinger reaction between ketenes and... ResearchGate.

Sources

Stability of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Stability Profile of a Strained Heterocycle

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a valuable chiral building block in synthetic and medicinal chemistry. Its utility, however, is intrinsically linked to its complex stability profile, which is governed by the interplay of three distinct functional moieties:

  • The β-Lactam Ring: A four-membered cyclic amide, the 2-azetidinone core is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] This strain inhibits typical amide resonance, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which can lead to irreversible ring-opening.[2][3]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, prized for its stability in basic and nucleophilic conditions but designed for facile cleavage under acidic conditions.[4][5]

  • The N-Hydroxy Group: The N-OH moiety can influence the electronic properties of the β-lactam ring and presents its own set of potential side reactions, including oxidation or reduction, depending on the experimental conditions.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability-related issues encountered during the handling and reaction of this compound.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Question 1: My reaction is complete, but upon workup and analysis (LC-MS/NMR), I've isolated a product corresponding to the ring-opened β-amino acid, (S)-2-(N-Boc-amino)-3-(hydroxyamino)propanoic acid. What caused this degradation?

Answer: This degradation pattern points directly to the hydrolysis of the β-lactam ring. The two most common culprits are exposure to strongly basic or acidic aqueous conditions, particularly during the reaction workup.

  • Under Basic Conditions (e.g., Aqueous NaOH, K₂CO₃ wash): The β-lactam carbonyl is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This attack forms a tetrahedral intermediate which rapidly collapses, cleaving the C-N amide bond of the ring to yield the corresponding β-amino acid.[6] This is a common and often rapid degradation pathway for β-lactams.[7][8] The Boc group itself is stable under these conditions.[5][9]

  • Under Acidic Conditions (e.g., Aqueous HCl wash): Acid-catalyzed hydrolysis of the β-lactam can also occur. The reaction is typically initiated by protonation of the amide nitrogen, followed by ring opening.[10] While the Boc group is also acid-labile, direct hydrolysis of the lactam ring can compete, especially in aqueous acidic environments.

Troubleshooting Steps:

  • Re-evaluate Your Workup: Avoid aqueous washes with strong acids or bases. If a wash is necessary to remove reagents, use cooled, saturated aqueous sodium bicarbonate (mild base) or brine (neutral) and minimize contact time.

  • Employ Anhydrous Conditions: If possible, conduct the reaction and workup under strictly anhydrous conditions to prevent hydrolysis.

  • Purification Strategy: Opt for non-aqueous purification methods like silica gel chromatography with a non-protic mobile phase (e.g., Hexane/Ethyl Acetate, DCM/Methanol).

Question 2: My analysis shows a significant amount of a byproduct with a mass corresponding to (S)-3-amino-1-hydroxy-2-azetidinone. Why did the Boc group cleave?

Answer: The loss of the Boc group is a classic indicator of exposure to acidic conditions. The Boc group is designed to be removed by acid, and this cleavage can happen intentionally or inadvertently.[11][12]

  • Mechanism of Deprotection: The deprotection is initiated by protonation of the Boc carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[4][13]

Probable Causes & Solutions:

  • Acidic Reagents: You may have used an acidic catalyst or reagent in your reaction (e.g., Lewis acids, protic acids).

    • Solution: If the acid is not essential for your desired transformation, replace it with a non-acidic alternative. If it is essential, consider if a milder acid or shorter reaction time could achieve the desired result while minimizing deprotection.

  • Trace Acid Contamination: Solvents like dichloromethane (DCM) can contain trace amounts of HCl. Reagents may also have acidic impurities.

    • Solution: Use freshly distilled or inhibitor-free solvents. Consider adding a non-nucleophilic base scavenger, such as proton sponge, to the reaction mixture if trace acid is suspected.

  • Acidic Chromatography: Standard silica gel can be slightly acidic and may cause partial or complete Boc deprotection during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a volatile base like triethylamine (~0.5-1%), then flushing with the regular eluent before loading your compound.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C is recommended). This minimizes exposure to atmospheric moisture and acidic gases (like CO₂) that could contribute to slow degradation over time.

Q: What is the general pH range I should aim for in my reactions? A: The ideal pH range for maintaining the integrity of this molecule is between pH 6 and 8 . This slightly acidic to mildly basic range represents a "sweet spot" that minimizes the risk of both acid-catalyzed Boc deprotection and base-catalyzed β-lactam hydrolysis.[14] If your reaction requires conditions outside this range, it should be carefully monitored for degradation, and reaction times should be kept as short as possible.

Q: Can I use common strong bases like LiHMDS, LDA, or NaOH with this molecule? A: The use of strong, nucleophilic bases like NaOH or other hydroxides is strongly discouraged as they will readily hydrolyze the β-lactam ring.[15] While non-nucleophilic bases like LDA or LiHMDS are less likely to attack the carbonyl directly, their extreme basicity can still promote other degradation pathways. If a strong base is absolutely necessary, use it at very low temperatures (e.g., -78°C) and for the shortest possible duration. A milder, non-nucleophilic organic base like DBU or triethylamine is often a safer choice.

Q: What analytical methods are best for monitoring the stability of this compound in real-time? A: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[16][17] These techniques allow for the quantitative separation and detection of the starting material and any potential degradation products (ring-opened acid, deprotected amine) in a single run, providing a clear picture of the reaction's progress and the compound's stability.[18][19]

Data & Visualization

Summary of Stability and Degradation Products
ConditionBoc Group Stabilityβ-Lactam Ring StabilityPrimary Degradation Product(s)
Strong Acid (e.g., TFA, 3M HCl) LabileLabileMixture of (S)-3-amino-1-hydroxy-2-azetidinone and ring-opened amino acid
Mild Acid (e.g., AcOH, acidic silica) Potentially LabileRelatively Stable(S)-3-amino-1-hydroxy-2-azetidinone
Neutral (pH 6-7.5) StableStableN/A (Optimal Condition)
Mild Base (e.g., aq. NaHCO₃, Et₃N) StableModerately Stable(S)-2-(N-Boc-amino)-3-(hydroxyamino)propanoic acid (slow formation)
Strong Base (e.g., aq. NaOH, KOH) StableHighly Labile(S)-2-(N-Boc-amino)-3-(hydroxyamino)propanoic acid (rapid formation)
Degradation Pathways

start This compound acid Acidic Conditions (e.g., H₃O⁺, TFA) start->acid Exposure to Acid base Basic Conditions (e.g., OH⁻) start->base Exposure to Base boc_cleaved Boc Deprotection Product: (S)-3-amino-1-hydroxy-2-azetidinone acid->boc_cleaved Cleavage of Boc Group ring_opened_boc β-Lactam Hydrolysis Product: (S)-2-(N-Boc-amino)-3-(hydroxyamino)propanoic acid acid->ring_opened_boc Acid-catalyzed Hydrolysis (competing pathway) base->ring_opened_boc Nucleophilic Attack on Carbonyl

Caption: Key degradation pathways under acidic vs. basic conditions.

Troubleshooting Workflow

start Unexpected Result in Experiment? check_mass Check Mass Spec Data start->check_mass mass_loss_boc Mass loss of 100 Da? (Loss of Boc) check_mass->mass_loss_boc Analyte ID mass_add_h2o Mass gain of 18 Da? (Addition of H₂O) check_mass->mass_add_h2o mass_loss_boc->mass_add_h2o No acid_issue Probable Cause: Acid Exposure (Reagents, Solvent, Workup) mass_loss_boc->acid_issue Yes base_issue Probable Cause: Base/Nucleophile Exposure (Reagents, Workup) mass_add_h2o->base_issue Yes solution_acid Solution: - Use neutral/buffered conditions - Deactivate silica gel - Use anhydrous solvents acid_issue->solution_acid solution_base Solution: - Avoid aqueous base - Use non-nucleophilic base - Minimize workup time base_issue->solution_base

Caption: A logical workflow for troubleshooting unexpected results.

Protocols

Protocol 1: HPLC-Based Forced Degradation Study

This protocol provides a self-validating system to determine the stability of your compound under specific conditions.

Objective: To quantify the degradation of this compound over time at acidic, neutral, and basic pH.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for acidic buffer)

  • Ammonium bicarbonate (for basic buffer)

  • Phosphate buffered saline (PBS) for neutral pH

  • HPLC system with UV detector (e.g., 210 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN to make a 1 mg/mL stock solution.

  • Prepare Degradation Media:

    • Acidic: 0.1% Formic Acid in Water (approx. pH 2.7)

    • Neutral: 1x PBS (pH ~7.4)

    • Basic: 10 mM Ammonium Bicarbonate in Water (approx. pH 8.0)

  • Initiate Degradation:

    • Label three vials: "Acid," "Neutral," "Base."

    • To each vial, add 950 µL of the corresponding degradation medium.

    • At time t=0, add 50 µL of the 1 mg/mL stock solution to each vial (final concentration ~50 µg/mL). Vortex briefly.

  • Time Points: Immediately take a 100 µL aliquot from each vial for the t=0 time point. Store subsequent aliquots at defined intervals (e.g., 1, 2, 4, 8, 24 hours) at room temperature.

  • Sample Quenching & Analysis:

    • Immediately dilute each 100 µL aliquot with 900 µL of the HPLC mobile phase starting condition (e.g., 95:5 Water:ACN) to quench the reaction and prepare for injection.

    • Inject onto the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
  • Semantic Scholar. Alkaline and acidic hydrolysis of the β‐lactam ring. Semantic Scholar.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • Pinder, N., et al. (2017). Therapeutic drug monitoring of beta-lactam antibiotics - Influence of sample stability on the analysis of piperacillin, meropenem, ceftazidime and flucloxacillin by HPLC-UV. PubMed.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube.
  • ResearchGate. (2025). Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies.
  • National Institutes of Health (NIH). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. NIH.
  • National Institutes of Health (NIH). (2024).
  • ResearchGate. (2025). Degradation of β-lactam antibiotics.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • bepls. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
  • Royal Society of Chemistry. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing.
  • ResearchGate. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • Journal of the American Chemical Society. Neutral and Alkaline Hydrolyses of Model β-Lactam Antibiotics.
  • eGyanKosh. 1.2 Azetidinones (~-Lactams). eGyanKosh.
  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • MDPI. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • National Institutes of Health (NIH). (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. NIH.
  • ResearchGate. Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay.
  • PubMed Central (PMC). Stability of β-lactam antibiotics in bacterial growth media. PMC.
  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • TSI Journals. (2015).
  • PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ResearchGate. (2025). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2019).
  • ResearchGate. (2025). Degradation of beta-lactam antibiotics.
  • National Institutes of Health (NIH). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. NIH.
  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH.
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • BOC Sciences. BOC-Amino Acids. BOC Sciences.

Sources

Troubleshooting stereoselectivity in azetidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting stereoselectivity in azetidinone (β-lactam) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Staudinger [2+2] cycloaddition and other related methodologies. Here, we address common challenges in controlling diastereoselectivity and enantioselectivity, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Foundational FAQs

This section covers the fundamental principles governing the stereochemical outcome of the most common route to β-lactams: the Staudinger cycloaddition.

Q1: What is the general mechanism of the Staudinger [2+2] cycloaddition, and where does stereocontrol originate?

A1: The Staudinger synthesis is a formal [2+2] cycloaddition that reacts an imine with a ketene to form a β-lactam.[1] Despite being termed a cycloaddition, it is not a concerted pericyclic reaction. Instead, it proceeds through a two-step mechanism that is critical for understanding stereoselectivity.[2][3]

  • Step 1: Zwitterion Formation. The reaction initiates with a nucleophilic attack from the imine's nitrogen atom onto the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[1][4]

  • Step 2: Ring Closure. The intermediate then undergoes an intramolecular ring closure, where the enolate anion attacks the iminium cation, to form the four-membered azetidinone ring.[5]

Stereocontrol is determined entirely in the second step. The final cis or trans configuration of the β-lactam depends on the competition between two key processes: the rate of conrotatory ring closure versus the rate of bond rotation (isomerization) within the zwitterionic intermediate.[5][6][7] Factors that influence the stability and lifetime of this intermediate are therefore the primary levers for controlling the diastereomeric ratio.[8]

Staudinger_Mechanism Staudinger Reaction Mechanism & Stereoselectivity cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_products Products R1 Ketene Z1 Initial Zwitterion (Leads to cis) R1->Z1 Nucleophilic Attack R2 Imine R2->Z1 Nucleophilic Attack Z2 Isomerized Zwitterion (Leads to trans) Z1->Z2 Bond Rotation (Isomerization) P1 cis-β-Lactam Z1->P1 Fast Ring Closure exp1 Favored in non-polar solvents P2 trans-β-Lactam Z2->P2 Slower Ring Closure exp2 Favored in polar solvents

Caption: Staudinger mechanism showing the formation of cis and trans products.

Q2: Why is controlling the cis/trans stereochemistry of the β-lactam ring so important?

A2: The stereochemistry of the substituents on the β-lactam ring is paramount as it directly dictates the molecule's three-dimensional shape and, consequently, its biological activity.[9] For instance, in the penicillin and cephalosporin families of antibiotics, the cis-stereochemistry is a crucial feature for their antibacterial efficacy.[9] In contrast, other important classes of antibiotics, like thienamycins, possess a trans-β-lactam core.[9] For drug development professionals, the ability to selectively synthesize either isomer is essential for structure-activity relationship (SAR) studies and for creating compounds that can precisely fit into the active site of a target enzyme, such as a bacterial transpeptidase or a serine protease.[10]

Q3: What role do the electronic properties of the ketene and imine substituents play in determining the cis/trans ratio?

A3: The electronic nature of the substituents has a profound effect on the rate of ring closure and, therefore, the final stereochemical outcome.[5][6][7] The principle is based on the stability of the zwitterionic intermediate:

  • To Favor cis-β-Lactams: You want to accelerate the initial ring closure before the intermediate has time to isomerize. This is achieved with:

    • Electron-donating groups (EDGs) on the ketene.

    • Electron-withdrawing groups (EWGs) on the imine. These combinations increase the nucleophilicity of the enolate and the electrophilicity of the iminium ion, respectively, speeding up the cyclization.[5][7][11]

  • To Favor trans-β-Lactams: You want to slow the ring closure, allowing the intermediate to isomerize to its more thermodynamically stable conformation. This is achieved with:

    • Electron-withdrawing groups (EWGs) on the ketene.

    • Electron-donating groups (EDGs) on the imine. This combination disfavors rapid cyclization, providing a larger window for isomerization to the intermediate that leads to the trans product.[5][7][11]

A powerful and now-classic example is the control exerted by the imine's N-substituent. Using an N-tosyl (N-Ts) imine typically favors the cis product, whereas switching to a more strongly electron-withdrawing N-triflyl (N-Tf) group dramatically shifts the selectivity to favor the trans isomer.[4][12][13][14]

Troubleshooting Guide for Stereoselectivity

This section provides a structured approach to diagnosing and solving common issues with stereocontrol in azetidinone synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Stereoselectivity cluster_path1 Diastereoselectivity Issues cluster_path2 Enantioselectivity Issues Start Poor Stereoselectivity Observed D1 What is the issue? Start->D1 Path1 Low Diastereomeric Ratio (Poor cis/trans control) D1->Path1 Diastereoselectivity Path2 Low Enantiomeric Excess (Poor enantiocontrol) D1->Path2 Enantioselectivity P1_C1 1. Analyze Solvent Polarity Path1->P1_C1 P2_C1 1. Assess Chiral Auxiliary/Catalyst Path2->P2_C1 P1_S1 For cis: Use non-polar (Toluene) For trans: Use polar (DCM, MeCN) P1_C1->P1_S1 P1_C2 2. Evaluate Substituent Electronics P1_C1->P1_C2 P1_S2 Modify imine N-substituent (e.g., Ts vs. Tf) or ketene substituents. P1_C2->P1_S2 P1_C3 3. Adjust Reaction Temperature P1_C2->P1_C3 P1_S3 Lower temp may favor kinetic (cis) product. Higher temp may favor thermodynamic (trans). P1_C3->P1_S3 P2_S1 Ensure catalyst is active. Consider a more sterically demanding auxiliary (e.g., Evans Oxazolidinones). P2_C1->P2_S1 P2_C2 2. Check for Racemization P2_C1->P2_C2 P2_S2 Use milder workup conditions (avoid strong acid/base). Lower reaction temperature. P2_C2->P2_S2

Caption: A logical workflow for diagnosing stereoselectivity problems.

Problem 1: Low Diastereomeric Ratio (Poor cis/trans Selectivity)

You are obtaining a mixture of cis and trans isomers close to 1:1, or you are getting the opposite isomer to the one desired.

Potential CauseTroubleshooting Suggestion & Rationale
Inappropriate Solvent Polarity Suggestion: Screen a range of solvents. For cis selectivity, switch to a non-polar solvent like toluene or benzene. For trans selectivity, use a more polar aprotic solvent such as dichloromethane (DCM) or acetonitrile.[8] Rationale: Non-polar solvents do not stabilize the zwitterionic intermediate, promoting a rapid, irreversible ring closure that traps the kinetic cis product.[8] Polar solvents stabilize the zwitterion, extending its lifetime and allowing it to equilibrate to the sterically less hindered conformation that leads to the thermodynamic trans product.[15]
Unfavorable Substituent Electronics Suggestion: Modify the electronic properties of your reactants. To enhance cis selectivity, use an imine with a more electron-withdrawing N-substituent (e.g., N-tosyl). To strongly favor trans selectivity, use a highly electron-withdrawing group like N-triflyl.[12][13] Rationale: As detailed in FAQ A3, the electronic interplay between the ketene and imine substituents directly controls the rate of ring closure versus isomerization. This is one of the most effective methods for reliably switching the stereochemical outcome.[4][16]
Reaction Temperature Suggestion: Adjust the reaction temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity for the kinetically favored product (cis in many cases). Conversely, higher temperatures may favor the thermodynamically more stable trans isomer.[11][17] Rationale: At lower temperatures, the activation barrier for isomerization of the zwitterionic intermediate may become prohibitively high relative to the barrier for ring closure, thus enhancing kinetic control.
Problem 2: Low Enantiomeric Excess (in an Asymmetric Synthesis)

You are performing an asymmetric synthesis using a chiral auxiliary or catalyst, but the product shows low enantiomeric excess (ee).

Potential CauseTroubleshooting Suggestion & Rationale
Ineffective Chiral Controller Suggestion: If using a chiral auxiliary, ensure it is positioned to effectively shield one face of the reacting molecule. Consider a different, more sterically demanding auxiliary if the desired stereocontrol is not achieved. Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[8][18][19] If using a catalyst, verify its purity and activity, and consider screening other catalyst families (e.g., planar-chiral PPY derivatives or cinchona alkaloids).[20][21] Rationale: The efficacy of an asymmetric reaction depends on a significant energy difference between the two diastereomeric transition states leading to the R and S enantiomers. A more sterically demanding or conformationally rigid chiral controller will create a larger energy gap, thus improving enantioselectivity.[22][23]
Poorly Matched Reactants Suggestion: The chosen chiral auxiliary or catalyst may not be optimal for the specific ketene and imine substrates. Review literature for precedents with similar substrate classes. Sometimes a simple modification, like changing a protecting group, can improve the stereochemical induction. Rationale: Stereochemical control relies on subtle steric and electronic interactions between the chiral controller and the reactants. A mismatch can lead to poor communication of chirality and low selectivity.
Racemization of Product or Intermediate Suggestion: Check for potential racemization pathways. This can be caused by harsh acidic or basic conditions during the reaction or workup, or by elevated temperatures.[8] Employ a buffered or milder workup (e.g., quenching with saturated aqueous NH₄Cl instead of strong acid/base). Ensure the purification method (e.g., silica gel chromatography) is not causing epimerization. Rationale: The stereochemical integrity of the product can be compromised if conditions allow for the equilibration of stereocenters after the key bond-forming step. The α-proton of the β-lactam can be acidic and susceptible to epimerization under basic conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Staudinger Cycloaddition (Triethylamine Method)

This protocol describes the in situ generation of a ketene from an acid chloride and its subsequent reaction with an imine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 equiv) in anhydrous solvent (e.g., DCM for trans selectivity, Toluene for cis selectivity) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Reagent Addition: To the stirred solution, add the acid chloride (1.1 equiv) followed by the slow, dropwise addition of a tertiary amine base (e.g., triethylamine, 1.5 equiv) over 15-20 minutes. The base neutralizes the HCl byproduct and facilitates ketene formation.[2]

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Analysis of Stereoisomeric Ratio

Accurate determination of the product distribution is critical for troubleshooting.

  • Diastereomeric Ratio (dr): The cis/trans ratio can typically be determined directly from the ¹H NMR spectrum of the crude reaction mixture. The coupling constants (J-values) between the C3-H and C4-H protons of the β-lactam ring are diagnostic:

    • Jcis ≈ 3.0–5.6 Hz

    • Jtrans ≈ 0–2.7 Hz[17] Integration of the distinct proton signals for each diastereomer allows for quantification.

  • Enantiomeric Excess (ee): The enantiomeric excess of the major diastereomer must be determined using a chiral separation technique.

    • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

    • Column Selection: Choose a chiral stationary phase appropriate for your compound class (e.g., Chiralcel OD-H, AD-H, or Chiralpak IA, IB, IC).

    • Method Development: Develop a mobile phase (typically a mixture of hexanes and isopropanol) that provides baseline separation of the two enantiomers. A racemic sample, prepared using an achiral catalyst or auxiliary, is required as a reference to identify the peaks corresponding to each enantiomer.

    • Calculation: The ee is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

References

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586–11587. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. [Link]

  • López, R., Suárez, D., Ruiz-López, M. F., González, J., Sordo, J. A., & Sordo, T. L. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (16), 1677-1678. [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586-11587. [Link]

  • Al-Moktadir, Z., & Ali, M. A. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34693–34704. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Komjáti, B., Szokol, B., Farkas, V., & Nagy, J. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Periodica Polytechnica Chemical Engineering, 63(1), 123-132. [Link]

  • Sordo, J. A., González, J., & Sordo, T. L. (1992). Solvent effects on the stereoselectivity of ketene-imine cycloaddition reactions. Journal of the American Chemical Society, 114(16), 6249-6254. [Link]

  • Alajarin, M., Bonillo, B., & González, A. (2011). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Organic & Biomolecular Chemistry, 9(21), 7546-7554. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2011). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Organic Reactions. [Link]

  • Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 13(6), 1249-1304. [Link]

  • Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

  • Sordo, J. A., Sordo, T. L., & González, J. (2003). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 68(2), 589–596. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 26, pp. 245-295). Springer. [Link]

  • Zhang, J., Schmalz, H. G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2590. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

  • Al-Moktadir, Z., & Ali, M. A. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34693-34704. [Link]

  • Komjáti, B., Szokol, B., Farkas, V., & Nagy, J. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Periodica Polytechnica Chemical Engineering, 63(1), 123-132. [Link]

  • Kumar, A., & Rawat, P. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(4), 1438-1448. [Link]

  • Yáñez-Páez, M., Gaviño, R., & Cárdenas, J. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química, 30(2), 97-113. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • da Silva, A. C., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient scale-up process.

The synthesis of β-lactam rings, the core structure of penicillin and cephalosporin antibiotics, is a cornerstone of medicinal chemistry.[1][2][3] this compound is a valuable building block in the development of novel antibiotics and other therapeutic agents. However, transitioning this synthesis from a laboratory to a pilot or production scale presents unique challenges. This guide addresses these challenges head-on, offering practical solutions grounded in established chemical principles.

I. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low Yield of the Cyclized Product

Question: We are experiencing a significantly lower than expected yield of the desired this compound after the cyclization step. What are the potential causes and how can we improve the yield?

Answer: Low yields in β-lactam synthesis are a common issue during scale-up.[4] The formation of the strained four-membered ring is often a delicate process.[5][6] Several factors can contribute to this problem:

  • Incomplete Activation of the Carboxylic Acid: The cyclization reaction typically proceeds via an activated ester or acyl chloride intermediate. Incomplete activation will result in unreacted starting material.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure that the activating agent (e.g., a carbodiimide, or thionyl chloride) is used in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

      • Reaction Temperature: The activation step is often performed at low temperatures (0 °C to -20 °C) to minimize side reactions. Monitor the temperature closely during the addition of the activating agent.

      • Moisture Control: All reagents and solvents must be scrupulously dried. Water will quench the activated intermediate, leading to the formation of the corresponding carboxylic acid and reducing the overall yield.

  • Side Reactions: The activated intermediate can undergo intermolecular reactions, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.

    • Troubleshooting:

      • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. This is a critical parameter to optimize during scale-up.

      • Slow Addition: Add the activating agent or the starting material slowly to the reaction mixture to maintain a low concentration of the reactive intermediate at any given time.

  • Epimerization: The stereocenter at the C3 position is susceptible to epimerization under basic or harsh reaction conditions, leading to a mixture of diastereomers and a lower yield of the desired (S)-isomer.

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine to minimize epimerization.

      • Temperature Control: Maintain a low reaction temperature throughout the process.

Difficulty in Product Purification

Question: We are struggling to purify the final product. Column chromatography is not providing a clean separation, and we are observing multiple spots on our TLC plates. What are the likely impurities and what purification strategies can we employ?

Answer: Purification of polar, and sometimes sensitive, β-lactam compounds can be challenging.[7] The impurities you are observing could be a combination of unreacted starting materials, side products, and diastereomers.

  • Common Impurities:

    • Starting Materials: Unreacted N-Boc-L-aspartic acid β-benzyl ester and O-benzylhydroxylamine.

    • Side Products: Dimers, polymers, and the epimerized (R)-isomer.

    • Reagent-Related Impurities: Byproducts from the activating agent (e.g., dicyclohexylurea if DCC is used).

  • Purification Strategies:

    • Crystallization: This is often the most effective method for purifying the final product on a large scale.[8] A systematic approach to solvent screening is recommended. Start with a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvent crystallization can also be effective.

    • Slurry Washing: If the product has moderate crystallinity, washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.

    • Optimized Chromatography: If chromatography is unavoidable, consider:

      • Solvent System: A gradient elution from a non-polar to a more polar solvent system may be necessary to separate closely related compounds.

      • Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica may provide better separation depending on the impurity profile.

Product Instability and Decomposition

Question: Our isolated this compound appears to be decomposing upon storage or during downstream processing. What are the degradation pathways and how can we improve its stability?

Answer: The β-lactam ring is inherently strained and susceptible to hydrolysis, especially under acidic or basic conditions.[5][9] The N-hydroxy group can also introduce instability.

  • Degradation Pathways:

    • Hydrolysis: The amide bond in the β-lactam ring can be cleaved by water, leading to the formation of the corresponding β-amino acid.

    • Ring Opening: The strained ring can open under various conditions, especially in the presence of nucleophiles.

  • Stabilization Strategies:

    • pH Control: Store the product under neutral and anhydrous conditions. Avoid exposure to strong acids or bases.

    • Low Temperature Storage: Store the purified product at low temperatures (-20 °C or below) to minimize degradation.

    • Inert Atmosphere: Storing the product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and efficient starting material is N-Boc-L-aspartic acid β-benzyl ester.[10] The benzyl ester protects the β-carboxyl group, allowing for the selective activation and cyclization of the α-carboxyl group.

Q2: What are the critical process parameters to monitor during the scale-up of the cyclization step?

A2: The most critical parameters are:

  • Temperature: Precise temperature control is crucial to minimize side reactions and epimerization.

  • Reaction Time: The reaction should be monitored closely by TLC or HPLC to determine the optimal reaction time and avoid product degradation.

  • Agitation: Efficient mixing is essential to ensure homogeneity, especially during the addition of reagents in large-scale reactors.

  • Moisture Content: Strict control of moisture in all raw materials and equipment is paramount for a successful outcome.

Q3: Are there any alternative cyclization reagents that are more suitable for large-scale synthesis?

A3: While traditional reagents like dicyclohexylcarbodiimide (DCC) are effective, the formation of dicyclohexylurea (DCU) as a byproduct can complicate purification. For large-scale synthesis, consider using water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (1-hydroxybenzotriazole). This combination can improve reaction efficiency and simplify the work-up procedure.

Q4: How can we confirm the stereochemical purity of the final product?

A4: The stereochemical purity can be determined using chiral HPLC or by measuring the specific rotation of the final product and comparing it to the literature value.

III. Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis. Optimization of specific parameters may be required based on your scale and equipment.

Step 1: Synthesis of N-Boc-L-aspartic acid β-benzyl ester

This step involves the protection of the amino group of L-aspartic acid with a Boc group and the esterification of the β-carboxyl group.[11][]

  • Suspend L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add sodium bicarbonate or another suitable base to adjust the pH to 9-10.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O while maintaining the pH with the addition of base.

  • Once the reaction is complete (monitored by TLC), acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., citric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-Boc-L-aspartic acid is then selectively esterified at the β-position using benzyl alcohol under appropriate conditions (e.g., using a coupling agent or by forming the anhydride).

Step 2: Cyclization to form this compound

This is the key ring-forming step.

  • Dissolve N-Boc-L-aspartic acid β-benzyl ester and O-benzylhydroxylamine in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Add a coupling agent (e.g., EDC/HOBt or DCC) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by crystallization or column chromatography.

Step 3: Deprotection (if required)

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is desired for subsequent reactions.

IV. Visualizations

Reaction Pathway

Synthesis_Pathway A L-Aspartic Acid B N-Boc-L-Aspartic Acid A->B Boc₂O, Base C N-Boc-L-Aspartic Acid β-benzyl ester B->C Benzyl Alcohol, Coupling Agent D Activated Intermediate C->D Coupling Agent, O-Benzylhydroxylamine E (S)-3-(N-Boc-amino)-1- (benzyloxy)-2-azetidinone D->E Intramolecular Cyclization F (S)-3-(N-Boc-amino)-1- hydroxy-2-azetidinone E->F Hydrogenolysis (e.g., H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Problem1 Low Yield Start->Problem1 Problem2 Purification Issues Start->Problem2 Problem3 Product Instability Start->Problem3 Cause1a Incomplete Activation Problem1->Cause1a Cause1b Side Reactions Problem1->Cause1b Cause1c Epimerization Problem1->Cause1c Cause2a Unreacted Starting Materials Problem2->Cause2a Cause2b Side Products/ Diastereomers Problem2->Cause2b Cause3a Hydrolysis Problem3->Cause3a Cause3b Ring Opening Problem3->Cause3b Solution1a Optimize Reagent Stoichiometry & Temp. Cause1a->Solution1a Solution1b High Dilution & Slow Addition Cause1b->Solution1b Solution1c Use Non-nucleophilic Base & Low Temp. Cause1c->Solution1c Solution2a Crystallization or Optimized Chromatography Cause2a->Solution2a Solution2b Slurry Wash or Chiral HPLC Cause2b->Solution2b Solution3a Neutral pH & Anhydrous Storage Cause3a->Solution3a Solution3b Low Temperature & Inert Atmosphere Cause3b->Solution3b

Caption: Troubleshooting decision tree for synthesis scale-up.

V. Quantitative Data Summary

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Production Scale (>1 kg)
Typical Yield 60-75%50-65%45-60%
Purity (by HPLC) >98%>97%>95%
Reaction Time 12-24 hours24-48 hours48-72 hours
Solvent Volume 10-20 mL/g15-25 mL/g20-30 mL/g

VI. References

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available at: [Link]

  • Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]

  • Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - The Journal of Organic Chemistry. ACS Figshare. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. NIH. Available at: [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of β-Lactams. Organic Reactions. Available at: [Link]

  • L-ASPARTIC ACID-N-T-BOC. Eurisotop. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available at: [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. PubMed Central. Available at: [Link]

  • and 1,3,4,5-tetra-substituted 1,4-diazepin-2-one solid-phase synthesis. PubMed. Available at: [Link]

  • One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines. PubMed. Available at: [Link]

  • Crystallization method of Boc-amino acid. Google Patents. Available at:

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents. Available at:

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. NIH. Available at: [Link]

  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents. Available at:

  • Synthesis of [(3) H] and [(2) H6 ]AZD6642, an inhibitor of 5-lipoxygenase activating protein (FLAP). PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral intermediate. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Core Challenges

The purification of this compound is often complicated by a variety of factors inherent to its synthesis. The strained β-lactam ring is susceptible to hydrolysis, and the chiral center at the C3 position is prone to racemization. Furthermore, the use of L-aspartic acid as a starting material can introduce several process-related impurities. A thorough understanding of the potential impurities is the first step toward a successful purification strategy.

II. Impurity Profile: What to Expect in Your Crude Product

The following table outlines the most common impurities encountered during the synthesis of this compound.

Impurity Class Specific Impurity Origin Impact on Final Product
Process-Related Impurities Unreacted N-Boc-L-aspartic acidIncomplete reaction during cyclization.Can co-crystallize with the product, reducing purity.
Di-Boc-L-aspartic acidOver-protection of L-aspartic acid.Can interfere with subsequent synthetic steps.
Solvents and reagentsResidual solvents from reaction and workup.May affect crystallization and downstream reactions.
Stereoisomers (R)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone (D-enantiomer)Racemization during synthesis or purification.[1]Difficult to separate and impacts biological activity.
DiastereomersNon-stereoselective cyclization.Can be challenging to remove by standard crystallization.
Degradation Products Hydrolyzed β-lactam ring productsExposure to acidic or basic conditions.[2]Reduces yield and introduces polar impurities.
Succinimide derivativesIntramolecular cyclization of aspartic acid precursor.[3][4][5]Can lead to a mixture of isomers and degradation products.
Starting Material Impurities Malic acid, Alanine, Glutamic acidImpurities in the L-aspartic acid starting material.[6]Can be carried through the synthesis and contaminate the final product.

III. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue and can often be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep your product dissolved even at low temperatures.

    • Solution: Add the hot solvent portion-wise until the crude product just dissolves. It is crucial to reach a saturation point at the solvent's boiling point.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Troubleshooting:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, and mixtures with hexanes or heptanes).

      • Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent strategy. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at room temperature, then slowly add an anti-solvent (e.g., hexanes) until turbidity persists. Gently heat until the solution becomes clear, and then allow it to cool slowly.

  • Premature Crystallization: If the product crystallizes too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling leads to the formation of smaller, less pure crystals.

  • Product Degradation: The β-lactam ring is sensitive to heat and pH extremes. Prolonged heating during dissolution can lead to degradation.

    • Solution: Minimize the time the solution is kept at high temperatures. Ensure the pH of your crude product is near neutral before starting the recrystallization.

Problem 2: Persistent Impurities Detected by HPLC

Question: My HPLC analysis shows persistent impurities even after multiple recrystallizations. How can I identify and remove them?

Answer:

Identifying the nature of the impurity is key to developing an effective removal strategy.

  • Diastereomers: These are common impurities in β-lactam synthesis and can be difficult to remove by simple recrystallization due to similar solubilities.[7]

    • Solution: Column Chromatography: Flash column chromatography on silica gel is often effective for separating diastereomers. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can provide the necessary resolution.

      • Workflow for Chromatographic Separation:

        G A Dissolve Crude Product in Minimal Dichloromethane B Adsorb onto Silica Gel A->B C Load onto Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Final Pure Product H->I

        Figure 1: Workflow for Chromatographic Purification.
  • Succinimide-Related Impurities: These arise from the L-aspartic acid precursor and can be structurally similar to the desired product.[3][4][5]

    • Solution: Careful control of pH during the synthesis and workup is crucial to minimize the formation of these impurities. For removal, column chromatography is the most effective method.

  • Unreacted Starting Materials: N-Boc-L-aspartic acid or its anhydride may persist.

    • Solution: A mildly basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) during the workup can help remove acidic starting materials. However, be cautious as basic conditions can promote β-lactam ring hydrolysis. A short exposure time is recommended.

Problem 3: Evidence of Racemization

Question: My product shows a loss of optical purity. What causes this and how can I prevent it?

Answer:

Racemization at the C3 position is a significant risk, particularly under basic conditions.[1]

  • Mechanism of Racemization: The proton at the C3 position is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.

    G cluster_0 Racemization Mechanism A (S)-enantiomer B Enolate Intermediate (planar) A->B + Base (-H+) B->A + H+ C (R)-enantiomer B->C + H+

  • Prevention Strategies:

    • Avoid Strong Bases: During workup and purification, avoid the use of strong bases like sodium hydroxide. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.

    • Temperature Control: Perform all purification steps at the lowest practical temperature to minimize the rate of racemization.

    • pH Monitoring: Maintain the pH of all aqueous solutions in the neutral to slightly acidic range (pH 6-7).

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, a good starting point is a mixture of ethyl acetate and a non-polar co-solvent like hexanes or heptanes. Isopropyl alcohol can also be effective. A systematic solvent screen is highly recommended.

Q2: How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring column fractions. Use a solvent system that gives good separation of your product and impurities (a good starting point is the eluent used for the column). Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin. For more quantitative analysis, HPLC can be used to analyze key fractions.

Q3: My purified product is an oil, but it should be a solid. What should I do?

If your product is an oil, it may indicate the presence of residual solvent or impurities that are depressing the melting point.

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) under vacuum can help remove stubborn solvents, but be mindful of the thermal stability of the β-lactam ring.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can often induce crystallization.

  • Seeding: If you have a small amount of solid material, add a seed crystal to the oil to initiate crystallization.

Q4: What are the ideal storage conditions for the purified product?

Due to the potential for hydrolysis and degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Avoid exposure to moisture and atmospheric oxygen.

V. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) to just cover the solid.

  • Heat the mixture to boiling with gentle swirling.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under high vacuum.

Protocol 2: HPLC Method for Purity Analysis
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Note: This is a general method and may require optimization for your specific system and impurity profile. Chiral HPLC may be necessary to determine enantiomeric purity.

VI. References

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. The Journal of biological chemistry, 262(2), 785–794.

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2018). Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. Molecules, 23(11), 2843.

  • Sun, H., & Dai, W. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Journal of Chromatography A, 694(1), 195–208.

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 509.

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2017). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. Molecules, 22(12), 2219.

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 509.

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 14(18), 1979-2016.

  • Miller, M. J. (1983). Synthesis of Beta-Lactams From Hydroxamic Acids. Grantome.

  • Pawar, S. S., & Akamanchi, K. G. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-136.

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

  • Krpan, M., & Ravnjak, D. (2010). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 435-441.

  • Sanford, R. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 86-95.

  • van der Hegge, F. T. M., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 651-658.

Sources

Technical Support Center: Synthesis & Stability of the β-Lactam Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for β-Lactam Synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of β-lactam-containing molecules. The inherent reactivity and instability of the β-lactam ring present unique challenges in synthetic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the stability and successful synthesis of this critical pharmacophore.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers often encounter during β-lactam synthesis.

1. Why is the β-lactam ring so unstable and reactive?

The reactivity of the β-lactam ring is primarily due to significant ring strain.[1][3] Unlike the ideal 109.5° to 120° bond angles in more stable five- or six-membered rings, the four-membered β-lactam structure forces bond angles of approximately 90°.[2][3] This strain is further intensified in bicyclic systems like penicillins and cephalosporins.[1] The strained amide bond within the ring is more susceptible to nucleophilic attack and subsequent hydrolysis compared to a linear amide.[1][2]

2. What are the primary degradation pathways for β-lactams during synthesis?

The most common degradation pathway is hydrolysis, where the amide bond in the β-lactam ring is cleaved by water or other nucleophiles.[2][4] This process is often catalyzed by acidic or basic conditions.[5] Additionally, enzymatic degradation by β-lactamases can be a concern if there is microbial contamination.[1][6][7]

3. What are the initial signs of β-lactam ring degradation in my reaction?

Common indicators of degradation include the appearance of unexpected polar byproducts in your reaction mixture, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A decrease in the yield of the desired β-lactam product and the formation of penicilloic acid derivatives (in the case of penicillins) are also strong signs of ring cleavage.[4]

4. Can I use standard amide coupling reagents for β-lactam synthesis?

While some standard coupling reagents can be used, the synthesis of β-lactams often requires specialized methods due to the ring strain. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a widely used and versatile method for constructing the β-lactam ring.[10][11][12] Other methods include the Kinugasa reaction and various cyclization strategies.[13][14]

5. How critical is temperature control during β-lactam synthesis?

Temperature control is paramount. The stability of many β-lactams is highly temperature-dependent, with degradation rates increasing significantly at higher temperatures.[15][16][17] Reactions should generally be conducted at low temperatures (e.g., 0°C to -78°C) to minimize hydrolysis and other side reactions.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired β-Lactam Product

Probable Causes & Solutions

  • Cause: Hydrolysis of the β-lactam ring.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Low Temperature: Maintain low reaction temperatures throughout the synthesis and work-up.[16]

      • pH Control: Avoid strongly acidic or basic conditions. The optimal pH for stability is often between 6 and 7 for many β-lactams.[5]

  • Cause: Inefficient cyclization or coupling reaction.

    • Solution:

      • Reagent Choice: For Staudinger synthesis, ensure the ketene and imine precursors are of high purity.[11] Consider using a Lewis acid catalyst to promote the cycloaddition.[11]

      • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to potentially degradative conditions.

  • Cause: Inappropriate protecting groups leading to side reactions.

    • Solution:

      • Protecting Group Selection: Choose protecting groups that are stable to the reaction conditions and can be removed under mild conditions that do not affect the β-lactam ring. The 2-methoxypropan-2-yl group is an example of a suitable protecting group for hydroxyl functionalities.[18] The choice of protecting groups on reactants like glycals can significantly influence the kinetics of cycloaddition reactions.[10][19]

Issue 2: Formation of Multiple Unidentified Byproducts

Probable Causes & Solutions

  • Cause: Epimerization at stereocenters adjacent to the β-lactam ring.

    • Solution:

      • Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., proton sponge) to minimize epimerization.

      • Temperature Control: Low temperatures can help to suppress epimerization.

  • Cause: Side reactions involving functional groups on the starting materials.

    • Solution:

      • Orthogonal Protecting Groups: Employ a protecting group strategy where different functional groups can be deprotected selectively without affecting others or the β-lactam core.

  • Cause: Polymerization of the starting materials or product.

    • Solution:

      • Slow Addition: Add reagents slowly and in a controlled manner to maintain low concentrations and minimize polymerization.

      • Dilution: Conduct the reaction at a higher dilution.

Part 3: Key Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for crucial experiments and workflows in β-lactam synthesis.

Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition

This protocol outlines a general method for the synthesis of a β-lactam via the Staudinger reaction.

Materials:

  • Imine

  • Acid chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Dissolve the imine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • In a separate flask, dissolve the acid chloride (1.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the imine solution at 0°C over 30 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: Monitoring β-Lactam Integrity using LC-MS/MS

A sensitive and rapid method for monitoring the presence and stability of β-lactam compounds.[8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using parallel reaction monitoring (PRM) for sensitive and specific detection of the target β-lactam and potential degradation products.[8]

  • Data Analysis: Quantify the peak areas of the parent β-lactam and any identified degradation products to assess the stability and progress of the reaction. The limit of detection can be as low as 0.2 ppb with this method.[8]

Part 4: Advanced Strategies for Enhancing Stability

For particularly sensitive β-lactam targets, advanced strategies may be necessary.

Enzymatic Synthesis

Enzymatic synthesis, often utilizing penicillin G acylase (PGA), offers a green and highly selective alternative to traditional chemical synthesis.[20][21][22]

  • Kinetically Controlled Synthesis: This approach involves the acylation of a β-lactam nucleus. The efficiency is determined by the synthesis/hydrolysis (S/H) ratio of the enzyme, where a higher ratio favors product formation.[20][21]

  • Thermodynamically Controlled Synthesis: This involves the direct condensation of a carboxylic acid and the β-lactam amine.[23]

  • Optimization: Key parameters to optimize in enzymatic synthesis include the choice of biocatalyst, precursor concentrations, solvent, pH, and temperature.[24][25]

Protecting Group Strategies

The judicious choice of protecting groups is critical for the successful synthesis of complex β-lactams.[10][19]

Protecting Group ClassTarget FunctionalityKey Considerations
Silyl Ethers (e.g., TBDMS)Alcohols, Carboxylic AcidsStability to a wide range of conditions, removable with fluoride ions.
Carbamates (e.g., Boc, Cbz)AminesBoc is acid-labile, Cbz is removed by hydrogenolysis.
Esters (e.g., Benzyl, t-Butyl)Carboxylic AcidsBenzyl esters are removed by hydrogenolysis, t-butyl esters by acid.
N-Alkenyl/N-AlkoxymethylLactam NitrogenCan be impervious to many reagents and removed under specific conditions.[26]

Part 5: Visualizing Key Concepts

Diagrams can aid in understanding the complex relationships and workflows in β-lactam synthesis.

Hydrolysis_Mechanism BL β-Lactam Ring TS Tetrahedral Intermediate BL->TS Nucleophilic Attack Nu Nucleophile (e.g., H2O, OH-) Nu->TS RO Ring-Opened Product (Inactive) TS->RO Ring Opening caption Mechanism of β-Lactam Ring Hydrolysis Staudinger_Workflow cluster_reactants Reactants Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene (from Acid Chloride + Base) Ketene->Cycloaddition BetaLactam β-Lactam Product Cycloaddition->BetaLactam caption Staudinger Synthesis Workflow

Caption: Staudinger Synthesis Workflow

References

  • β-Lactam. In: Wikipedia. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. [Link]

  • Enzymatic synthesis of beta-lactam antibiotics via direct condensation. PubMed. [Link]

  • Possible mechanism of β‐lactam ring hydrolysis by subclass B1... ResearchGate. [Link]

  • Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. PubMed. [Link]

  • Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lacta- mases. ResearchGate. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PubMed Central. [Link]

  • β-Lactamases: A Focus on Current Challenges. PubMed Central. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ACS Publications. [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Enzymatic synthesis of β-lactam acids (review). ResearchGate. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. PubMed. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ResearchGate. [Link]

  • Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • why does the beta lactam ring have higher reactivity? So confused. Reddit. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]

  • A New Lactam Protecting Group. ResearchGate. [Link]

  • Assays for therapeutic drug monitoring of β-lactam antibiotics: A structured review. ScienceDirect. [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. PubMed Central. [Link]

  • A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes. PubMed. [Link]

  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. NIH. [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. ResearchGate. [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. [Link]

  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing. [Link]

  • Beta-Lactam Antibiotics. NCBI Bookshelf. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PubMed Central. [Link]

  • Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. PubMed Central. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. RSC Publishing. [Link]

  • The Synthesis of β-Lactams. Organic Reactions. [Link]

  • Recent advances in β-lactam synthesis. RSC Publishing. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. PubMed Central. [Link]

  • Influence of temperature on the degradation of selected β-lactams (24 h... ResearchGate. [Link]

  • Penicillin. In: Wikipedia. [Link]

  • ‍⚕️ Navigating Allergic Cross-Reactivity Among Beta-lactams: A Guide for Healthcare Professionals. YouTube. [Link]

  • Effect of heat treatments on stability of β-lactams in milk. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a chiral building block of significant interest in pharmaceutical development. Its structural motif, a substituted β-lactam ring, is a core component of numerous antibiotics and, more recently, a key intermediate in the synthesis of novel β-lactamase inhibitors.[1] The stereochemical integrity of the chiral center at the C3 position is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, the rigorous and comprehensive analytical characterization of this intermediate is not merely a quality control measure but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the essential analytical methodologies for the complete characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each described method is designed as a self-validating system, grounded in authoritative scientific principles.

Chromatographic Methods: Purity and Enantiomeric Integrity

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. For a chiral molecule like this compound, this extends to resolving and quantifying not just chemical impurities but also the undesired enantiomer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Expertise & Experience: RP-HPLC is the workhorse for purity determination due to its robustness, reproducibility, and high resolving power for moderately polar organic molecules. The non-polar stationary phase (typically C18) effectively retains the analyte and related impurities, which are then eluted by a polar mobile phase gradient. This allows for the separation of starting materials, by-products, and degradants from the main compound.

Experimental Protocol: Purity Assessment by RP-HPLC

  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Maintain column temperature at 30 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. The β-lactam ring lacks a strong chromophore, necessitating detection at a lower wavelength.[3]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 5 µL.

Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities are eluted and detected. The inclusion of 0.1% formic acid in the mobile phase helps to produce sharp, symmetrical peak shapes by controlling the ionization state of the analyte and any acidic or basic impurities. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Chiral HPLC for Enantiomeric Purity

Expertise & Experience: Confirming the enantiomeric excess (% ee) is a non-negotiable step. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the definitive method for this task.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating N-protected amino compounds.[2] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole, and steric interactions, allowing for the differential retention of the two enantiomers.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • System Preparation: HPLC system suitable for normal-phase chromatography.

  • Column: Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 80:20 v/v). The optimal ratio must be determined experimentally to achieve baseline resolution.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Injection Volume: 10 µL.

Trustworthiness: This protocol's validity is confirmed by running a racemic standard (a 50:50 mixture of the (S) and (R) enantiomers) to establish the retention times and resolution of both peaks. The enantiomeric excess is then calculated from the peak areas of the (S) and (R) isomers in the sample chromatogram using the formula: % ee = [((S)-Area - (R)-Area) / ((S)-Area + (R)-Area)] x 100. A high % ee (typically >99.5%) is required for pharmaceutical applications.

Comparative Summary of Chromatographic Methods

ParameterRP-HPLCChiral HPLC
Primary Goal Chemical Purity (%)Enantiomeric Purity (% ee)
Stationary Phase C18 (Achiral)Polysaccharide-based (Chiral)
Typical Mobile Phase Water/Acetonitrile (Gradient)Hexane/Isopropanol (Isocratic)
Key Output Purity value, impurity profileEnantiomeric excess, R/S ratio
Causality Separates based on hydrophobicitySeparates based on stereospecific interactions

Spectroscopic Methods: Structural Confirmation

While chromatography quantifies purity, spectroscopy provides the definitive confirmation of the molecule's chemical structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this specific molecule, key diagnostic signals include the protons on the strained azetidinone ring, the characteristic 9-proton singlet of the tert-butoxycarbonyl (Boc) protecting group, and the exchangeable protons (NH and OH).[4][5][6]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this molecule and allows for the observation of exchangeable OH and NH protons.

  • ¹H NMR Acquisition: Acquire with a standard pulse program, referencing the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire with a proton-decoupled pulse program, referencing the DMSO solvent peak at δ 39.52 ppm.

Trustworthiness & Data Interpretation: The self-validating nature of NMR lies in the complete and logical assignment of all observed signals to the proposed structure. All chemical shifts, multiplicities, and integration values must be consistent with the molecular formula and connectivity.

Expected NMR Data (Illustrative)

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Boc-(CH₃)₃~1.40singlet9H~28.0
Boc-C(CH₃)₃---~79.5
Azetidinone-CH₂~3.0-3.5multiplet2H~45.0
Azetidinone-CH~4.5-4.8multiplet1H~55.0
NH~7.0-7.5doublet1H-
OH~10.0-10.5broad singlet1H-
Boc-C=O---~155.0
Azetidinone-C=O---~168.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides rapid and highly accurate confirmation of the molecular weight. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically yields the intact molecular ion with minimal fragmentation, which is ideal for this type of analysis.[4][5]

Experimental Protocol: ESI-MS

  • Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent, coupled to an HPLC or infusion pump.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in Acetonitrile or Methanol.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Scan over a mass range of m/z 100-500.

  • Interpretation: Look for the protonated molecular ion [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺. The calculated monoisotopic mass for C₉H₁₆N₂O₄ is 216.1110. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of this value if using a high-resolution mass spectrometer (HRMS).

Overall Analytical Workflow

A robust characterization strategy integrates these techniques to build a complete profile of the compound's identity, purity, and stereochemistry.

G cluster_0 Sample Batch of this compound cluster_1 Analytical Techniques cluster_2 Quality Attributes Assessed Sample Sample HPLC RP-HPLC Sample->HPLC CHIRAL Chiral HPLC Sample->CHIRAL NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Purity Chemical Purity (>99%) HPLC->Purity Enantiopurity Enantiomeric Purity (>99.5% ee) CHIRAL->Enantiopurity Structure Structural Identity NMR->Structure MolWeight Molecular Weight MS->MolWeight Final Batch Release Purity->Final Enantiopurity->Final Structure->Final MolWeight->Final

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach that cannot be satisfied by a single technique. The combination of RP-HPLC for chemical purity, chiral HPLC for stereochemical integrity, NMR for structural elucidation, and mass spectrometry for molecular weight verification provides a comprehensive and self-validating data package. This rigorous strategy is essential for ensuring that this critical chiral intermediate meets the stringent quality standards required for progression in a drug development pipeline, ultimately safeguarding the safety and efficacy of the final therapeutic agent.

References

  • Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry | Journal of Proteome Research - ACS Publications. ACS Publications. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-Azetidinone Derivatives of Benzimidazoles - ResearchGate. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. Impact Factor. [Link]

  • †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives - ResearchGate. ResearchGate. [Link]

  • Assays for Β-Lactamase Activity and Inhibition - Springer Nature Experiments. Springer Nature. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. MDPI. [Link]

  • Assays for beta-lactamase activity and inhibition - PubMed. PubMed. [Link]

  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. PubMed. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. [Link]

  • Separation of 3-Amino-2-oxazolidinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Analysis of Amino Acids - LabRulez LCMS. LabRulez. [Link]

Sources

X-ray crystallography of 3-substituted 2-azetidinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the X-ray Crystallography of 3-Substituted 2-Azetidinone Derivatives: Unveiling Structure-Activity Relationships

Introduction: The Enduring Significance of the β-Lactam Ring

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core structure of penicillin, an antibiotic discovered by Sir Alexander Fleming in 1929.[1][2] This four-membered heterocyclic ring system is a crucial pharmacophore in a vast array of antibiotics, including cephalosporins, carbapenems, and monobactams.[1][3] The therapeutic efficacy of these molecules is intrinsically linked to the chemical reactivity of the strained β-lactam ring, which acylates and inactivates bacterial enzymes essential for cell wall synthesis.[1][4]

Beyond their antibacterial prowess, 2-azetidinone derivatives have emerged as promising candidates for a multitude of therapeutic applications, including as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer, anti-inflammatory, and anticonvulsant agents.[1][5][6] The biological activity of these compounds is profoundly influenced by the nature and stereochemistry of substituents on the β-lactam nucleus.[7] In particular, modifications at the 3-position of the 2-azetidinone ring play a pivotal role in modulating the molecule's reactivity, stability, and interaction with biological targets.

This guide provides an in-depth exploration of X-ray crystallography as an indispensable tool for elucidating the three-dimensional structures of 3-substituted 2-azetidinone derivatives. By offering a comparative analysis of their crystal structures, we aim to provide researchers, scientists, and drug development professionals with critical insights into the structure-activity relationships that govern the therapeutic potential of this vital class of compounds.

Methodology: From Synthesis to Structure Determination

The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process encompassing organic synthesis, crystallization, and X-ray diffraction analysis. Each step is critical for obtaining high-quality crystals suitable for structural elucidation.

Synthesis of 3-Substituted 2-Azetidinones

The most prevalent and versatile method for constructing the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition.[5][8] This [2+2] cycloaddition reaction involves the reaction of a ketene, often generated in situ from an acid chloride and a tertiary amine, with an imine (Schiff base). The stereochemical outcome of the Staudinger reaction (yielding cis or trans isomers) is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine.[7][8]

Experimental Protocol: A Representative Synthesis of a 3-Chloro-2-Azetidinone Derivative

  • Imine Formation: An equimolar mixture of a substituted aniline and a substituted aromatic aldehyde is refluxed in an appropriate solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

  • Cycloaddition: The synthesized Schiff base (1 equivalent) is dissolved in an anhydrous aprotic solvent such as 1,4-dioxane. Triethylamine (1.2 equivalents) is added to the solution. The mixture is cooled to 0-5°C in an ice bath. Chloroacetyl chloride (1.2 equivalents) is then added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 8-10 hours.[6]

  • Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is poured into ice-cold water. The solid 3-chloro-2-azetidinone derivative is collected by filtration, washed thoroughly with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount and often determined empirically. Common methods for growing crystals of 2-azetidinone derivatives include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystal growth.

X-ray Diffraction Analysis: Visualizing the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in a crystal lattice scatter X-rays in a specific, predictable pattern. By measuring the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise arrangement of atoms in space.

dot

Caption: Experimental workflow from synthesis to 3D structure determination.

Comparative Structural Analysis of 3-Substituted 2-Azetidinones

X-ray crystallographic studies have revealed that the four-membered β-lactam ring in 2-azetidinones is nearly planar, with only slight deviations of the nitrogen atom from the mean plane of its substituents.[1] The substituents at the 3-position, however, can significantly influence the local geometry and conformation of the ring, which in turn affects its chemical reactivity and biological activity.

3-Substituent Observed Effects on β-Lactam Ring Geometry Stereochemistry Significance
Chloro (-Cl) Induces slight puckering of the ring. The C-Cl bond length and the C-C-Cl bond angle are critical parameters.Can be cis or trans to the substituent at C4. The stereochemistry is determined by the synthesis method.[8]The electronegative chlorine atom can influence the electrophilicity of the β-lactam carbonyl carbon, potentially enhancing its reactivity towards nucleophilic attack by bacterial enzymes.
Acetoxy (-OAc) The ester group can participate in intermolecular interactions, influencing crystal packing. The planarity of the ring is generally maintained.Can be hydrolyzed to a 3-hydroxy group. The stereochemistry is often retained from the cycloaddition step.[8]The 3-acetoxy group is a key feature in many potent β-lactam antibiotics and can be a precursor to other functional groups.
Alkoxy (-OR) Similar to the acetoxy group, the alkoxy substituent can affect crystal packing through hydrogen bonding (if a hydroxyl group is present elsewhere in the molecule).The stereoselectivity of the synthesis is crucial, with cis isomers often being favored under certain conditions.[8]Modulates the lipophilicity and pharmacokinetic properties of the molecule.
Aryl (-Ar) A bulky aryl group can induce steric strain, leading to greater deviations from planarity in the β-lactam ring.The relative orientation of the aryl group with respect to the other substituents is a key conformational feature.Can engage in π-π stacking or other non-covalent interactions with the target enzyme's active site, enhancing binding affinity.

dot

ring_conformation cluster_planar Nearly Planar Ring cluster_puckered Substituent-Induced Puckering p1 N p2 C4 p1->p2 p3 C3 p2->p3 p4 C2=O p3->p4 p5 p5 p3->p5 R p4->p1 k1 N k2 C4 k1->k2 k3 C3 k2->k3 k4 C2=O k3->k4 k6 k6 k3->k6 R' k4->k1

Caption: Effect of 3-substituents on β-lactam ring conformation.

Structure-Activity Relationship (SAR) Insights

The precise knowledge of the three-dimensional structure of 3-substituted 2-azetidinones, as provided by X-ray crystallography, is fundamental to understanding their structure-activity relationships.

  • Ring Strain and Reactivity: The geometry of the β-lactam ring, particularly its degree of planarity, is directly related to its inherent strain and, consequently, its susceptibility to nucleophilic attack. Substituents at the 3-position that increase ring strain can enhance the antibacterial activity of the compound.

  • Stereochemistry and Target Binding: The cis or trans relationship between the substituent at C3 and the substituent at C4 is often critical for biological activity. X-ray crystallography provides an unambiguous determination of the relative stereochemistry, which is essential for correlating structure with function. For instance, the interaction of β-lactam antibiotics with the active site of bacterial D-alanyl-D-alanine transpeptidases is highly stereospecific.[4]

  • Conformational Analysis: The conformation of the substituents themselves, particularly bulky groups at the 3-position, can influence how the molecule fits into the binding pocket of a target enzyme. The torsional angles determined from the crystal structure provide valuable information for computational modeling and rational drug design.

  • Intermolecular Interactions: Crystal structure analysis reveals the network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in the solid state. This information can offer clues about potential interactions with biological macromolecules.

Conclusion

X-ray crystallography is an unparalleled technique for the structural characterization of 3-substituted 2-azetidinone derivatives. It provides definitive evidence of molecular connectivity, stereochemistry, and conformation, which are critical determinants of biological activity. The comparative analysis of the crystal structures of various derivatives, coupled with synthetic chemistry and biological evaluation, fuels the rational design of new and more effective β-lactam-based therapeutic agents. As we continue to combat antimicrobial resistance and explore new therapeutic avenues for the 2-azetidinone scaffold, the precise structural insights afforded by X-ray crystallography will remain an indispensable tool in the arsenal of medicinal chemists and drug discovery scientists.

References

  • X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs. - SciSpace. Available at: [Link]

  • X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed. Available at: [Link]

  • Studying enzyme-beta-lactam interactions using X-ray diffraction - PubMed. Available at: [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Configuration and conformation of substituted azetidines | Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Available at: [Link]

  • Synthesis and Characterization of Some 2-Azetidinones. Available at: [Link]

  • X-ray powder diffraction patterns for Beta-lactam, tetracycline and macrolide antibiotic drugs | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and X-ray crystal structure... - RIV - TA ČR Starfos. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. Available at: [Link]

  • Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - NIH. Available at: [Link]

  • Structural Insights for β-Lactam Antibiotics - Biomolecules & Therapeutics. Available at: [Link]

  • History of penicillin - Wikipedia. Available at: [Link]

  • Structure of 2-azetidinone. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Views from crystal structures of b-lactam synthetases. A - ResearchGate. Available at: [Link]

  • Crystal Structure of the Metallo-β-Lactamase GOB in the Periplasmic Dizinc Form Reveals an Unusual Metal Site | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available at: [Link]

Sources

A Comprehensive Guide to Biological Assays for Evaluating Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Azetidinone Scaffold

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics.[1] However, the pharmacological significance of azetidinone derivatives extends far beyond their antibacterial properties. Researchers have successfully synthesized and evaluated novel azetidinones with a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] This guide provides a comparative overview of the essential biological assays for testing the activity of novel azetidinone compounds, offering researchers, scientists, and drug development professionals a robust framework for their evaluation. We will delve into the mechanistic basis of these assays, provide detailed, field-proven protocols, and present comparative data to aid in the interpretation of results.

I. Antimicrobial Activity Assays: The Foundation of Azetidinone Research

The primary and most historically significant application of azetidinones is in combating microbial infections.[1] The evaluation of novel azetidinone derivatives for antimicrobial activity is a critical first step in their pharmacological assessment. The primary goal of these assays is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

A. Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the MIC of a compound.[7] Its adoption in a 96-well microtiter plate format allows for high-throughput screening of multiple compounds against various microbial strains.[8]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its defined composition, which minimizes batch-to-batch variability and its low concentration of inhibitors of common antibiotics.[5]

  • Two-Fold Serial Dilutions: This geometric progression of concentrations allows for a precise determination of the MIC value and is a standard practice in antimicrobial susceptibility testing.[8]

  • Inoculum Density: A standardized inoculum (typically 5 x 10^5 CFU/mL) is crucial for reproducibility. A higher density can lead to falsely high MICs, while a lower density can result in falsely low MICs.

Experimental Protocol: Broth Microdilution

  • Preparation of Compound Stock Solution: Dissolve the azetidinone compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading P1 Add MHB to wells 2-12 P2 Add Compound to well 1 D1 Transfer & Mix: Well 1 -> Well 2 P2->D1 D2 ... -> Well 10 D1->D2 I1 Prepare 0.5 McFarland Bacterial Suspension D2->I1 I2 Dilute to 5x10^5 CFU/mL I1->I2 I3 Inoculate wells 1-11 I2->I3 INC Incubate at 37°C for 16-20h I3->INC READ Read MIC (No visible growth) INC->READ

B. Agar Diffusion Method (Cup-Plate Method)

The agar diffusion method is a simpler, qualitative or semi-quantitative alternative for screening antimicrobial activity.[9][10] It relies on the diffusion of the compound from a reservoir (a well or a filter paper disc) through an agar medium seeded with the test microorganism. The diameter of the zone of inhibition around the reservoir is proportional to the compound's activity.[11]

Experimental Protocol: Agar Diffusion

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well/Disc Application: Create wells in the agar or place sterile filter paper discs.

  • Compound Application: Add a known concentration of the azetidinone compound to the wells or discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition.

Comparative Data: Antimicrobial Activity of Azetidinone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Azetidinone AS. aureus12.518[10]
Azetidinone BE. coli2515[10]
Azetidinone CB. subtilis6.2522[12]
Azetidinone DC. albicans5012[12]
Moxifloxacin (Std.)S. aureus0.528[9]
Amoxicillin (Std.)E. coli825[10]

II. Anticancer Activity Assays: Exploring New Therapeutic Avenues

Many novel azetidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making this a promising area of research.[3][12][13] The primary assays in this domain aim to quantify cell viability and proliferation after treatment with the test compounds.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the initial number of cells plated is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results.

  • Incubation Time: The duration of exposure to the compound (typically 24-72 hours) is a critical parameter and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[14]

  • Solubilization of Formazan: The formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO, isopropanol) before absorbance can be measured.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidinone compound for 24, 48, or 72 hours. Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_reading Data Acquisition CP1 Seed cells in 96-well plate CP2 Allow to adhere overnight CP1->CP2 T1 Add serial dilutions of Azetidinone CP2->T1 T2 Incubate for 24-72 hours T1->T2 A1 Add MTT solution T2->A1 A2 Incubate for 3-4 hours A1->A2 A3 Solubilize Formazan with DMSO A2->A3 R1 Read Absorbance at 570-590 nm A3->R1 R2 Calculate IC50 R1->R2

B. Caspase-3 Activity Assay for Apoptosis Detection

A significant mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a central role in this process. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[17] Assays to measure caspase-3 activity provide mechanistic insight into a compound's cytotoxic effect.[13]

Experimental Protocol: Colorimetric Caspase-3 Assay

  • Cell Lysis: After treating cells with the azetidinone compound, lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a colorimetric substrate for caspase-3, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[18]

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.

  • Absorbance Measurement: The cleavage of DEVD-pNA releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 400-405 nm.[18]

  • Data Analysis: An increase in absorbance in treated cells compared to untreated cells indicates an increase in caspase-3 activity and apoptosis induction.

Comparative Data: Anticancer Activity of Azetidinone Derivatives

Compound IDCell LineIC50 (µM)Mechanism of ActionReference
Azetidinone EMCF-7 (Breast)28.66-[12]
Azetidinone FHeLa (Cervical)29.44Apoptosis Induction (G2/M arrest)[3]
Azetidinone GSiHa (Cervical)0.1Apoptosis Induction[13]
Azetidinone HB16F10 (Melanoma)1.2Apoptosis Induction[13]
5-Fluorouracil (Std.)MCF-7 (Breast)6.00-[12]

III. Enzyme Inhibitory Assays: Targeting Specific Molecular Pathways

The biological activity of azetidinones is often attributed to their ability to inhibit specific enzymes.[2] For example, their antibacterial action stems from the inhibition of bacterial cell wall transpeptidases, while some anticancer azetidinones target tubulin polymerization.[19]

A. In Vitro Tubulin Polymerization Assay

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an excellent target for anticancer drugs.[20] The in vitro tubulin polymerization assay measures a compound's ability to interfere with the assembly of purified tubulin into microtubules.

Causality Behind Experimental Choices:

  • Turbidimetric Detection: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in optical density over time.[20]

  • Fluorescence-Based Detection: A fluorescent reporter can be used that preferentially binds to polymerized tubulin, providing a more sensitive measure of microtubule formation.[21]

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a polymerization buffer.

  • Compound Addition: Add the azetidinone compound at various concentrations to the reaction mixture. Include known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

Tubulin_Polymerization_Pathway cluster_tubulin Tubulin Dynamics cluster_inhibitors Azetidinone Action Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (GTP-dependent) Microtubule->Tubulin Depolymerization Azetidinone Azetidinone (e.g., Combretastatin analogues) Azetidinone->Tubulin Inhibits Polymerization Stabilizer Stabilizing Agent (e.g., Paclitaxel) Stabilizer->Microtubule Inhibits Depolymerization

B. β-Lactamase Inhibition Assay

The emergence of bacterial resistance to β-lactam antibiotics is often due to the production of β-lactamase enzymes, which hydrolyze the β-lactam ring.[22] Therefore, the development of azetidinones that can inhibit these enzymes is of great interest.

Experimental Protocol: Nitrocefin Assay

  • Enzyme and Substrate Preparation: Prepare a solution of purified β-lactamase and a solution of the chromogenic substrate nitrocefin.

  • Inhibition Reaction: Pre-incubate the β-lactamase with the azetidinone inhibitor.

  • Substrate Addition: Add nitrocefin to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically at 486 nm.

  • Data Analysis: A reduction in the rate of nitrocefin hydrolysis in the presence of the azetidinone compound indicates β-lactamase inhibition.

Conclusion: A Multi-faceted Approach to Azetidinone Evaluation

The diverse pharmacological potential of azetidinone compounds necessitates a multi-faceted approach to their biological evaluation. This guide has outlined the core assays for assessing their antimicrobial, anticancer, and enzyme inhibitory activities. By understanding the principles behind these assays and adhering to robust experimental protocols, researchers can generate reliable and comparable data, paving the way for the development of novel azetidinone-based therapeutics. The strategic selection of these assays, guided by the specific therapeutic goal, will be paramount in unlocking the full potential of this remarkable chemical scaffold.

References

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). BEPLS. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved from [Link]

  • Antibacterial Actions of Some New Easy Azetidinone Derivatives. (2020). AIP Publishing. Retrieved from [Link]

  • Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (2016). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (2009). International Journal of ChemTech Research. Retrieved from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (2014). PubMed. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Assays for Β-Lactamase Activity and Inhibition. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 2-azetidinone--a new profile of various pharmacological activities. (n.d.). PubMed. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives. (2018). AIP Publishing. Retrieved from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved from [Link]

  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023). International Journal of Science and Research. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • 2-azetidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. (2014). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Synthesis, characterization and biological activities of some azetidin-2-one as potential antifungal agents. (2016). World Scientific News. Retrieved from [Link]

  • Assay Platform for Clinically Relevant Metallo-β-lactamases. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL STUDIES OF SOME NOVEL 2-AZETIDINONES. (n.d.). NGSM Institute of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some novel azetidinones. (2017). ResearchGate. Retrieved from [Link]

  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. (2022). ACS Infectious Diseases. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. (2013). Molecules. Retrieved from [Link]

  • β-lactamase Activity Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). International Journal of Research Publication and Reviews. Retrieved from [Link]

  • Assays for Β-Lactamase Activity and Inhibition. (2008). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2019). MDPI. Retrieved from [Link]

  • Inhibition of Human Serine Proteases by Substituted 2-azetidinones. (n.d.). PubMed. Retrieved from [Link]

Sources

Structural comparison of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone with penicillin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Development

In the landscape of antibacterial drug discovery, the β-lactam ring remains a cornerstone of therapeutic intervention. The canonical example, penicillin, with its fused bicyclic structure, has served as a paradigm for antibiotic design for decades. However, the relentless evolution of bacterial resistance necessitates the exploration of novel scaffolds that retain the core pharmacophore but offer distinct chemical and biological properties. This guide provides an in-depth structural and functional comparison between the classical bicyclic penicillin core and a representative monocyclic β-lactam, (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone.

This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by structural data and mechanistic insights to inform the design of next-generation β-lactam antibiotics.

At a Glance: Key Structural and Property Differences

FeatureThis compoundPenicillin (General Structure)
Core Structure Monocyclic β-lactam (azetidinone)Bicyclic β-lactam fused to a thiazolidine ring (penam)
Ring Strain ModerateHigh (due to fused ring system)
Planarity of β-lactam Essentially planarNon-planar, puckered conformation
Key Substituents N-Boc-amino group at C3, Hydroxy group at N1Acylamino side chain at C6, Carboxylic acid at C2
Stereochemistry (S) at C3(2S, 5R, 6R)
Primary Antibacterial Target Gram-negative bacteria (in related structures)Primarily Gram-positive bacteria

Delving into the Structures: A Tale of Two Rings

The fundamental difference between these two molecules lies in their core architecture. Penicillin possesses a penam nucleus, where the four-membered β-lactam ring is fused to a five-membered thiazolidine ring.[1][2] This fusion forces the β-lactam ring into a strained, non-planar conformation, a critical feature for its antibacterial activity.[3] In contrast, this compound is a monobactam, featuring a standalone, or monocyclic, β-lactam ring.[4] This monocyclic nature results in a less strained and more planar ring system compared to its bicyclic counterpart.[3]

The substituents on these core structures also dictate their chemical behavior and biological targeting. Penicillin's variable acylamino side chain at the C6 position is crucial for its spectrum of activity and interaction with penicillin-binding proteins (PBPs). The carboxylic acid group at C2 is essential for binding to the active site of these enzymes.[5] this compound features a tert-butoxycarbonyl (Boc) protected amino group at the C3 position and a hydroxyl group at the N1 position. The N-hydroxy functionality is of particular interest as it can influence the reactivity of the β-lactam ring and its interaction with biological targets.

Caption: Comparative molecular structures.

Reactivity and Mechanism of Action: A Consequence of Structure

The antibacterial efficacy of β-lactam antibiotics stems from their ability to inhibit bacterial cell wall synthesis. They achieve this by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[6] The reactivity of the β-lactam ring is paramount to this process.

In penicillin, the fused ring system enhances the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack by the PBP's serine residue.[3] This increased reactivity is a direct consequence of the ring strain.

For monocyclic β-lactams like this compound, the inherent reactivity of the β-lactam ring is lower than that of penicillins. However, the electronic nature of the substituents plays a crucial role in modulating this reactivity. The N-hydroxy group, being electron-withdrawing, can activate the β-lactam ring towards nucleophilic attack. While direct experimental data on the reactivity of this specific compound is limited, studies on related N-hydroxy-2-azetidinones suggest that they possess significant antibacterial activity, particularly against Gram-negative bacteria.[7] This suggests that the N-hydroxy group effectively compensates for the reduced ring strain in activating the β-lactam.

G cluster_penicillin Penicillin Mechanism cluster_azetidinone This compound Mechanism (Hypothesized) P_PBP Penicillin-Binding Protein (PBP) P_Acylation Acylation of Active Site Serine P_PBP->P_Acylation P_Penicillin Penicillin P_Penicillin->P_PBP P_Inhibition Inhibition of Peptidoglycan Synthesis P_Acylation->P_Inhibition P_Lysis Bacterial Cell Lysis P_Inhibition->P_Lysis A_PBP Penicillin-Binding Protein (PBP) A_Acylation Acylation of Active Site Serine A_PBP->A_Acylation A_Azetidinone Monocyclic Azetidinone A_Azetidinone->A_PBP A_Inhibition Inhibition of Peptidoglycan Synthesis A_Acylation->A_Inhibition A_Lysis Bacterial Cell Lysis A_Inhibition->A_Lysis

Caption: Hypothesized mechanisms of action.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To empirically assess and compare the antibacterial potency of this compound and a standard penicillin (e.g., Penicillin G), a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard and reliable method.

Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a target bacterial strain.

Materials:

  • This compound (test compound)

  • Penicillin G (reference compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Target bacterial strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive and Escherichia coli ATCC 25922 for Gram-negative)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB to a starting concentration of 128 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Conclusion: Implications for Drug Design

The structural comparison between this compound and penicillin highlights a critical principle in β-lactam design: the interplay between ring strain and electronic activation. While penicillin's fused bicyclic system provides inherent, strain-induced reactivity, monocyclic β-lactams can achieve potent antibacterial activity through judicious selection of activating substituents, such as the N-hydroxy group.

The potential for monobactams to exhibit a different spectrum of activity, particularly against Gram-negative bacteria, underscores their importance in overcoming resistance mechanisms that have emerged against traditional penicillins. Further investigation into the structure-activity relationships of N-hydroxy-azetidinones and their interactions with a broader range of PBPs is a promising avenue for the development of novel antibiotics to combat the growing threat of multidrug-resistant pathogens.

References

  • The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

  • Synthesis of Beta-Lactams From Hydroxamic Acids. Grantome.

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.

  • Penicillins, Cephalosporins, and Other β-Lactam Antibiotics. AccessMedicine.

  • Rates of cross-reactivity between beta-lactam antibiotics. CMAJ.

  • Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. PubMed.

  • Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry.

  • β-Lactam antibiotic. Wikipedia.

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.

  • Beta-Lactam Antibiotics- Penicillins and Cephalosporins. Biology LibreTexts.

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central.

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. BEPLS.

  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate.

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI.

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. National Institutes of Health.

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • 3-(Boc-amino)azetidine. Sigma-Aldrich.

  • 2-Azetidinone. PubChem.

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.

  • 3-N-Boc-amino-azetidine. Santa Cruz Biotechnology.

  • 3-(N-BOC-AMINO)PIPERIDINE. precisionFDA.

  • 1-Boc-3-azetidinone. Sigma-Aldrich.

Sources

Navigating the Maze of Resistance: A Comparative Guide to the In Vitro Evaluation of Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance, particularly driven by the production of β-lactamase enzymes, has necessitated a new wave of therapeutic agents. The combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI) is a cornerstone strategy to combat this challenge.[1][2][3] This guide provides an in-depth comparison of novel β-lactamase inhibitors, focusing on their in vitro evaluation. It is designed for researchers, scientists, and drug development professionals engaged in the critical work of overcoming antibiotic resistance.

The Evolving Landscape of β-Lactamase Inhibition

β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1][2] They are broadly classified into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and class B, which are metallo-β-lactamases (MBLs) that require zinc for their activity.[4][5][6] While older inhibitors like clavulanic acid, sulbactam, and tazobactam are effective against many class A enzymes, they are largely ineffective against emerging threats like carbapenemases.[7][8]

The new generation of inhibitors—including the diazabicyclooctanes (DBOs) avibactam and relebactam , the cyclic boronic acid derivative vaborbactam , and the broad-spectrum boronic acid inhibitor taniborbactam —offers a wider spectrum of activity, particularly against dangerous carbapenemase-producing Enterobacterales (CRE).[7][9][10]

Mechanisms of Action: A Tale of Two Chemistries

The efficacy of these novel inhibitors stems from their distinct chemical interactions with the target enzymes.

  • Diazabicyclooctanes (Avibactam, Relebactam): These non-β-lactam inhibitors act as reversible covalent inhibitors.[9] They acylate the active site serine of the β-lactamase, forming a stable acyl-enzyme intermediate that is slow to hydrolyze, effectively sequestering the enzyme.[11] Avibactam has a broad spectrum, inhibiting class A (like KPC), class C (AmpC), and some class D (OXA-48) enzymes.[9] Relebactam is potent against class A and class C enzymes.[9]

  • Boronic Acids (Vaborbactam, Taniborbactam): These inhibitors function as transition-state analogs.[7][12][13] The boron atom forms a reversible covalent bond with the catalytic serine residue of the β-lactamase, mimicking the tetrahedral transition state of the hydrolysis reaction.[7][10] Vaborbactam is a potent inhibitor of class A carbapenemases, particularly KPC.[9][10] Taniborbactam is notable for its exceptionally broad spectrum, inhibiting both serine-β-lactamases (classes A, C, D) and metallo-β-lactamases (class B).[14][15][16]

G cluster_0 Inhibitor Classes & Mechanisms cluster_1 Target β-Lactamase Classes Inhibitor Novel β-Lactamase Inhibitor DBO Diazabicyclooctanes (DBOs) (e.g., Avibactam, Relebactam) Inhibitor->DBO Boronic Boronic Acids (e.g., Vaborbactam, Taniborbactam) Inhibitor->Boronic Mech_DBO Reversible Covalent Inhibition Forms stable acyl-enzyme intermediate DBO->Mech_DBO Mechanism ClassA Class A (e.g., KPC, ESBLs) DBO->ClassA ClassC Class C (e.g., AmpC) DBO->ClassC Avibactam_note Avibactam also inhibits OXA-48 DBO->Avibactam_note Mech_Boronic Transition-State Analogs Forms reversible covalent bond with active site serine Boronic->Mech_Boronic Mechanism Boronic->ClassA Boronic->ClassC Taniborbactam_note Taniborbactam also inhibits Class D and B (MBLs) Boronic->Taniborbactam_note ClassD Class D (e.g., OXA-48) ClassB Class B (MBLs, e.g., NDM, VIM) Avibactam_note->ClassD Taniborbactam_note->ClassD Taniborbactam_note->ClassB

Caption: Mechanisms of action for novel β-lactamase inhibitors.

Comparative In Vitro Efficacy: The Data

The ultimate goal of a BLI is to restore the activity of its partner β-lactam. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) of the combination against clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Activity Against KPC-Producing Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

Klebsiella pneumoniae carbapenemase (KPC) is a prevalent Ambler class A enzyme. All the novel inhibitors demonstrate excellent activity in restoring the partner β-lactam's efficacy against KPC-producing isolates.

Combination AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Ceftazidime-Avibactam ≤1≤192.9% - 100%[17][18]
Meropenem-Vaborbactam 0.03295.5% - 98%[17][19][20]
Imipenem-Relebactam --82.1% - 95.8%[17][21][22]

Note: MIC values are for the β-lactam component. Data compiled from multiple studies against CRKP and KPC-producing CRE.[17][18][19][20][21][22]

Activity Against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA)

P. aeruginosa is an intrinsically more challenging pathogen due to multiple resistance mechanisms, including efflux pumps and porin mutations, in addition to β-lactamase production.

Combination AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Ceftazidime-Avibactam --79.2%[21][22]
Imipenem-Relebactam --91.7%[21][22]
Meropenem-Vaborbactam --Very low activity[21][22]
Cefepime-Taniborbactam -3288% (inhibited at ≤16/4 µg/mL)[14]

Note: Data compiled from studies against CRPA.[14][21][22]

Broad-Spectrum Activity of Taniborbactam Combinations

Taniborbactam stands out for its ability to inhibit MBLs, a critical gap for other approved inhibitors.[14][16]

Combination AgentOrganism GroupMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefepime-Taniborbactam All Enterobacterales0.060.25[15]
Cefepime-Taniborbactam MBL-producing K. pneumoniae-≤8 (for 87% of isolates)[14]
Meropenem-Taniborbactam MBL-producing K. pneumoniae-≤8 (for 94% of isolates)[14]
Cefepime-Taniborbactam OXA-48-producing Enterobacterales0.54[23]

Note: Data compiled from global surveillance and specific studies.[14][15][23]

In Vitro Evaluation Methodologies: The Protocols

Objective comparison requires standardized, reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[24][25][26]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is the gold-standard method for determining the susceptibility of a bacterial isolate to an antimicrobial agent. The causality behind this choice is its quantitative nature, providing a precise concentration that inhibits growth, which is essential for comparing potency and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the bacterial isolate on an appropriate agar medium overnight. Select several colonies to suspend in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This standardizes the bacterial density.

  • Prepare Drug Dilutions: Prepare serial two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). For combination agents, the BLI is added at a fixed concentration (e.g., 4 µg/mL for avibactam and relebactam, 8 µg/mL for vaborbactam).[20][27]

  • Inoculate Microplate: Dispense the drug dilutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate 96-Well Plate A->C B 2. Prepare Serial Dilutions of β-Lactam + Fixed Inhibitor B->C D 4. Incubate (16-20h at 35°C) C->D E 5. Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Kinetic Assays (IC₅₀ & Kᵢ Determination)

To understand the direct interaction between an inhibitor and a purified β-lactamase, enzyme kinetic assays are crucial. They quantify the inhibitor's potency, which is a critical parameter in early-stage drug discovery.

  • IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of inhibitor potency but can be dependent on experimental conditions.

  • Kᵢ (Inhibition constant): This is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

General Protocol Outline:

  • Enzyme and Substrate: Use a purified β-lactamase enzyme and a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.[28]

  • Assay Setup: In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer.

  • Kinetic Reading: Use a spectrophotometer to measure the rate of substrate hydrolysis (i.e., the change in absorbance over time) at a specific wavelength (e.g., 490 nm for hydrolyzed nitrocefin).[28]

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. The IC₅₀ is determined by fitting the data to a dose-response curve. Further kinetic experiments are required to determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive).[29]

Time-Kill Assays

While MICs measure growth inhibition, time-kill assays provide a dynamic view of an antimicrobial's bactericidal or bacteriostatic activity over time. This is vital for understanding how quickly and effectively the drug combination can kill bacteria.

Methodology:

  • A standardized bacterial inoculum is added to flasks containing broth with various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x the MIC).

  • The flasks are incubated with shaking at 35°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar.

  • After incubation of the plates, colony counts (CFU/mL) are determined.

  • The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL (a 99.9% kill) from the initial inoculum is typically defined as bactericidal activity.[30][31]

Conclusion: An Integrated Approach to Evaluation

The in vitro evaluation of novel β-lactamase inhibitors is a multi-faceted process that requires a combination of standardized susceptibility testing, direct enzyme kinetic analysis, and dynamic bactericidal assays. The data clearly show that newer agents like ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam are potent options against KPC-producing Enterobacterales.[9] However, their spectra differ, particularly against challenging pathogens like P. aeruginosa and MBL-producers.[9][22] The emergence of broad-spectrum inhibitors like taniborbactam, with demonstrated activity against MBLs, represents a significant advancement and a promising future therapeutic option.[14][16][23] A thorough and logical in vitro evaluation, as outlined in this guide, is the foundational first step in translating the promise of these novel compounds into effective clinical therapies against multidrug-resistant bacteria.

References

  • In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitors Against Carbapenem-Resistant Pseudomonas aeruginosa and Enterobacterales in Korea. (n.d.). MDPI.
  • In vitro evaluation of meropenem-vaborbactam against clinical CRE isolates at a tertiary care center with low KPC-mediated carbapenem resistance. (2019). Diagnostic Microbiology and Infectious Disease, 93(3), 258–260.
  • In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae. (2021). mSphere.
  • In vitro comparative activity of the new beta-lactamase inhibitor taniborbactam with cefepime or meropenem against Klebsiella pneumoniae and cefepime against Pseudomonas aeruginosa metallo-beta-lactamase-producing clinical isolates. (2021). Journal of Antimicrobial Chemotherapy.
  • In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates. (n.d.). National Institutes of Health.
  • In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program. (2022). Antimicrobial Agents and Chemotherapy.
  • In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae. (n.d.). ResearchGate.
  • In vitro activity of the novel β-lactamase inhibitor taniborbactam (VNRX-5133), in combination with cefepime or meropenem, against MDR Gram-negative bacterial isolates from China. (n.d.). ResearchGate.
  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. (n.d.). ACS Omega.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.). Royal Society of Chemistry.
  • Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with bla OXA-48. (2024). Journal of Antimicrobial Chemotherapy.
  • In Vitro Activity of Ceftazidime/Avibactam Alone and in Combination With Fosfomycin and Carbapenems Against KPC-producing Klebsiella Pneumoniae. (2020). New Microbiologica.
  • Novel Boronic Acid Transition State Analogs (BATSI) with in vitro inhibitory activity against class A, B and C β-lactamases. (n.d.). National Institutes of Health.
  • In vitro activity of cefepime/taniborbactam and comparator agents against Gram-negative bacterial bloodstream pathogens recovered from patients with cancer. (2024). JAC-Antimicrobial Resistance.
  • In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates. (2023). MDPI.
  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023). Antimicrobial Agents and Chemotherapy.
  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. (n.d.). MDPI.
  • Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. (2015). Journal of Medicinal Chemistry.
  • Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–Avibactam. (n.d.). National Institutes of Health.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). ChemMedChem.
  • Beta-Lactamase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
  • In vitro evaluation of Meropenem-Vaborbactam against clinical CRE isolates at a tertiary care center with low KPC-mediated Carbapenem resistance. (n.d.). ResearchGate.
  • In Vitro Activity of Meropenem-Vaborbactam versus Other Antibiotics Against Carbapenem-Resistant Escherichia coli from Southeastern China. (2021). Infection and Drug Resistance.
  • In vitro Activity of Meropenem-Vaborbactam versus Other Antibiotics Against Carbapenem-Resistant Escherichia coli from Southeast. (n.d.). Semantic Scholar.
  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. (n.d.). National Institutes of Health.
  • Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. (2024). Antibiotics.
  • Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. (2024). MDPI.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). National Institutes of Health.
  • β-Lactams and β-Lactamase Inhibitors: An Overview. (n.d.). National Institutes of Health.
  • In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales. (2023). Antibiotics.
  • Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy. (n.d.). PubMed Central.
  • In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan. (2021). National Institutes of Health.
  • Biochemical exploration of β-lactamase inhibitors. (2023). Frontiers in Genetics.
  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (n.d.). MDPI.
  • Innovative approaches in phenotypic beta-lactamase detection for personalised infection management. (2024). PubMed Central.
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (n.d.). MDPI.
  • CLSI and EUCAST interpretive criteria for newer β-lactam/β-lactamase inhibitor combinations (10, 12)a. (n.d.). ResearchGate.
  • Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. (n.d.). JSciMed Central.
  • Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. (2023). National Institutes of Health.
  • Assays for beta-lactamase activity and inhibition. (2008). Methods in Molecular Medicine.
  • Assays for Β-Lactamase Activity and Inhibition. (n.d.). Springer Nature Experiments.
  • The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms. (2022). Clinical Microbiology Reviews.
  • How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin? (2016). ResearchGate.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.).
  • Meeting Title: Subcommittee on Antimicrobial Susceptibility Testing (AST) Contact. (2025). CLSI.
  • Detection of Resistance to Beta-Lactamase Inhibitors in Strains with CTX-M Beta-Lactamases: a Multicenter External Proficiency Study Using a Well-Defined Collection of Escherichia coli Strains. (n.d.). National Institutes of Health.
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. (n.d.). Journal of Medicinal Chemistry.
  • Assays for Β-Lactamase Activity and Inhibition. (n.d.). ResearchGate.
  • 2025 Updates to CLSI M100. (n.d.). Wisconsin State Laboratory of Hygiene.

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Pathways for Chiral 3-Aminoazetidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminoazetidinone Core

In the landscape of modern drug discovery, the azetidin-2-one, or β-lactam, ring is a privileged scaffold of immense significance.[1] Its inherent ring strain, approximately 25 kcal/mol, makes it a potent acylating agent for biological nucleophiles, a property famously exploited by penicillin and subsequent generations of antibiotics that target bacterial transpeptidases.[1] Beyond antibacterial applications, chiral β-lactams serve as invaluable building blocks and synthons for a diverse array of more complex molecules, including antivirals, enzyme inhibitors, and peptidomimetics.[2]

The chiral 3-aminoazetidinone motif, in particular, presents a formidable synthetic challenge and a high-value target. The vicinal stereocenters at the C3 and C4 positions demand precise stereocontrol, and the installation of the C3-amino group is crucial for modulating biological activity and providing a handle for further functionalization. The demand for enantiomerically pure forms of these compounds is driven by the stringent requirements of modern pharmacology, where the stereochemistry of a drug candidate can profoundly impact its efficacy, safety, and metabolic profile.[3]

This guide provides a comparative analysis of the principal synthetic strategies for accessing chiral 3-aminoazetidinones. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings, evaluate the strengths and limitations of each pathway, and provide the experimental data necessary for researchers to make informed decisions in their own synthetic campaigns.

The Staudinger [2+2] Cycloaddition: A Versatile and Foundational Strategy

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains the most widely utilized method for β-lactam synthesis.[1][4] The reaction's power lies in its convergent nature, rapidly assembling the four-membered ring from two distinct components.[5]

Mechanistic Rationale and Stereochemical Control

The Staudinger reaction is generally accepted to proceed through a stepwise mechanism.[2][6] The nucleophilic imine nitrogen first attacks the electrophilic ketene carbonyl, forming a zwitterionic intermediate.[6] Subsequent conrotatory 4π electrocyclization of this intermediate furnishes the β-lactam ring.[7]

The stereochemical outcome—cis versus trans diastereoselectivity—is determined by the relative rates of ring closure and rotation around the C-C bond in the zwitterionic intermediate.[6]

  • Cis-Selectivity: Favored by conditions that accelerate ring closure, such as electron-donating groups on the ketene and electron-withdrawing groups on the imine.[6]

  • Trans-Selectivity: Becomes dominant when ring closure is slower, allowing for equilibration to a more thermodynamically stable intermediate, often promoted by electron-withdrawing ketene substituents and electron-donating imine substituents.[6]

Enantiocontrol has historically been achieved using chiral auxiliaries on either the imine or ketene precursor.[2] However, the field has decisively shifted towards catalytic asymmetric methods, which are more atom-economical and elegant.

The Advent of Catalytic Asymmetric Synthesis

Pioneering work by Lectka and Fu demonstrated that chiral nucleophilic catalysts can intercept the ketene to form a reactive, chiral acyl-ammonium or analogous enolate species.[5][8][9] This chiral intermediate then reacts with the imine in a stereochemically defined manner. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and other chiral amines have proven to be exceptionally effective catalysts.[5][9]

Staudinger_Catalytic_Cycle

Comparative Performance Data

The following table summarizes representative results for the catalytic asymmetric Staudinger synthesis, highlighting its capability for high stereoselectivity across various substrates.

Catalyst (mol%)Ketene PrecursorImineYield (%)d.r. (cis:trans)ee (%)Reference
Planar-chiral PPY (10%)Phenylacetyl chlorideN-tosylbenzaldimine91>98:296[9]
(S)-Benzotetramisole (10%)Propionyl chlorideN-Boc-phenylglyoxylimine8695:599[8]
NHC-Carbene (10%)PhenylmethylketeneN-Boc-benzaldimine85>20:196[10]
Validated Experimental Protocol: Asymmetric Staudinger Reaction

This protocol is adapted from the work of Hodous and Fu for the synthesis of a cis-β-lactam using a planar-chiral catalyst.[9]

  • Preparation: To a flame-dried, argon-purged flask, add the planar-chiral PPY catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the imine (0.20 mmol, 1.0 equiv) and Hunig's base (diisopropylethylamine, 0.40 mmol, 2.0 equiv). Dissolve the mixture in anhydrous CH2Cl2 (2.0 mL) and cool to -78 °C.

  • Ketene Generation & Reaction: In a separate syringe, prepare a solution of the acid chloride (0.22 mmol, 1.1 equiv) in anhydrous CH2Cl2 (1.0 mL). Add this solution dropwise to the reaction mixture over 30 minutes via syringe pump.

  • Quenching and Workup: Stir the reaction at -78 °C for 4 hours. Quench the reaction by adding saturated aqueous NH4Cl (5 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantiomerically enriched β-lactam.

The Kinugasa Reaction: A Copper-Catalyzed Cascade

The Kinugasa reaction is a powerful, atom-economical method for synthesizing β-lactams from terminal alkynes and nitrones, typically mediated by a copper(I) catalyst.[11][12] This reaction forms the C3-C4 and N1-C2 bonds in a single, elegant cascade process.

Mechanistic Rationale and Stereochemical Control

The reaction is initiated by the formation of a copper(I) acetylide.[13] This species undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.[11][13] The key rearrangement step is believed to proceed via a retro-Staudinger-type pathway, involving cycloreversion to a ketene and an imine, which then recombine in a copper-catalyzed [2+2] cycloaddition to yield the final β-lactam product.[13]

A significant feature of the classical Kinugasa reaction is its inherent diastereoselectivity, which almost exclusively yields cis-substituted β-lactams.[11] However, recent methodologies have demonstrated that trans-β-lactams can be obtained as the major product under specific conditions, such as performing the reaction in water.[14] Enantioselectivity is achieved by employing chiral ligands that coordinate to the copper center, thereby creating a chiral environment for the cycloaddition and rearrangement steps.

Kinugasa_Mechanism

Comparative Performance Data

The Kinugasa reaction offers a distinct synthetic approach with excellent stereocontrol, as shown in the selected data below.

Chiral LigandAlkyneNitroneYield (%)d.r. (trans:cis)ee (%)Reference
(R)-Tol-BINAPPhenylacetyleneC-Phenyl-N-methylnitrone85<2:9891 (cis)[13]
Cu(I)-BoxTrimethylsilylacetyleneC,N-Diphenylnitrone72<1:9993 (cis)[11]
Proline derivativePhenylacetyleneC-Phenyl-N-benzylnitrone90>99:198 (trans)[14]
Validated Experimental Protocol: Asymmetric Kinugasa Reaction

This protocol is a representative example for the synthesis of a cis-β-lactam using a chiral copper catalyst.

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, add CuI (0.025 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Tol-BINAP, 0.0275 mmol, 5.5 mol%).

  • Solvent and Reagents: Add anhydrous toluene (2.0 mL) and stir for 15 minutes. Add the nitrone (0.50 mmol, 1.0 equiv) and the terminal alkyne (0.60 mmol, 1.2 equiv).

  • Base Addition: Add a tertiary amine base (e.g., triethylamine, 0.75 mmol, 1.5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the enantiomerically enriched β-lactam.

Biocatalytic and Organocatalytic Frontiers

While the Staudinger and Kinugasa reactions are staples, modern catalysis offers compelling alternatives.

Organocatalysis

Organocatalysis avoids the use of metals and often operates under mild conditions.[15] For β-lactam synthesis, chiral Brønsted acids, Lewis bases, or bifunctional catalysts (e.g., squaramides, amino amides) are employed to activate the imine or a ketene equivalent.[16][17][18] These catalysts utilize non-covalent interactions, such as hydrogen bonding, to create a highly organized transition state, thereby inducing high levels of stereoselectivity.[17] While the direct organocatalytic synthesis of 3-aminoazetidinones is an emerging area, the principles have been successfully applied to the synthesis of various β-amino acid derivatives, which are direct precursors.[15][19]

Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes for asymmetric synthesis.[20][21] While direct enzymatic formation of the azetidinone ring is rare, chemoenzymatic strategies are highly effective.[22] This typically involves:

  • Kinetic Resolution: Using enzymes like lipases to selectively resolve a racemic mixture of a key β-lactam precursor.

  • Asymmetric Reduction: Employing ketoreductases (KREDs) to reduce a prochiral β-ketoester to a chiral β-hydroxyester with near-perfect enantioselectivity.[20] This intermediate can then be cyclized to the corresponding azetidinone.

  • Engineered Enzymes: The development of "carbene transferase" enzymes from cytochromes P450 has enabled novel ring-expansion reactions, such as converting chiral aziridines into azetidines, showcasing a new frontier in biocatalytic synthesis.[23]

Comparative Validation and Strategic Outlook

The choice of synthetic pathway is dictated by the specific target molecule, required scale, and available resources.

Logic_Flow

FeatureStaudinger CycloadditionKinugasa ReactionOrganocatalysisBiocatalysis
Primary Transformation [2+2] Cycloaddition1,3-Dipolar Cycloaddition / RearrangementVarious (e.g., Mannich, Michael)Asymmetric Reduction/Resolution
Stereocontrol Excellent (Catalytic)Excellent (Catalytic)Good to ExcellentSuperb (>99% ee common)
Substrate Scope Very BroadGood (requires terminal alkyne)DevelopingSubstrate-dependent
Key Advantage Highly versatile, well-understoodConvergent, atom-economicalMetal-free, mild conditionsUnparalleled selectivity, green
Key Limitation Ketene instability, potential side reactionsLimited to nitrone/alkyne partnersCatalyst loading can be highRequires enzyme screening/dev.
Scalability ProvenGoodModerate to GoodCan be excellent in optimized processes

Future Outlook: The synthesis of chiral 3-aminoazetidinones will continue to evolve towards greater efficiency and sustainability. We anticipate the growth of hybrid approaches, such as combining organocatalysis with metal catalysis, and the increased adoption of continuous flow processes for safer handling of reactive intermediates like ketenes.[24] Furthermore, the continued evolution of biocatalysts through protein engineering will undoubtedly unlock novel and highly efficient pathways to these critical pharmaceutical building blocks.

References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578–1579. [Link]

  • Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]

  • Alcaide, B., & Almendros, P. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Wack, H., Drury, W. J., & Lectka, T. (2000). Column asymmetric catalysis for beta-lactam synthesis. Organic Letters, 2(25), 3963–3965. [Link]

  • D'hooghe, M., & De Kimpe, N. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7845-7889. [Link]

  • France, S., Wack, H., Hafez, A. M., Taggi, A. E., & Lectka, T. (2004). Advances in the Catalytic, Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research, 37(8), 592-600. [Link]

  • Wang, Y., et al. (2018). Asymmetric synthesis of trans-β-lactams by a Kinugasa reaction on water. Green Chemistry, 20(12), 2739-2743. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(35), 10421-10425. [Link]

  • Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223-506. [Link]

  • Feula, A., et al. (2018). Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions. Tetrahedron: Asymmetry, 29(15-16), 932-938. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(33), 8332-8336. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Pal, R., & Basak, A. (2007). Synthesis of β-Lactams Using the Kinugasa Reaction. Synlett, 2007(15), 2297-2308. [Link]

  • Cavallo, G., & Fabris, F. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10258-10265. [Link]

  • Li, J., et al. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers, 10(20), 5015-5020. [Link]

  • Tyagi, V., et al. (2022). Biocatalytic Synthesis of Azetidines by Enantioselective[5][8]-Stevens Rearrangement of Aziridines. Angewandte Chemie International Edition, 61(27), e202203498. [Link]

  • Khan, I., & Ali, S. (2021). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 11(10), 1238. [Link]

  • Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 13(6), 1249-1291. [Link]

  • Montgomery, S. L., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 10(6), 643. [Link]

  • Al-Iraqi, R., & Hamza, A. (2021). Highly enantioselective synthesis of 3-amino-oxindoles via chiral squaramide. RSC Advances, 11(52), 32964-32986. [Link]

  • Rapi, Z., et al. (2021). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 26(18), 5649. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9837-9865. [Link]

  • Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49. [Link]

  • Brooks, W. H., & Guida, W. C. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 761-770. [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem, 22(12), 2055-2073. [Link]

Sources

Comparative analysis of different amino-protecting groups in azetidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Amino-Protecting Groups in Azetidinone Synthesis

The azetidin-2-one, or β-lactam, nucleus is a privileged scaffold in medicinal chemistry, forming the core of the most successful antibiotic classes, including penicillins and cephalosporins. The synthesis of this strained four-membered ring is a significant challenge in organic chemistry, where the strategic selection of an amino-protecting group is paramount. This guide offers a detailed comparative analysis of commonly used amino-protecting groups, providing experimental insights to aid researchers in making informed decisions for the synthesis of novel β-lactam-containing compounds.

The Pivotal Role of the Amino-Protecting Group

The nitrogen atom in β-amino acids and their derivatives, the precursors to β-lactams, is nucleophilic and can interfere with the desired cyclization reactions. An effective protecting group must therefore fulfill several criteria: it must be easily introduced, stable to the reaction conditions required for ring closure, and readily removable under mild conditions that do not compromise the integrity of the sensitive β-lactam ring.[1] This guide will focus on a comparative analysis of three widely used classes of protecting groups: carbamates, acyl, and silyl groups.

Carbamate Protecting Groups: The Workhorses of β-Lactam Synthesis

Carbamate-based protecting groups are among the most frequently employed in organic synthesis due to their robustness and well-defined deprotection protocols.

tert-Butoxycarbonyl (Boc)

The Boc group is a popular choice due to its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.[2][3]

  • Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4]

  • Compatibility in Cyclization: The Boc group is compatible with various β-lactam forming reactions, including the Staudinger cycloaddition.[5][6]

  • Deprotection: Removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[2][7]

  • Advantages: High stability and clean deprotection.[3]

  • Disadvantages: The harsh acidic conditions required for removal can be detrimental to sensitive substrates.[7]

Carboxybenzyl (Cbz)

The Cbz group offers an alternative deprotection strategy that is orthogonal to the acid-labile Boc group.[8][9] Orthogonal protection strategies are crucial in complex syntheses as they allow for the selective removal of one protecting group without affecting others.[10][11][12]

  • Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8][13]

  • Compatibility in Cyclization: The Cbz group is stable under various cyclization conditions.

  • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and selective method.[8][14][15]

  • Advantages: Mild deprotection conditions and orthogonality to acid-labile groups.[9]

  • Disadvantages: Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes and alkynes, and the catalyst can be poisoned by sulfur-containing compounds.[15]

Acyl Protecting Groups: A Classic Approach

Acyl-type protecting groups, such as the phthaloyl group, offer a different set of properties and deprotection methods.

Phthaloyl (Phth)
  • Introduction: The phthaloyl group is introduced by reacting the amine with phthalic anhydride.

  • Compatibility in Cyclization: The electron-withdrawing nature of the phthaloyl group can influence the stereochemical outcome of the cyclization.

  • Deprotection: Removal is most commonly achieved using hydrazine.

  • Advantages: High stability.

  • Disadvantages: The use of hydrazine for deprotection can be harsh and may not be compatible with all substrates.

Silyl-Based Protecting Groups: Mild and Versatile

Silyl groups are well-known for protecting alcohols, but they are also valuable for amine protection, often under very mild conditions.[2]

tert-Butyldimethylsilyl (TBDMS)
  • Introduction: The TBDMS group is introduced by treating the amine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.[16]

  • Compatibility in Cyclization: N-silylated intermediates are key in certain β-lactam syntheses, where the silyl group can activate the nitrogen for cyclization.[17][18]

  • Deprotection: A significant advantage of silyl groups is their facile removal with fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF).[19][20]

  • Advantages: Very mild deprotection conditions and orthogonality to many other protecting groups.[2]

  • Disadvantages: Silyl-protected amines can be less stable than their carbamate counterparts, particularly in the presence of protic solvents.[21]

Comparative Data Summary

Protecting GroupTypical Introduction ReagentsCommon Deprotection ConditionsKey AdvantagesPotential Limitations
Boc (Boc)₂O, baseStrong acid (e.g., TFA)[2]High stability, clean cleavage[3]Harsh deprotection conditions[7]
Cbz Cbz-Cl, base[8]Catalytic Hydrogenolysis (H₂, Pd/C)[14]Orthogonal to acid-labile groups, mild removal[9]Incompatible with reducible groups[15]
Phthaloyl Phthalic anhydrideHydrazineHigh stabilityHarsh deprotection reagent
TBDMS TBDMSCl, base[16]Fluoride source (e.g., TBAF)[19]Very mild deprotection, activates nitrogen[2]Lower stability than carbamates[21]

Key Experimental Protocols

General Protocol for Boc-Protection of an Amino Acid
  • Dissolve the amino acid (1.0 eq.) in a suitable solvent mixture (e.g., dioxane/water).

  • Add a base such as sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by acidifying and extracting with an organic solvent.[22][23]

General Protocol for Cbz-Deprotection via Hydrogenolysis
  • Dissolve the Cbz-protected substrate (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[15]

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).[15]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[15]

  • Stir the reaction at room temperature until completion is observed by TLC or LC-MS.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.[8][24]

Visualizing Synthetic Strategies

Workflow for Azetidinone Synthesis

workflow start β-Amino Acid Derivative protection N-Protection start->protection cyclization Azetidinone Ring Formation (e.g., Staudinger, Kinugasa) protection->cyclization deprotection N-Deprotection cyclization->deprotection product Final N-H Azetidinone deprotection->product decision_tree start Protecting Group Selection q1 Are there acid-sensitive groups in the molecule? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there reducible groups (alkenes, etc.)? a1_yes->q2 boc Consider Boc a1_no->boc a2_yes Yes q2->a2_yes a2_no No q2->a2_no silyl Consider Silyl (e.g., TBDMS) a2_yes->silyl cbz Consider Cbz a2_no->cbz

Caption: A simplified decision tree for selecting an amino-protecting group.

Conclusion

The choice of an amino-protecting group is a critical parameter in the successful synthesis of azetidinones. A thorough understanding of the stability and cleavage conditions of different protecting groups is essential for designing efficient and high-yielding synthetic routes. The information presented in this guide, including the comparative data and experimental protocols, is intended to provide researchers with the necessary tools to make strategic decisions in their pursuit of novel β-lactam-containing molecules.

References

  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. Retrieved from [Link]

  • Popik, O., Grzeszczyk, B., Staszewska-Krajewska, O., Furman, B., & Chmielewski, M. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, 18(11), 2119-2129.
  • MDPI. (2021). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Chmielewski, M., Kutaszewicz, R., Ulikowski, A., Michalak, M., Wołosewicz, K., Stecko, S., & Furman, B. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223–506.
  • YouTube. (2022, May 21). Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
  • Pescarmona, P. P., et al. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Australian Journal of Chemistry, 69(7), 815-819.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Alajarin, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 40(10), 917-927.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34621-34629.
  • Google Patents. (n.d.). KR0176001B1 - Process for the synthesis of azetidinones.
  • Google Patents. (n.d.). SK3796A3 - Process for the synthesis of azetidinones.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(26), 4845–4848.
  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • SpringerLink. (2019). Synthesis of N-protected β-lactams via [2+2] cycloaddition of Bestmann's ylide with N-Cbz/Boc imines. Monatshefte für Chemie - Chemical Monthly, 150(10), 1827-1832.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2023).
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Lipshutz, B. H., Papa, P., & Keith, J. M. (1999). Triisopropylsilyloxycarbonyl (“Tsoc”): A New Protecting Group for 1° and 2° Amines. The Journal of Organic Chemistry, 64(10), 3792-3795.
  • ResearchGate. (2025). Synthesis of β-Amino Acids and Their Derivatives from β-Lactams (Update). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Semantic Scholar. (2016). [PDF] tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Hodgson, D. M., & Kloesges, J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 188-191.
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros.
  • ResearchGate. (2025). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

A Comparative Guide to β-Lactamase Inhibitors: Clavulanic Acid vs. (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of β-Lactamase-Mediated Resistance

The discovery of β-lactam antibiotics revolutionized modern medicine, providing a powerful arsenal against bacterial infections. However, the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes, poses a significant and ongoing threat to the efficacy of this critical class of drugs.[1][2][3] β-Lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][4] To counteract this resistance mechanism, a key strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. These inhibitors protect the antibiotic from degradation, restoring its antibacterial activity.

This guide provides a detailed comparative analysis of two β-lactamase inhibitors: the well-established and clinically vital clavulanic acid , and a synthetic monobactam derivative, (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone . While clavulanic acid's efficacy is extensively documented, this guide will also explore the structural attributes and potential of this compound, highlighting the ongoing search for novel inhibitors with improved properties.

Clavulanic Acid: The Archetypal Suicide Inhibitor

Clavulanic acid, a natural product isolated from Streptomyces clavuligerus, is a potent, mechanism-based inhibitor of a wide range of β-lactamases, particularly the class A serine β-lactamases.[1] It is structurally similar to penicillin but possesses weak intrinsic antibacterial activity. Its primary clinical utility lies in its combination with β-lactam antibiotics such as amoxicillin and ticarcillin.[5]

Mechanism of Action

Clavulanic acid acts as a "suicide inhibitor." It irreversibly binds to the active site of the β-lactamase enzyme. The initial interaction is competitive, but then the enzyme catalyzes the opening of the β-lactam ring of clavulanic acid, leading to the formation of a highly reactive intermediate. This intermediate then forms a stable, covalent bond with amino acid residues in the active site of the enzyme, leading to its permanent inactivation.

Clavulanic_Acid Clavulanic Acid Initial_Complex Reversible Michaelis Complex Formation Clavulanic_Acid->Initial_Complex Binds to Active Site Beta_Lactamase Active β-Lactamase (Serine Active Site) Beta_Lactamase->Initial_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (β-Lactam Ring Opening) Initial_Complex->Acyl_Enzyme Catalytic Action Reactive_Intermediate Reactive Tautomeric Intermediate Acyl_Enzyme->Reactive_Intermediate Rearrangement Inactive_Enzyme Irreversibly Inactivated β-Lactamase Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Mechanism of Clavulanic Acid Inhibition.

Efficacy and Spectrum of Inhibition

Clavulanic acid is highly effective against many plasmid-mediated Class A β-lactamases, including TEM and SHV variants.[1][5] However, its activity against Class C (cephalosporinases) and Class D (oxacillinases) enzymes is generally poor.[1] Some Class A carbapenemases, like KPC, are also resistant to inhibition by clavulanic acid.[5]

β-Lactamase TargetClavulanic Acid IC50 (µM)Reference
TEM-10.008 - 0.12[6]
B. cereus 569/H94[7]
OXA-486[8]
OXA-163Not specified, but inhibitory[8]
OXA-405Not specified, but inhibitory[8]
Type I (from E. cloacae)Ineffective[7]

This compound: A Synthetic Monobactam with Therapeutic Potential

Structural Features and Potential for Inhibition
  • Monobactam Core: The 2-azetidinone ring is the core pharmacophore responsible for interacting with β-lactamases and penicillin-binding proteins (PBPs). The monocyclic nature of this compound may confer stability against certain types of β-lactamases that readily hydrolyze bicyclic structures.

  • N-hydroxy Group: The presence of a hydroxyl group on the nitrogen of the β-lactam ring is a key feature. N-hydroxy-β-lactams have been investigated as potential β-lactamase inhibitors.[9] This modification can alter the electronic properties of the β-lactam ring, potentially influencing its reactivity and interaction with the active site of β-lactamases.

  • (S)-3-(N-Boc-amino) Side Chain: The amino group at the C3 position, protected by a tert-butyloxycarbonyl (Boc) group, is a significant modification. The stereochemistry and the nature of the side chain at this position are crucial for determining the spectrum of activity of β-lactam antibiotics and inhibitors. The Boc protecting group is bulky and may influence the binding affinity and selectivity of the molecule for different β-lactamases.

While direct experimental evidence is lacking, the structural combination of a monobactam core, an N-hydroxy group, and a C3 side chain suggests that this compound could be a scaffold for the development of novel β-lactamase inhibitors or antibacterial agents. Further investigation is required to elucidate its specific mechanism of action and inhibitory profile.

Comparative Summary

FeatureClavulanic AcidThis compound
Origin Natural product from Streptomyces clavuligerusSynthetic
Core Structure Oxapenam (bicyclic)Monobactam (monocyclic)
Mechanism of Action Irreversible "suicide" inhibitorUnknown, potentially reversible or irreversible inhibition
Primary Targets Class A serine β-lactamases (e.g., TEM, SHV)[1][5]Not definitively established
Intrinsic Antibacterial Activity WeakLikely weak, but requires experimental validation
Clinical Use In combination with amoxicillin and ticarcillinNot currently in clinical use
Efficacy Data (IC50) Well-documented against a range of β-lactamases[6][7][8]Not publicly available

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of β-lactamase inhibitors, standardized in vitro assays are essential. The following are detailed protocols for determining the half-maximal inhibitory concentration (IC50) and for conducting time-kill assays.

Determination of IC50 for β-Lactamase Inhibitors

This spectrophotometric assay quantifies the concentration of an inhibitor required to reduce the activity of a β-lactamase by 50%. The assay utilizes a chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis by the enzyme.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified β-lactamase - Inhibitor stock solutions - Nitrocefin solution - Assay buffer Incubation Pre-incubate β-lactamase with varying inhibitor concentrations Reagents->Incubation Reaction Initiate reaction by adding nitrocefin solution Incubation->Reaction Measurement Monitor absorbance change at 486 nm over time (kinetic read) Reaction->Measurement Rates Calculate initial reaction velocities for each inhibitor concentration Measurement->Rates Plot Plot % inhibition vs. log[Inhibitor] Rates->Plot IC50 Determine IC50 from the non-linear regression curve Plot->IC50

Caption: IC50 Determination Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified β-lactamase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Prepare serial dilutions of the inhibitor (this compound or clavulanic acid) in the assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to the final working concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of the β-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the nitrocefin solution to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Synergy Time-Kill Assay

This assay evaluates the bactericidal activity of a β-lactam antibiotic alone and in combination with a β-lactamase inhibitor over time. It provides a dynamic view of the interaction between the two compounds against a specific bacterial strain.

Methodology:

  • Bacterial Culture Preparation:

    • Grow a mid-logarithmic phase culture of the test bacterial strain (e.g., a β-lactamase-producing strain of E. coli or K. pneumoniae) in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Adjust the bacterial suspension to a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).

  • Assay Setup:

    • Prepare test tubes with the following conditions:

      • Growth control (no antimicrobial agents)

      • β-lactam antibiotic alone at a clinically relevant concentration

      • β-lactamase inhibitor alone at a fixed concentration

      • β-lactam antibiotic in combination with the β-lactamase inhibitor

    • Inoculate all tubes with the standardized bacterial suspension.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

Clavulanic acid remains a cornerstone of combination therapy against infections caused by β-lactamase-producing bacteria, with a well-defined mechanism of action and a known spectrum of activity. While this compound represents a structurally distinct synthetic compound with theoretical potential as a β-lactamase inhibitor, a comprehensive evaluation of its efficacy is necessary. The experimental protocols outlined in this guide provide a framework for such an evaluation. The continued exploration of novel scaffolds, such as modified monobactams, is crucial in the ongoing effort to overcome the challenge of antibiotic resistance.

References

  • IC 50 and K i (preincubation) values (M) of clavulanic acid and AM-112... - ResearchGate. [Link]

  • Novelli A, Reali EF, Fallani S, Periti P. Beta-lactamase Evaluation of the Amoxycillin-Clavulanate Association. Drugs Exp Clin Res. 1989;15(4):151-4. [Link]

  • Fifty percent inhibitory concentration (IC50) of clavulanic acid and tazobactam for - lactamases OXA-405, OXA-163, and OXA-48 a - ResearchGate. [Link]

  • Gordon EM, Ondetti MA, Pluscec J, Cimarusti CM, Bonner DP, Sykes RB. beta-Lactamase inhibitors derived from N-tosyloxy-beta-lactams. J Am Chem Soc. 1982;104(22):6053-60. [Link]

  • Drawz SM, Bonomo RA. β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harb Perspect Med. 2010 Aug; 2(8): a009903. [Link]

  • Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - MDPI. [Link]

  • Azetidinone derivatives as β-lactamase inhibitors - Google P
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - ResearchGate. [Link]

  • Synthesis and biological significance of some 2-azetidinone derivatives - ResearchGate. [Link]

  • Heteroatom-activated Beta-Lactam Antibiotics: Considerations of Differences in the Biological Activity of [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic Acids (Oxamazins) and the Corresponding Sulfur Analogues (Thiamazins) - PubMed. [Link]

  • Woulfe SR, Miller MJ. Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. J Med Chem. 1985 Oct;28(10):1447-53. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ResearchGate. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]

  • New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC. [Link]

  • DISCOVERY AND CHARACTERIZATION OF NOVEL BETA-LACTAMASE INHIBITORS - MacSphere. [Link]

  • New β-Lactamase Inhibitors in the Clinic - PMC - NIH. [Link]

  • β-lactam/β-lactamase inhibitor combinations: an update - MedChemComm (RSC Publishing). [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. [Link]

  • Biochemical exploration of β-lactamase inhibitors - Frontiers. [Link]

  • Biologically Active Acetylenic Amino Alcohol and N-Hydroxylated 1,2,3,4-Tetrahydro-β-carboline Constituents of the New Zealand Ascidian Pseudodistoma opacum - PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, a key intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for structurally related compounds and general laboratory waste management principles mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Understanding the Compound: Hazard Profile and Structural Considerations

This compound is a chiral building block characterized by three key structural features that inform its handling and disposal:

  • β-Lactam Ring (2-Azetidinone): The core four-membered ring is a structural motif found in penicillin and other β-lactam antibiotics.[1][2] Compounds containing this ring can act as sensitizers, potentially causing allergic reactions in susceptible individuals upon exposure.[1][2] Therefore, minimizing dust generation and preventing cross-contamination are paramount.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[3][4] This chemical property necessitates careful segregation from acidic waste streams to prevent unintended deprotection reactions, which could alter the chemical nature of the waste and generate gas (CO2).[5]

A Safety Data Sheet (SDS) for the closely related compound 2-Azetidinone suggests that it can be destructive to mucous membranes and the upper respiratory tract.[6] Similarly, the SDS for 1-Boc-3-azetidinone indicates it may cause skin irritation, serious eye damage, and respiratory irritation.[7] Given these precedents, this compound should be handled as a hazardous substance.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Potential HazardAffected OrgansRecommended Personal Protective Equipment (PPE)
Skin Irritation SkinChemical-resistant gloves (e.g., nitrile), lab coat.[6][7]
Eye Damage EyesSafety glasses with side shields or chemical goggles.[6][7]
Respiratory Irritation Respiratory TractUse in a well-ventilated area or chemical fume hood.[7][8]
Sensitization Skin, RespiratoryMinimize dust generation; handle in a fume hood.[1][2]
Guiding Principles for Disposal: A Regulatory Overview

The disposal of laboratory chemical waste is governed by federal and local regulations. All personnel must be trained on their institution's specific Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

The core tenets of compliant chemical waste disposal are:

  • Waste Identification: All waste must be accurately identified and labeled.[9][12]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[12]

  • Accumulation: Waste must be stored in designated Satellite Accumulation Areas (SAAs) until it is collected by trained environmental health and safety (EH&S) personnel.[13][14]

  • Documentation: All waste must be tracked from generation to final disposal.[14][15]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

dot

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Solid Solid Waste (e.g., contaminated weigh paper, gloves) SolidContainer Designated Solid Hazardous Waste Container Solid->SolidContainer Place into Liquid Liquid Waste (e.g., reaction mixtures, solutions) LiquidContainer Designated Liquid Hazardous Waste Container Liquid->LiquidContainer Pour into SAA Store in SAA (Secondary Containment) SolidContainer->SAA Seal & Move to LiquidContainer->SAA Seal & Move to EHS EH&S Pickup SAA->EHS Scheduled Collection Incineration Licensed Disposal Facility (Chemical Incineration) EHS->Incineration Transport to

Caption: Waste Disposal Workflow for this compound.

Protocol 1: Waste Segregation and Collection

  • Identify Waste Stream: Determine if the waste is solid or liquid.

    • Solid Waste: Includes surplus solid compound, contaminated personal protective equipment (gloves, shoe covers), weigh boats, and absorbent paper from spill cleanup.

    • Liquid Waste: Includes reaction mother liquors, solutions in organic solvents, and rinsates from cleaning contaminated glassware.

  • Select Appropriate Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[13] The container must be made of a material compatible with the chemical and any solvents present.

    • AVOID storing this waste with strong acids due to the acid-lability of the Boc group.[3]

  • Label the Container: The waste container label must include:

    • The words "Hazardous Waste".[13][14]

    • The full chemical name: "this compound".

    • An accurate list of all chemical constituents and their approximate concentrations (including solvents).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.[9]

  • Accumulate Waste:

    • Place solid waste directly into a designated solid waste container.

    • Carefully pour liquid waste into a designated liquid waste container using a funnel to prevent spills.

    • Keep the waste container securely closed at all times, except when adding waste.[13]

  • Store in Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.[13][14]

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Ensure the container is within a secondary containment bin to catch any potential leaks.

  • Arrange for Disposal:

    • Once the container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) department for pickup.[13]

    • Do not exceed the SAA volume limits (typically 55 gallons).

Emergency Procedures: Spill and Exposure Management

Protocol 2: Small Spill Cleanup

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact EH&S.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[8]

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a damp paper towel to avoid raising dust.[16][17]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Use forceps to pick up any remaining contaminated materials.

  • Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water.[16][17]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[6]

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[18]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Final Disposal Pathway

The recommended final disposal method for this compound and its associated waste is through a licensed professional waste disposal service.[6] The most common and effective method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and neutralization of harmful combustion byproducts.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[13][19]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. GMP News. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd. [Link]

  • How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. Akron Bio. [Link]

  • Beta‑Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street. Lachman Consultants. [Link]

  • FDA Guidance for Industry: Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. ECA Academy. [Link]

  • This compound. Shanghai Vichem Co., Ltd. [Link]

  • MSDS of 1-Boc-3-azetidinone. Capot Chemical. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • 2-azetidinone derivatives and process for their preparation.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry. [Link]

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Showing metabocard for 2-Azetidinone (HMDB0248795). Human Metabolome Database. [Link]

  • Chemical Compatibility Chart. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention. [Link]

Sources

Comprehensive Safety and Handling Guide for (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone. Tailored for professionals in research, development, and pharmaceutical sciences, this document moves beyond mere compliance, offering a framework for integrating safety into the scientific workflow. The procedural recommendations herein are derived from established best practices for analogous chemical structures, including azetidinone derivatives and N-Boc protected amines, ensuring a robust and scientifically grounded approach to laboratory safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar Boc-protected amines and azetidine derivatives are classified as skin irritants.[1][2][3] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): A Proactive Defense

A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to prevent skin contact.[4]
Eye and Face Protection Safety goggles and/or face shieldGovernment-approved eye protection is mandatory.[4] In scenarios with a high potential for splashing, the use of chemical goggles in conjunction with a face shield is required. For tasks with low splash potential, safety glasses with side shields are sufficient.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is necessary when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust. The choice of cartridge (e.g., organic vapor, particulate) should be based on the specific experimental conditions.[4]
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect against skin contact.[5] For large-scale operations, additional protective clothing may be warranted.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for laboratory personnel.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Experimental Handling
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Dissolution: When dissolving the compound, add the solvent slowly to avoid splashing.

  • Reaction: If the compound is used in a reaction that generates gas, such as the deprotection of the Boc group which releases CO2, ensure the system is not closed to prevent pressure buildup.[7]

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 handling1 Weigh Compound in Fume Hood prep2->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Add Solvent & Initiate Reaction handling2->handling3 cleanup1 Quench Reaction handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Decontaminate Work Area cleanup2->cleanup3

A streamlined experimental workflow minimizes exposure risk.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to containing the hazard.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Waste Disposal Plan

Chemical waste must be handled in accordance with institutional and governmental regulations.

  • Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated into a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[1]

disposal_plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Contaminated Solids (Gloves, etc.) waste_container Labeled Hazardous Waste Container collect_solid->waste_container collect_liquid Liquid Waste collect_liquid->waste_container ehs Institutional EHS Office waste_container->ehs

A clear and compliant chemical waste disposal pathway.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Personal protective equipment for handling 2-(Azetidin-3-yl)-4-methylthiazole. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. (2024-04-02).
  • N-Boc Protection | PDF | Amine | Organic Chemistry. Scribd.
  • BOC,Z-NNH-BOC SDS, 202980-91-4 Safety Data Sheets. ECHEMI.
  • BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • MSDS - Safety Data Sheet.
  • Fisher Scientific - SAFETY DATA SHEET. (2011-05-06).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.